2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H30O5 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C28H30O5/c1-27(2)30-19-24-26(33-27)25(29)23(32-24)18-31-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3 |
InChI-Schlüssel |
BVJKCDWHERTVGS-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Chiral Architect: A Technical Guide to 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol in Synthesis
Introduction: Tapping Nature's Chiral Pool
In the quest for stereochemically pure molecules, particularly in drug development and natural product synthesis, chemists often turn to the "chiral pool"—a collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature.[1][2] Carbohydrates, alongside amino acids and terpenes, are foundational pillars of this pool. Their densely packed stereocenters and versatile functional groups offer a powerful platform for the construction of complex molecular architectures.
This guide focuses on a highly versatile, yet specific, building block derived from this pool: 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol . This molecule is a strategically protected derivative of 2,5-anhydro-D-glucitol, a rigidified tetrahydrofuran core that locks the conformation of the carbon backbone. The strategic placement of an isopropylidene group protecting the C1 and C3 hydroxyls, and a bulky trityl group selectively protecting the primary C6 hydroxyl, leaves a single, reactive secondary hydroxyl group at C4. This configuration makes it an exceptional chiral scaffold for sequential, regioselective modifications, enabling the synthesis of complex targets that might otherwise require lengthy, non-stereoselective routes.
Synthesis and Physicochemical Properties
The preparation of this key synthetic intermediate is a multi-step process that begins with readily available hexitols like D-mannitol or D-glucitol. The synthesis hinges on three key transformations: intramolecular cyclization to form the anhydro ring, protection of the cis-1,3-diol, and selective protection of the primary C6-hydroxyl.
Synthetic Pathway
The most common route begins with the acid-catalyzed dehydration of D-mannitol.[3][4] This reaction proceeds with an inversion of configuration at the C2 position, yielding the 2,5-anhydro-D-glucitol core.[3] The subsequent steps involve the protection of the diol and the primary alcohol.
Caption: Synthetic route to the title compound from D-Mannitol.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol from D-Mannitol [3]
-
Cyclization: D-Mannitol (e.g., 200 g) is heated in a dilute aqueous acid solution (e.g., 0.05 M H₂SO₄) under reduced pressure to facilitate the removal of water and drive the intramolecular cyclization. The resulting crude mixture contains 2,5-anhydro-D-glucitol.
-
Solvent Removal: The reaction mixture is carefully neutralized and evaporated to dryness. The residue is thoroughly dried under high vacuum.
-
Isopropylidenation: The dried residue is suspended in anhydrous acetone. A catalytic amount of a strong acid, such as perchloric acid (HClO₄) or p-toluenesulfonic acid, is added. The mixture is stirred at room temperature for 24-48 hours.
-
Work-up and Purification: The reaction is quenched by the addition of a base (e.g., aqueous ammonia). The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography (silica gel) to yield 2,5-anhydro-1,3-O-isopropylidene-D-glucitol as a solid. This procedure provides the precursor in a 20-24% overall yield from D-mannitol.[3]
Protocol 2: Selective Tritylation of the C6-Hydroxyl
-
Reaction Setup: 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol is dissolved in anhydrous pyridine. The solution is cooled in an ice bath.
-
Reagent Addition: Trityl chloride (1.1-1.2 equivalents) is added portion-wise to the stirred solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of methanol and then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by silica gel chromatography to afford this compound.
Physicochemical and Spectroscopic Data
While detailed published spectra for the title compound are scarce, the expected properties and key NMR signals can be inferred from its structure and data for similar compounds.[5]
| Property | Value |
| Molecular Formula | C₂₈H₃₀O₅ |
| Molecular Weight | 446.53 g/mol |
| Appearance | White to off-white solid |
| Key ¹H NMR Signals (CDCl₃) | δ ~7.2-7.5 (m, 15H, Trityl-H), ~4.0-4.5 (m, Protons on furan ring), ~3.2-3.5 (m, CH₂-6), ~1.3-1.5 (s, 6H, Isopropylidene-CH₃) |
| Key ¹³C NMR Signals (CDCl₃) | δ ~127-129, ~144 (Trityl-C), ~110 (Isopropylidene C), ~80-90 (Ring C-O), ~64 (C-6), ~25-27 (Isopropylidene-CH₃) |
Strategic Applications in Asymmetric Synthesis
The true value of this compound lies in its design for controlled, sequential chemical modifications. The single free hydroxyl at the C4 position serves as the primary handle for introducing new functionality. Subsequently, the orthogonally stable protecting groups can be selectively cleaved to reveal other hydroxyl groups for further elaboration.
Orthogonal Deprotection Strategy
The trityl and isopropylidene groups are both acid-labile, but their rates of cleavage differ significantly, allowing for selective removal.
-
Trityl Group Removal: The bulky trityl ether is highly sensitive to mild acidic conditions. Treatment with 80% aqueous acetic acid or a catalytic amount of a stronger acid in an alcoholic solvent efficiently removes the trityl group, liberating the primary C6-hydroxyl while leaving the isopropylidene group intact.
-
Isopropylidene Group Removal: The isopropylidene acetal requires stronger acidic conditions for cleavage, such as aqueous trifluoroacetic acid (TFA) or hydrochloric acid. These conditions will typically cleave the trityl group as well.
This differential stability is the cornerstone of its synthetic utility, as illustrated in the workflow below.
Caption: Strategic workflow for sequential modification of the chiral scaffold.
Application Example: Synthesis of Nucleoside Analogs
One of the primary applications for this chiral building block is in the synthesis of novel nucleoside analogs for antiviral or anticancer screening.[3] The furanose-like core mimics the ribose sugar of natural nucleosides.
Reaction Scheme: Introduction of a Nucleobase Precursor
-
Activation of C4-OH: The hydroxyl group at C4 can be converted into a good leaving group, for example, by tosylation or mesylation.
-
Nucleophilic Substitution: A protected nucleobase (e.g., thymine) can then displace the leaving group via an Sₙ2 reaction, typically with inversion of stereochemistry at C4.
-
Deprotection: Subsequent removal of the trityl and isopropylidene groups yields the final nucleoside analog.
This strategy provides a stereocontrolled route to carbocyclic nucleosides with defined stereochemistry, which is critical for their biological activity.
Conclusion
This compound represents a masterful piece of synthetic design, leveraging the inherent chirality of common sugars. Its rigid core, single reactive site, and differentially protected hydroxyl groups provide chemists with a reliable and versatile platform for asymmetric synthesis. By enabling the controlled and sequential introduction of functionality, this building block streamlines the construction of complex chiral molecules, underscoring the enduring power of the chiral pool in modern organic chemistry and drug discovery.
References
An In-Depth Technical Guide to the Physicochemical Characterization of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
A foundational understanding of a compound's physical properties is paramount for its application in synthesis and drug development. These properties dictate handling, purification, and formulation strategies.
Table 1: Key Physical Properties of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and Their Significance
| Physical Property | Significance in Research and Drug Development |
| Melting Point | A sharp melting point is a primary indicator of purity. A broad melting range often suggests the presence of impurities. |
| Optical Rotation | As a chiral molecule, its specific rotation is a critical parameter for confirming enantiomeric purity and stereochemical integrity. |
| Solubility | Knowledge of solubility in various solvents is essential for reaction setup, purification (crystallization and chromatography), and formulation. |
Methodologies for Determining Physical Properties
The following sections provide detailed, step-by-step protocols for the accurate determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the compound.
Optical Rotation Measurement
Optical rotation is the rotation of the plane of polarized light by a chiral substance. The specific rotation is a characteristic property of a chiral compound.
Experimental Protocol:
-
Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., chloroform or methanol) at a specific temperature (usually 20 or 25 °C).
-
Instrumentation: The solution is placed in a polarimeter cell of a known path length.
-
Measurement: A beam of monochromatic light (typically the sodium D-line at 589 nm) is passed through the solution.
-
Analysis: The angle of rotation of the plane of polarized light is measured. The specific rotation is then calculated using the Biot's law formula.
Solubility Profile Assessment
Understanding the solubility of a compound in a range of solvents is crucial for its use in synthesis and for developing purification and formulation strategies.
Experimental Protocol:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are selected.
-
Procedure: A small, accurately weighed amount of this compound is added to a known volume of each solvent in a test tube.
-
Observation: The mixture is agitated and observed for dissolution at a specific temperature. Solubility is typically reported in qualitative terms (soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Table 2: Spectroscopic Techniques for Structural Elucidation
| Spectroscopic Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their stereochemical relationships. |
| Fourier-Transform Infrared (FTIR) | Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. |
Methodologies for Spectroscopic Analysis
The following protocols outline the standard procedures for obtaining high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.
Experimental Protocol:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrumentation: The NMR tube is placed in the probe of an NMR spectrometer.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. More advanced 2D NMR experiments (e.g., COSY, HSQC) can be performed to further elucidate the structure.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectra are analyzed to determine the structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: The sample is placed in the sample compartment of an FTIR spectrometer.
-
Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups (e.g., O-H, C-H, C=O, C-O).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often dissolved in a suitable solvent.
-
Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Analysis: The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Optical Rotation Measurement.
Caption: General Workflow for Spectroscopic Analysis.
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is indispensable for advancing research and development in glycobiology and related fields.
References
CAS number for 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
An In-depth Technical Guide to 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol: A Key Intermediate in Glycobiology and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal carbohydrate derivative with significant applications in glycobiology and medicinal chemistry. This document delves into its chemical identity, synthesis, and its role as a versatile chiral building block in the development of novel therapeutics, particularly nucleoside analogues. The strategic implementation of protecting groups—isopropylidene and trityl—is discussed, highlighting the chemical rationale behind its design and utility. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: Unveiling a Versatile Glycochemical Tool
This compound is a synthetically derived sugar alcohol that has garnered attention in the scientific community for its utility as a precursor in the synthesis of complex carbohydrate-based molecules.[1][2][3] Its structure, characterized by a rigid 2,5-anhydro bridge and strategically placed protecting groups, makes it an ideal starting material for the stereoselective synthesis of various bioactive compounds. The field of glycobiology, which explores the multifaceted roles of sugars in biological systems, heavily relies on such well-defined building blocks for the synthesis of probes and potential therapeutics.[2][3] This guide will explore the fundamental aspects of this compound, from its synthesis to its application, providing a knowledge base for its effective utilization in research and development.
Chemical Identity and Properties
A clear understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and other applications.
| Property | Value |
| CAS Number | 65758-50-1[4][5] |
| Molecular Formula | C₂₈H₃₀O₅ |
| Molecular Weight | 446.53 g/mol |
| Synonyms | D-Glucitol, 2,5-anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-[6] |
| Class | Biochemical Reagent, Carbohydrate Building Block |
The Strategic Synthesis: A Step-by-Step Methodology
The synthesis of this compound is a multi-step process that begins with the readily available monosaccharide, D-glucose. The synthetic route is a prime example of the strategic use of protecting group chemistry to achieve a specific molecular architecture. The causality behind each step is crucial for understanding the overall process and for troubleshooting potential issues.
Rationale for Protecting Groups
The choice of the isopropylidene and trityl protecting groups is deliberate and strategic:
-
Isopropylidene Group: This group protects the 1- and 3-hydroxyls, forming a rigid acetal. This protection is typically stable under neutral and basic conditions but can be readily removed under acidic conditions, allowing for selective deprotection.
-
Trityl Group: The bulky trityl group selectively protects the primary 6-hydroxyl group. Its steric hindrance can direct reactions at other positions, and it is also removable under acidic conditions, though typically under milder conditions than the isopropylidene group, offering orthogonal deprotection possibilities.
Synthetic Workflow
The following diagram outlines a plausible synthetic pathway from D-glucose.
Caption: Synthetic pathway from D-glucose.
Detailed Experimental Protocol
Step 1: Protection of D-Glucose
-
Suspend D-glucose in anhydrous acetone containing a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the D-glucose dissolves and thin-layer chromatography (TLC) indicates the formation of the di-isopropylidene derivative.
-
Neutralize the acid with a base (e.g., sodium bicarbonate), filter the mixture, and concentrate the filtrate under reduced pressure.
-
Perform selective hydrolysis of the 5,6-O-isopropylidene group using controlled acidic conditions to yield 1,2-O-isopropylidene-D-glucofuranose.
Step 2: Tritylation of the Primary Hydroxyl Group
-
Dissolve the product from Step 1 in anhydrous pyridine.
-
Add trityl chloride portion-wise at 0°C and then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 1,2-O-isopropylidene-6-O-trityl-D-glucofuranose.
Step 3: Formation of the 2,5-Anhydro Ring
-
The conversion of the furanose to the 2,5-anhydro-D-glucitol involves the activation of the 5-hydroxyl group (e.g., through tosylation or mesylation) followed by an intramolecular nucleophilic attack from the 2-hydroxyl group, often facilitated by a base.
-
Alternatively, a reductive process on a suitably protected precursor can lead to the formation of the anhydro bridge.
Step 4: Purification and Characterization
-
The final product is purified by column chromatography.
-
Characterization is performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
The Role in Drug Discovery and Development: A Chiral Scaffold for Innovation
The unique stereochemistry and functional group accessibility of this compound make it a valuable chiral building block in the synthesis of pharmaceuticals.[7][8]
Synthesis of Nucleoside Analogues
A primary application of this compound is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.[9][10] The furanose-like structure of the 2,5-anhydro-D-glucitol core serves as a mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides.
The synthetic utility lies in the ability to deprotect the 1- and 3-hydroxyl groups and subsequently introduce a nucleobase, while the 6-O-trityl group allows for further modifications or the introduction of a phosphate mimic.
Caption: General workflow for nucleoside analogue synthesis.
Field-Proven Insights
The development of antiviral drugs, particularly for HIV, has benefited from the use of anhydro-sugar nucleoside analogues.[9] These modified nucleosides can act as chain terminators in viral DNA or RNA synthesis, thereby inhibiting viral replication. The conformational rigidity imposed by the 2,5-anhydro bridge can influence the binding affinity to viral polymerases, potentially leading to enhanced potency and selectivity.
Characterization and Quality Control: Ensuring Scientific Integrity
The verification of the structure and purity of this compound is essential for its reliable use in research and synthesis. While specific spectra for this exact compound were not found in the search results, a theoretical analysis based on the structure and data from related compounds allows for the prediction of key spectroscopic features.
Predicted ¹H NMR Spectral Data
-
Aromatic Protons (Trityl Group): Multiple signals in the range of 7.2-7.5 ppm.
-
Anomeric Proton (H-1): A distinct signal, likely a doublet, in the downfield region of the carbohydrate protons.
-
Isopropylidene Methyl Protons: Two singlets in the upfield region, typically around 1.3-1.5 ppm.
-
Other Carbohydrate Protons: A complex pattern of multiplets in the range of 3.5-4.5 ppm.
Predicted ¹³C NMR Spectral Data
-
Aromatic Carbons (Trityl Group): Several signals in the aromatic region (120-145 ppm).
-
Quaternary Carbon (Isopropylidene): A signal around 100-110 ppm.
-
Isopropylidene Methyl Carbons: Two signals in the aliphatic region (20-30 ppm).
-
Carbohydrate Carbons: Signals in the range of 60-90 ppm.
Conclusion: A Cornerstone for Future Discoveries
This compound stands as a testament to the power of synthetic carbohydrate chemistry in advancing biomedical research. Its well-defined structure and the strategic placement of protecting groups provide a versatile platform for the creation of complex and biologically active molecules. For researchers in drug discovery, this compound offers a reliable and adaptable starting point for the synthesis of novel nucleoside analogues and other carbohydrate-based therapeutics. As our understanding of glycobiology deepens, the importance of such chiral building blocks will undoubtedly continue to grow, paving the way for the development of the next generation of medicines.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. forskning.ruc.dk [forskning.ruc.dk]
- 3. This compound | ResBioAgro [resbioagro.com]
- 4. targetmol.com [targetmol.com]
- 5. This compound | 糖生物学 | MCE [medchemexpress.cn]
- 6. d-glucitol suppliers USA [americanchemicalsuppliers.com]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 9. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of trityl protecting group in carbohydrate synthesis
<An In-depth Technical Guide to the Stability of the Trityl Protecting Group in Carbohydrate Synthesis
Intended Audience: Researchers, scientists, and drug development professionals in the field of carbohydrate chemistry and organic synthesis.
Introduction: The Strategic Importance of the Trityl Group
In the complex architectural challenge of carbohydrate synthesis, protecting groups are not merely ancillary reagents but core strategic tools. Among these, the triphenylmethyl (trityl, Tr) group holds a preeminent position, particularly for its remarkable ability to selectively protect primary hydroxyl groups.[1][2][3][4] This selectivity arises from the significant steric bulk of the trityl group, which favors reaction with the least sterically hindered primary hydroxyl (e.g., C-6 in hexopyranoses) over more crowded secondary positions.[2][4][5] First introduced to carbohydrate chemistry in the 1920s by Helferich, the trityl group revolutionized the field by enabling regioselective modifications that were previously intractable.[2]
This guide provides a detailed exploration of the chemical principles governing the stability of the trityl group and its derivatives. We will examine the mechanisms of its application and cleavage, the factors that modulate its lability, and its role in orthogonal synthesis strategies, providing field-proven protocols and insights for laboratory application.
The Chemical Foundation of Trityl Ether Stability
The utility of the trityl group is defined by its unique stability profile: it is robust under basic, nucleophilic, and many oxidative/reductive conditions, yet readily cleaved by mild acid.[1][2] This dichotomy is central to its strategic application.
Mechanism of Protection (Tritylation)
The formation of a trityl ether proceeds via a substitution nucleophilic, unimolecular (SN1) mechanism.[2][5] In the presence of a base like pyridine, which also acts as a solvent and acid scavenger, trityl chloride (TrCl) dissociates to form the highly stable, resonance-delocalized trityl carbocation.[2][5] This cation is the key intermediate. Its profound stability is the reason the reaction proceeds readily. The primary alcohol of the carbohydrate then acts as a nucleophile, attacking the carbocation to form an oxonium ion, which is subsequently deprotonated by the base to yield the final trityl ether.[2] The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[5]
Caption: SN1 mechanism of trityl ether formation.
Mechanism of Deprotection (Detritylation)
Cleavage of the trityl ether is typically achieved under acidic conditions and also proceeds via the stable trityl cation.[1][3][5] The reaction begins with the protonation of the ether oxygen by an acid (e.g., acetic acid, trifluoroacetic acid).[5] This protonation makes the ether a good leaving group. The C-O bond then cleaves heterolytically, releasing the deprotected alcohol and regenerating the trityl cation.[5]
To prevent the highly electrophilic trityl cation from causing side reactions (such as re-tritylation or alkylation of other nucleophilic sites), a "scavenger" like triethylsilane (TES) or triisopropylsilane (TIPS) is often added to the reaction mixture.[3][6] These scavengers trap the cation, shifting the equilibrium towards the deprotected product.[6]
Caption: Acid-catalyzed cleavage of a trityl ether.
Modulating Stability: The Family of Trityl Groups
The true synthetic power of the trityl group lies in its tunability. By introducing electron-donating groups (EDGs), specifically methoxy substituents, onto the phenyl rings, the stability of the corresponding trityl cation can be dramatically increased.[6][7] This enhanced cation stability makes the protecting group significantly more labile (easier to cleave) under acidic conditions.[6][7] This principle allows for the creation of a suite of trityl-based protecting groups with a wide spectrum of acid sensitivities.
| Protecting Group | Abbreviation | Structure (Ar₃C-) | Relative Rate of Cleavage (Approx.) | Typical Cleavage Conditions |
| Trityl | Tr | (Ph)₃C- | 1 | 80% Acetic Acid (AcOH); mild Lewis acids (e.g., ZnBr₂)[7] |
| Monomethoxytrityl | MMT | (p-MeO-Ph)(Ph)₂C- | 10 | Dilute Trifluoroacetic Acid (TFA) (e.g., 1-3%) in DCM[7] |
| Dimethoxytrityl | DMT | (p-MeO-Ph)₂(Ph)C- | 100-300 | 3% Dichloroacetic Acid (DCA) or 3% Trichloroacetic acid (TCA) in DCM[7][8] |
This table summarizes the relative lability of common trityl derivatives. The increased rate of cleavage with methoxy substitution is a direct consequence of the enhanced stability of the carbocation intermediate formed during deprotection.[7][8][9]
Orthogonal Synthesis Strategies
The well-defined stability profile of the trityl group makes it a cornerstone of orthogonal protecting group strategies .[1][10] An orthogonal set of protecting groups allows for the selective deprotection of one type of group in the presence of others by using specific, non-interfering reaction conditions.[10]
The trityl group is:
-
Stable to Base: Allows for the manipulation of ester protecting groups (e.g., acetate, benzoate), which are removed by basic hydrolysis.[1]
-
Stable to Hydrogenolysis: Generally stable to conditions used to remove benzyl (Bn) ethers (H₂, Pd/C), although cleavage can sometimes occur.[1][11]
-
Labile to Acid: Can be selectively removed in the presence of more acid-stable groups like silyl ethers (TBDMS, TBDPS) or benzyl ethers.[3][5] For instance, 80% acetic acid can cleave a trityl ether while leaving a TBDPS group intact.[3]
Caption: Orthogonal removal of Tr, Acetyl (Ac), and Benzyl (Bn) groups.
Experimental Protocols
The following protocols are provided as representative examples for the application and removal of the trityl group.
Protocol 1: Selective 6-O-Tritylation of Methyl α-D-glucopyranoside
This procedure leverages the steric hindrance of the trityl group to selectively protect the primary C-6 hydroxyl.
Materials:
-
Methyl α-D-glucopyranoside
-
Anhydrous Pyridine (serves as solvent and base)
-
Trityl chloride (TrCl)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq).
-
Tritylation: To the stirred solution, add Trityl chloride (1.1 - 1.2 eq) portion-wise at room temperature. The reaction mixture may become thick.
-
Monitoring: Stir the reaction at room temperature (or slightly elevated, ~40 °C, to ensure completion) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to 0 °C and quench by slowly adding methanol, followed by water.
-
Extraction: Dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, which is often a crystalline solid, can be purified by silica gel column chromatography.[1]
Protocol 2: Acid-Catalyzed Deprotection of a 6-O-Trityl Ether
This protocol uses mild acidic conditions to cleave the trityl ether, leaving many other protecting groups intact.
Materials:
-
6-O-Tritylated carbohydrate
-
80% aqueous Acetic Acid (AcOH)
-
Toluene
Methodology:
-
Dissolution: Dissolve the tritylated carbohydrate (1.0 eq) in 80% aqueous acetic acid.
-
Reaction: Stir the solution at room temperature or warm gently to 40-60 °C.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The triphenylmethanol byproduct is also often visible on the TLC plate.
-
Quenching & Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual acetic acid, add toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.[1]
-
Purification: The resulting deprotected carbohydrate can be purified by recrystallization or silica gel chromatography as needed.
Conclusion and Field Insights
The trityl group and its methoxy-substituted derivatives remain indispensable tools in modern carbohydrate synthesis. Their stability is a finely balanced interplay of steric hindrance and electronic effects, centered on the formation of the remarkably stable trityl carbocation. This predictable lability under acidic conditions, coupled with robustness to a wide range of other reagents, makes the trityl family a cornerstone of orthogonal strategies for constructing complex oligosaccharides and glycoconjugates. Mastering the principles of trityl group stability is, therefore, a critical skill for any researcher aiming to navigate the intricate landscape of carbohydrate chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
The Isopropylidene Ketal: A Strategic Guardian in Furanose Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of carbohydrate chemistry, the selective manipulation of hydroxyl groups is paramount to the successful synthesis of complex glycans, nucleoside analogues, and other carbohydrate-derived therapeutics. The furanose ring, a five-membered cyclic hemiacetal, is a common structural motif in many biologically significant molecules, including RNA and various natural products.[1] Its polyhydroxylated nature, however, presents a formidable challenge, necessitating the use of protecting groups to mask certain hydroxyls while others are chemically transformed. Among the arsenal of protecting groups available to the synthetic chemist, the isopropylidene group, which forms a robust five-membered cyclic ketal known as an acetonide, stands out for its utility in the temporary protection of cis-1,2- and 1,3-diols.[2][3] This guide provides a comprehensive overview of the role of the isopropylidene group in furanose ring protection, delving into the underlying principles of its installation and removal, its influence on ring conformation and reactivity, and its strategic application in multi-step synthetic endeavors.
The Isopropylidene Group: A Guardian of cis-Diols
The formation of an isopropylidene ketal, or acetonide, is an acid-catalyzed reaction between a diol and acetone or its equivalent, 2,2-dimethoxypropane.[4] This reaction is reversible and its efficiency is dictated by the stereochemical relationship of the hydroxyl groups on the furanose ring.
Mechanism and Regioselectivity: A Tale of Kinetic and Thermodynamic Control
The regioselectivity of isopropylidene protection is a classic example of kinetic versus thermodynamic control.[5][6] The reaction proceeds via the formation of a hemiketal intermediate, followed by protonation of the hydroxyl group and subsequent loss of water to form an oxocarbenium ion. This electrophilic species is then attacked by a neighboring hydroxyl group to form the cyclic ketal.
The preferential protection of cis-diols over trans-diols is a key feature of this protecting group. In a furanose ring, adjacent cis-hydroxyl groups are geometrically pre-disposed for the formation of a five-membered dioxolane ring, which is thermodynamically more stable than the larger and more strained ring that would be formed from a trans-diol.[7]
For instance, in the case of D-ribose, which possesses three cis-hydroxyl groups at C1, C2, and C3 in its furanose form, the reaction with acetone typically yields the 2,3-O-isopropylidene derivative under kinetic control, as the C2 and C3 hydroxyls are readily accessible. However, under thermodynamic control (e.g., longer reaction times, elevated temperatures), the more stable 1,2:5,6-di-O-isopropylidene derivative can be formed if the pyranose form is accessible.[8] The choice of reaction conditions is therefore critical in directing the outcome of the protection step.[9][10]
Stability and Reactivity Profile
The isopropylidene group is valued for its stability under a wide range of reaction conditions, making it an excellent choice for multi-step syntheses.[4] It is generally stable to:
-
Basic conditions: It is resistant to hydrolysis in the presence of strong and weak bases.
-
Oxidizing and reducing agents: It tolerates many common oxidizing and reducing agents used in carbohydrate chemistry.
-
Nucleophilic attack: The ketal linkage is not susceptible to attack by most nucleophiles.
This stability allows for the selective modification of other unprotected hydroxyl groups on the furanose ring. For example, the remaining free hydroxyls can be benzylated, silylated, or acylated without affecting the isopropylidene protecting group.[4]
However, the isopropylidene group is labile under acidic conditions, a property that is exploited for its removal.[2] The rate of hydrolysis is dependent on the pH and the steric environment of the ketal.
Deprotection Strategies: Releasing the Hydroxyls
The removal of the isopropylidene group is typically achieved by acid-catalyzed hydrolysis.[11] The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Common deprotection methods include:
-
Aqueous Acetic Acid: A mixture of acetic acid and water is a mild and commonly used reagent for the removal of isopropylidene groups.[4]
-
Trifluoroacetic Acid (TFA): A stronger acid, TFA, can be used for more resistant ketals or when faster deprotection is required.[12]
-
Dowex 50-W Acidic Resin: This solid-supported acid catalyst offers the advantage of easy removal from the reaction mixture by filtration.[2]
-
Lewis Acids: Reagents like boron trifluoride etherate can also effect the cleavage of isopropylidene groups.[13][14]
The selective deprotection of one isopropylidene group in the presence of another is also possible, often dictated by the relative stability of the ketals. For instance, a terminal 5,6-O-isopropylidene group on a hexofuranose is generally more labile to acid hydrolysis than a 1,2- or 2,3-O-isopropylidene group integrated into the furanose ring structure.[12]
Experimental Protocols
Protection of a Furanose Diol: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This protocol describes the protection of D-glucose, which exists in equilibrium with its furanose form, to yield the di-isopropylidene derivative.
Materials:
-
D-Glucose
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid
-
Sodium Carbonate
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction by the slow addition of solid sodium carbonate until effervescence ceases.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by silica gel chromatography.
Deprotection of an Isopropylidene Group: Hydrolysis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This protocol describes the removal of the isopropylidene groups to regenerate the free sugar.
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Aqueous Sulfuric Acid (e.g., 1%)
-
Barium Carbonate or Sodium Bicarbonate
Procedure:
-
Dissolve the isopropylidene-protected sugar in aqueous sulfuric acid.[15]
-
Heat the solution at reflux and monitor the reaction progress by TLC until the starting material is no longer detectable.[15]
-
Cool the reaction mixture to room temperature and neutralize the acid by the careful addition of barium carbonate or sodium bicarbonate.[15]
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected sugar.[15]
Data Summary
| Protecting Group Property | Isopropylidene Ketal |
| Formation Conditions | Acetone or 2,2-dimethoxypropane, acid catalyst |
| Cleavage Conditions | Mild aqueous acid (e.g., AcOH/H₂O, dil. H₂SO₄)[15] |
| Stability to Bases | High |
| Stability to Oxidation | Generally High |
| Stability to Reduction | High |
| Orthogonality | Orthogonal to silyl ethers, benzyl ethers, and esters |
Conclusion
The isopropylidene group is an indispensable tool in the synthesis of complex molecules derived from furanoses. Its ease of installation, predictable regioselectivity for cis-diols, and robust stability under a variety of reaction conditions, coupled with its facile removal under mild acidic conditions, make it a highly versatile protecting group.[2] A thorough understanding of the principles governing its use, including the interplay of kinetic and thermodynamic control, is essential for its strategic and successful application in the design and execution of sophisticated synthetic routes in carbohydrate chemistry and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Architect's Toolkit: A Guide to Protecting Group Chemistry in Carbohydrate Synthesis
Foreword: The Inherent Challenge and Elegance of Carbohydrate Synthesis
Carbohydrates, the most abundant class of biopolymers on Earth, present a formidable challenge to the synthetic chemist.[1] Their densely functionalized nature, with multiple hydroxyl groups of similar reactivity, demands a strategic and often intricate approach to achieve regioselective and stereoselective modifications.[2][3] Unlike the template-driven synthesis of proteins and nucleic acids, the construction of complex oligosaccharides is a bespoke process, where the chemist acts as an architect, carefully masking and unmasking specific functionalities to guide the synthetic pathway.[3] This in-depth guide provides a comprehensive overview of protecting group chemistry, the cornerstone of modern carbohydrate synthesis, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals.
The "Why": The Imperative for Protecting Groups
The primary challenge in carbohydrate chemistry lies in differentiating the numerous hydroxyl groups present on a single monosaccharide unit.[1] Direct, selective reaction at one hydroxyl group in the presence of several others is often impossible. Protecting groups serve as temporary masks for these functional groups, rendering them inert to specific reaction conditions while allowing transformations to occur at other desired positions.[2][4] Beyond this fundamental role, protecting groups are not mere spectators; they actively influence the reactivity and stereochemical outcome of glycosylation reactions, the pivotal step in oligosaccharide assembly.[4][5][6]
An ideal protecting group should possess the following characteristics:
-
Ease and selectivity of introduction: It should be readily introduced in high yield under mild conditions, targeting specific hydroxyl groups.
-
Stability: It must remain intact throughout subsequent reaction steps, which may involve acidic, basic, or reductive/oxidative conditions.[7]
-
Ease and selectivity of removal: It should be removable in high yield under conditions that do not affect other protecting groups or the integrity of the carbohydrate structure.[7]
-
Minimal introduction of new stereocenters: To avoid complicating the product mixture.[2]
-
Influence on physical properties: Often, protecting groups can enhance the solubility of carbohydrate intermediates in organic solvents and improve their crystallinity, aiding in purification.[2]
The "What": A Classification of Key Protecting Groups in Carbohydrate Synthesis
The vast arsenal of protecting groups available to the carbohydrate chemist can be broadly categorized based on their chemical nature. The judicious selection and combination of these groups are central to the design of a successful synthetic strategy.
Caption: Major classes of protecting groups used in carbohydrate synthesis.
Benzyl Ethers: The Robust Workhorse
Benzyl (Bn) ethers are among the most widely used "permanent" protecting groups in carbohydrate chemistry, valued for their exceptional stability across a broad range of acidic and basic conditions.[1][5] This robustness makes them ideal for multi-step syntheses where other, more labile groups might be cleaved.
-
Introduction: Typically installed using benzyl bromide (BnBr) and a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).[8]
-
Cleavage: Classically removed by catalytic hydrogenation (e.g., H₂, Pd/C), a mild method that often allows for global deprotection at a late stage of the synthesis.[5]
-
Influence on Reactivity: Benzyl ethers are considered "arming" groups as their electron-donating nature enhances the reactivity of a glycosyl donor, facilitating the glycosylation reaction.[5]
Silyl Ethers: The Tunable Shield
Silyl ethers are a versatile class of protecting groups whose stability can be finely tuned by varying the steric bulk of the substituents on the silicon atom.[9][10] This tunable lability is a cornerstone of modern orthogonal protection strategies. The general order of stability from least to most stable is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS/TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[9]
-
Introduction: Formed by reacting a hydroxyl group with a silyl chloride (e.g., TBSCl) in the presence of a weak base like imidazole.[10][11]
-
Cleavage: Most commonly cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[12] Their varying stability also allows for selective removal under different acidic conditions.[9]
-
Regioselectivity: Bulky silylating agents like TBDPSCl will preferentially react with the sterically less hindered primary hydroxyl group.[12]
Acetal Protecting Groups: The Diol Specialists
Acetals, such as benzylidene and isopropylidene (acetonide) acetals, are particularly useful for the simultaneous protection of 1,2- or 1,3-diols.[13][14][15] Their formation is often regioselective, driven by the thermodynamic stability of the resulting cyclic system.
-
Benzylidene Acetals: Typically formed from benzaldehyde dimethyl acetal or benzaldehyde in the presence of an acid catalyst (e.g., camphorsulfonic acid) to protect the 4,6-hydroxyls of hexopyranosides, forming a six-membered ring.[12] They are stable to basic and neutral conditions but are cleaved by mild acid.[5]
-
Isopropylidene Acetals (Acetonides): Formed using acetone or 2,2-dimethoxypropane with an acid catalyst.[12] They preferentially protect cis-diols, forming a five-membered dioxolane ring.[12]
Ester (Acyl) Protecting Groups: The Electronic Modulators
Ester groups, such as acetyl (Ac) and benzoyl (Bz), are another major class of protecting groups. In contrast to benzyl ethers, they are electron-withdrawing and are known as "disarming" groups.[1][5] This property decreases the reactivity of a glycosyl donor, a feature that can be exploited in strategic glycosylations.
-
Introduction: Typically introduced using an acid anhydride (e.g., acetic anhydride) or an acyl chloride in the presence of a base like pyridine.
-
Cleavage: Readily cleaved under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation).[5] This orthogonality to acid-labile and hydrogenolysis-labile groups is a key advantage.[13]
-
Neighboring Group Participation: An acyl group at the C-2 position can participate in the glycosylation reaction to form an intermediate acyloxonium ion, which directs the incoming nucleophile to the opposite face, leading to the stereoselective formation of 1,2-trans-glycosides.[2][4]
The "How": Strategic Application and Methodologies
The true power of protecting group chemistry lies in its strategic application. By combining protecting groups with different chemical stabilities, chemists can achieve selective deprotection at any stage of a complex synthesis. This concept is known as orthogonal protection .[13][16]
Caption: An orthogonal strategy allowing selective deprotection of different hydroxyl groups.
Comparative Stability of Common Protecting Groups
The success of an orthogonal strategy hinges on a clear understanding of the relative stability of different protecting groups under various reaction conditions.
| Protecting Group | Stable to Mild Acid | Stable to Strong Acid | Stable to Mild Base | Stable to Strong Base | Cleaved by Hydrogenolysis | Cleaved by Fluoride |
| Benzyl (Bn) | Yes | Yes | Yes | Yes | No | Yes |
| Acetyl (Ac) | Yes | No | No | No | Yes | Yes |
| Benzoyl (Bz) | Yes | No | No | No | Yes | Yes |
| TBS | No | No | Yes | Yes | Yes | No |
| TIPS | No | No | Yes | Yes | Yes | No |
| TBDPS | No | No | Yes | Yes | Yes | No |
| Benzylidene | No | No | Yes | Yes | Yes | Yes |
| Trityl (Tr) | No | No | Yes | Yes | Yes | Yes |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the introduction and removal of key protecting groups.
Protocol 1: Benzylation of a Hydroxyl Group
-
Objective: To protect a hydroxyl group as a benzyl ether.
-
Methodology:
-
Dissolve the carbohydrate substrate in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Argon).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents per hydroxyl group) portion-wise. Stir for 30 minutes at 0 °C.
-
Add benzyl bromide (BnBr, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Selective Deprotection of a TBS Ether
-
Objective: To remove a tert-butyldimethylsilyl (TBS) ether in the presence of other protecting groups.
-
Methodology:
-
Dissolve the TBS-protected carbohydrate in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.[9]
-
Protocol 3: Deacetylation using Zemplén Conditions
-
Objective: To remove acetyl protecting groups under basic conditions.
-
Methodology:
-
Dissolve the acetylated carbohydrate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe, ~0.05 equivalents).
-
Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 1-2 hours.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter the resin and concentrate the filtrate under reduced pressure to yield the deacetylated product.
-
Anomeric Protection: Securing the Keystone Position
The anomeric hydroxyl group is the most reactive hydroxyl on a sugar, being part of a hemiacetal.[1] Its protection is crucial for many synthetic strategies, particularly in convergent oligosaccharide syntheses where complex glycosyl donors are prepared.[17] Anomeric protecting groups must be stable to the conditions used for manipulating other hydroxyl groups and should be readily converted into a leaving group for glycosylation or cleaved to reveal the hemiacetal.[17] Common anomeric protecting groups include thioglycosides, allyl glycosides, and N,O-dimethylhydroxylamine-N-glycosides.[17]
Conclusion: The Art and Science of Synthesis
Protecting group chemistry is both an art and a science, requiring a deep understanding of reaction mechanisms, steric and electronic effects, and strategic planning.[4] The ability to skillfully manipulate these temporary masks is what enables the synthesis of the extraordinarily complex and biologically vital carbohydrate structures that populate the natural world.[2] As the field of glycobiology continues to expand, the development of new, more efficient, and more selective protecting group strategies will remain a critical endeavor, empowering scientists to unravel the complexities of the "glycocode" and develop novel carbohydrate-based therapeutics and materials.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. news-medical.net [news-medical.net]
- 3. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. alchemyst.co.uk [alchemyst.co.uk]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol: A Key Intermediate in Antiviral Nucleoside Synthesis
Foreword: The Strategic Importance of Selectively Protected Carbohydrates in Modern Drug Discovery
In the intricate landscape of medicinal chemistry and drug development, the ability to precisely manipulate complex molecular architectures is paramount. Carbohydrates, with their inherent chirality and dense functionality, represent a rich source of building blocks for the synthesis of bioactive molecules. However, their polyhydroxylated nature presents a formidable challenge: the need for selective protection and deprotection of specific hydroxyl groups to orchestrate the desired chemical transformations. This guide delves into the chemical intricacies of a strategically important protected carbohydrate, 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol . This molecule is not merely an academic curiosity but a pivotal intermediate in the synthesis of potent antiviral agents, most notably nucleoside analogs that combat viruses like the Hepatitis C virus (HCV).[1][2]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its rational synthesis and structural verification to its critical role in the development of life-saving therapeutics. We will explore the causality behind the chosen synthetic strategies, ensuring that each step is not just a procedure to be followed but a concept to be understood.
Molecular Architecture and Strategic Design
The structure of this compound is a testament to the power of protective group chemistry in organic synthesis. It is derived from D-glucitol, a six-carbon sugar alcohol, which has undergone an intramolecular dehydration to form a 2,5-anhydro bridge, resulting in a furanose-like ring system. The remaining hydroxyl groups are then selectively protected.
The strategic selection of the protecting groups is central to the utility of this molecule:
-
The 1,3-O-Isopropylidene Ketal: This group, formed by the reaction of the cis-1,3-diol on the anhydroglucitol ring with acetone, serves two primary purposes. Firstly, it protects these two hydroxyl groups from unwanted reactions. Secondly, its formation locks the conformation of the five-membered ring, which can influence the stereochemical outcome of subsequent reactions. The isopropylidene group is stable under basic and neutral conditions but can be readily removed under acidic conditions.
-
The 6-O-Trityl Ether: The trityl (triphenylmethyl) group is a bulky protecting group that selectively reacts with the sterically accessible primary hydroxyl group at the C-6 position. Its large size prevents reaction with the more hindered secondary hydroxyl groups. The trityl group is stable to a wide range of reaction conditions but is sensitive to acid, allowing for its selective removal when needed.
This differential protection leaves the C-4 hydroxyl group as the sole free hydroxyl, making it a handle for further chemical modification, a critical feature for its use in the synthesis of nucleoside analogs.
Synthesis and Purification: A Step-by-Step Experimental Protocol
The synthesis of this compound is a multi-step process that begins with a readily available starting material, D-mannitol. The following protocol is a synthesis of established procedures, providing a clear pathway to obtaining the target molecule.[3]
Step 1: Acid-Catalyzed Cyclization of D-Mannitol to 2,5-Anhydro-D-glucitol
This initial step involves an acid-catalyzed intramolecular dehydration of D-mannitol. A key feature of this reaction is the inversion of configuration at the C-2 position, leading to the D-glucitol configuration in the anhydro product.[3]
-
Protocol:
-
To a solution of D-mannitol in water, add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., calcium carbonate or sodium bicarbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield crude 2,5-anhydro-D-glucitol. This product is often used in the next step without extensive purification.
-
Step 2: Regioselective 1,3-O-Isopropylidene Protection
The cis-1,3-diol of 2,5-anhydro-D-glucitol is selectively protected using acetone in the presence of an acid catalyst.
-
Protocol:
-
Suspend the crude 2,5-anhydro-D-glucitol in anhydrous acetone.
-
Add a catalytic amount of a strong acid, such as perchloric acid (HClO₄) or a Lewis acid.[3]
-
Stir the mixture at room temperature for an extended period (e.g., 36 hours), monitoring by TLC until the starting material is consumed.[3]
-
Neutralize the catalyst with a base (e.g., solid potassium carbonate).
-
Filter the mixture and evaporate the solvent. The resulting crude product, 2,5-anhydro-1,3-O-isopropylidene-D-glucitol, can be purified by column chromatography on silica gel.
-
Step 3: Regioselective 6-O-Tritylation
The final step involves the selective protection of the primary hydroxyl group at the C-6 position with a trityl group.
-
Protocol:
-
Dissolve the purified 2,5-anhydro-1,3-O-isopropylidene-D-glucitol in anhydrous pyridine.
-
Add trityl chloride (triphenylmethyl chloride) in a slight molar excess.
-
Stir the reaction at room temperature, monitoring by TLC. The reaction may require gentle heating to proceed to completion.
-
Once the reaction is complete, quench the reaction by adding methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water, dilute hydrochloric acid (to remove residual pyridine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound as a solid.
-
Structural Elucidation and Characterization
The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - Signals corresponding to the trityl group protons in the aromatic region (approx. 7.2-7.5 ppm).- Characteristic signals for the isopropylidene methyl groups (two singlets).- A complex set of signals in the aliphatic region corresponding to the protons of the anhydroglucitol backbone.- A signal for the free hydroxyl proton at C-4, which is exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the aromatic carbons of the trityl group.- A signal for the quaternary carbon of the trityl group (CPh₃).- A signal for the quaternary carbon of the isopropylidene group.- Resonances for the two methyl carbons of the isopropylidene group.- Signals corresponding to the six carbons of the anhydroglucitol skeleton. |
| Mass Spec. | - The molecular ion peak (M⁺) or, more commonly, peaks corresponding to [M+H]⁺, [M+Na]⁺, or other adducts, confirming the molecular weight.- Characteristic fragmentation patterns, such as the loss of the trityl cation ([C(Ph)₃]⁺), which is often a prominent peak. |
Note: Specific chemical shift values and coupling constants would be determined from the actual spectra of the synthesized compound.
Chromatographic Properties
The compound's purity is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). On a silica gel TLC plate, the product will have a higher Rf value than its more polar precursors due to the presence of the lipophilic trityl group.
Application in Drug Development: A Gateway to Antiviral Nucleosides
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of modified nucleosides with antiviral activity.[3] The strategically positioned free hydroxyl group at C-4 allows for the introduction of various functionalities and the construction of the ribose or deoxyribose mimics that are central to the mechanism of action of many antiviral drugs.
Case Study: Synthesis of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine
A prominent example of the utility of this protected glucitol is in the synthesis of β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[1][2] The synthesis of such complex nucleoside analogs often requires a chiral precursor that can be elaborated into the final target. The anhydroglucitol derivative provides a rigid and stereochemically defined scaffold for the construction of the modified sugar moiety of the antiviral agent.
The general synthetic strategy involves:
-
Modification at C-4: The free hydroxyl group of this compound is the starting point for a series of reactions to introduce the desired functionalities at the 2'-position of the target nucleoside mimic.
-
Glycosylation: Following the modification of the sugar precursor, the heterocyclic base (in this case, a protected cytosine derivative) is coupled to the anomeric center of the modified sugar.
-
Deprotection: The final step involves the removal of the protecting groups (isopropylidene and trityl) to yield the final active pharmaceutical ingredient.
The use of this well-defined, selectively protected intermediate allows for a more controlled and efficient synthesis of the target antiviral compound, which is crucial for both laboratory-scale research and potential large-scale manufacturing.
Conclusion and Future Perspectives
This compound exemplifies the critical role of sophisticated chemical synthesis in advancing modern medicine. Its rational design, featuring a strategic arrangement of protecting groups, provides an elegant solution to the challenge of regioselective modification of a polyhydroxylated molecule. As the demand for novel antiviral therapies continues to grow, the importance of such versatile and efficiently produced chiral building blocks will only increase. Future research may focus on developing even more streamlined and sustainable synthetic routes to this and related intermediates, as well as exploring their application in the synthesis of a broader range of bioactive molecules, including other classes of antiviral agents, anticancer drugs, and probes for chemical biology.
References
Methodological & Application
Selective Deprotection of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol Under Mild Acidic Conditions
An Application Guide for Researchers
Introduction: The Strategic Art of Selective Deprotection in Carbohydrate Synthesis
In the intricate field of carbohydrate chemistry, particularly in the synthesis of complex glycans and carbohydrate-based therapeutics, the strategic use of protecting groups is paramount. These temporary modifications of reactive functional groups, such as hydroxyls, prevent unwanted side reactions and enable precise chemical transformations at specific sites. The triphenylmethyl (trityl, Tr) group is a widely employed protecting group for primary alcohols due to its steric bulk, which favors selective reaction at the least hindered position, and its pronounced acid lability.[1][2] Concurrently, isopropylidene acetals (acetonides) are frequently used to protect cis-diol systems.
A common challenge in multi-step syntheses is the need for selective deprotection, where one protecting group is removed while others remain intact. This application note provides a detailed protocol and scientific rationale for the selective removal of the 6-O-trityl ether from 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol, yielding the corresponding primary alcohol. This transformation is critical as it unmasks the C-6 primary hydroxyl for further functionalization, while preserving the 1,3-O-isopropylidene acetal. The key to this selectivity lies in the significant difference in acid lability between the trityl ether and the cyclic acetal, allowing for precise cleavage under mild acidic conditions.[1][3]
Mechanistic Rationale: Exploiting Differential Acid Lability
The selective deprotection hinges on the vast difference in the stability of the carbocation intermediates formed upon cleavage of the respective protecting groups.
Trityl Group Cleavage: The deprotection of a trityl ether under acidic conditions proceeds via protonation of the ether oxygen. This is followed by the cleavage of the carbon-oxygen bond to release the alcohol and the triphenylmethyl carbocation (trityl cation).[2] The exceptional stability of the trityl cation, which is resonance-stabilized across three phenyl rings, makes it an excellent leaving group. This inherent stability means that very mild acidic conditions are sufficient to drive the reaction forward.[1][2]
Isopropylidene Acetal Stability: Isopropylidene acetals also undergo acid-catalyzed hydrolysis. The mechanism similarly involves protonation of one of the acetal oxygens, followed by ring opening to form a hemiacetal and a resonance-stabilized oxocarbenium ion. However, this intermediate is significantly less stable than the trityl cation.[4] Consequently, the hydrolysis of an isopropylidene group typically requires stronger acidic conditions or prolonged reaction times compared to detritylation.[3][5]
By carefully controlling the acidity (e.g., using aqueous acetic acid), it is possible to find a window where the rate of detritylation is rapid, while the rate of acetal hydrolysis is negligible, achieving the desired chemoselectivity.[1][6]
Caption: Mechanism of selective acidic detritylation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes to ensure procedural integrity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | Standard Supplier | Starting material. |
| Glacial Acetic Acid (AcOH) | ACS Grade | Standard Supplier | Used to create the mild acidic medium. |
| Deionized Water (H₂O) | Type I or II | N/A | To prepare the 80% aqueous solution. |
| Toluene | ACS Grade | Standard Supplier | For azeotropic removal of acetic acid. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | HPLC Grade | Standard Supplier | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | For neutralizing the reaction mixture. |
| Brine (Saturated NaCl Solution) | N/A | N/A | For washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |
Experimental Workflow
Caption: Step-by-step experimental workflow for detritylation.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.0 g, 4.48 mmol).
-
Add 40 mL of 80% aqueous acetic acid (v/v).
-
Stir the solution at room temperature (20-25 °C). The starting material should fully dissolve to form a clear, colorless solution.
-
-
Reaction Monitoring (Trustworthiness Checkpoint):
-
Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC).
-
TLC System: Use a mobile phase of 1:1 Hexanes:Ethyl Acetate.
-
Visualization: UV light (the trityl-containing starting material and byproduct are UV active) and a potassium permanganate (KMnO₄) stain (stains hydroxyl groups).
-
Expected Results:
-
Starting Material (SM): Rf ≈ 0.7 (UV active).
-
Product (P): Rf ≈ 0.2 (UV inactive, KMnO₄ active).
-
Byproduct (Triphenylmethanol): Rf ≈ 0.6 (UV active).
-
-
The reaction is complete when the starting material spot is no longer visible by TLC (typically 2-4 hours).[1] Do not let the reaction run for an excessively long time to avoid potential hydrolysis of the isopropylidene group.
-
-
Workup and Neutralization:
-
Once the reaction is complete, carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This should be done slowly as vigorous CO₂ evolution will occur. Stir until effervescence ceases.
-
Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a viscous oil or semi-solid.
-
To remove residual acetic acid, add toluene (2 x 50 mL) and concentrate under reduced pressure after each addition.[1] This azeotropic removal is crucial for clean chromatography.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Column Packing: Pack the column using a slurry of silica gel in hexanes.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50% EtOAc). The triphenylmethanol byproduct will elute first, followed by the desired product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to afford 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol as a white solid or colorless oil.
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material Mass | 2.0 g (4.48 mmol) |
| Reaction Solvent | 80% aq. AcOH (40 mL) |
| Reaction Temperature | Room Temperature (~23 °C) |
| Reaction Time | 2–4 hours (TLC monitored) |
| Expected Yield | 75–90% |
| Product Appearance | White solid or colorless oil |
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Incomplete Reaction (SM remains after 4h) | Insufficient acid activity or low ambient temperature. | Add a small amount of additional glacial acetic acid. If ineffective, gently warm the reaction to 40 °C and monitor closely by TLC.[1] |
| Formation of Side Product at Baseline (TLC) | Conditions too harsh; hydrolysis of the isopropylidene group has occurred. | Stop the reaction immediately. In future runs, reduce reaction time, use a milder acid system (e.g., pyridinium p-toluenesulfonate), or run at 0 °C. |
| Product Streaks on TLC/Column | Residual acetic acid in the crude material. | Ensure the workup includes a thorough NaHCO₃ wash and at least two co-evaporations with toluene before chromatography.[1] |
| Low Isolated Yield | Incomplete extraction of the polar product; premature quenching. | Ensure the aqueous layer is thoroughly extracted with ethyl acetate. Confirm full consumption of starting material via TLC before quenching. |
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
The Strategic Application of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol in the Synthesis of Bioactive Natural Products
Introduction: The quest for efficient and stereocontrolled routes to complex natural products is a cornerstone of modern organic chemistry and drug development. Nature's vast repository of chiral molecules, particularly carbohydrates, provides a powerful and cost-effective platform for the construction of enantiomerically pure targets. Among these, 2,5-Anhydro-D-glucitol, a derivative of D-glucose, presents a rigid tetrahydrofuran scaffold adorned with multiple stereocenters, making it an attractive chiral building block. This application note delves into the strategic use of a specifically protected form, 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol , in the synthesis of bioactive natural products. We will explore the rationale behind its selection, key transformations, and provide a detailed protocol for its application in the synthesis of the styryl-lactone, (+)-goniopypyrone, a natural product exhibiting significant cytotoxic activity.
The Chiral Synthon: A Tool for Stereochemical Control
Carbohydrates are abundant, inexpensive, and enantiomerically pure, making them ideal starting materials in chiral pool synthesis.[1][2] The inherent stereochemistry of these molecules can be judiciously translated to the target molecule, obviating the need for often complex and costly asymmetric induction steps. 2,5-Anhydro-D-glucitol, with its defined stereocenters at C2, C3, C4, and C5, serves as a versatile scaffold for the synthesis of a variety of natural products containing substituted tetrahydrofuran rings.
The choice of protecting groups in a multi-step synthesis is critical to success. In the case of This compound , the protecting groups are strategically chosen to allow for selective manipulation of the different hydroxyl groups:
-
1,3-O-isopropylidene: This cyclic acetal protects the C1 and C3 hydroxyl groups, imparting conformational rigidity to the furanose ring and directing reactions at other positions. Its stability under a range of conditions and facile removal under acidic conditions make it a reliable choice.
-
6-O-trityl (triphenylmethyl): The bulky trityl group selectively protects the primary hydroxyl group at C6. This group is stable to many reaction conditions but can be selectively removed under mildly acidic conditions, often leaving the isopropylidene group intact. This differential reactivity is key to the synthetic strategy.
This strategic protection allows for the sequential and regioselective functionalization of the remaining free hydroxyl group at C4, which is pivotal in the construction of the target natural product.
Application in the Total Synthesis of (+)-Goniopypyrone
(+)-Goniopypyrone is a naturally occurring styryl-lactone isolated from Goniothalamus giganteus. It, along with related compounds, has demonstrated significant cytotoxic activity against various cancer cell lines, making it an important target for synthetic chemists.[1][2] The synthesis of (+)-goniopypyrone from this compound showcases the utility of this chiral synthon.
The overall synthetic strategy involves the elaboration of the C4 hydroxyl group to introduce the styryl lactone moiety, followed by deprotection and final cyclization.
Experimental Protocols
Part 1: Preparation of the Key Aldehyde Intermediate
The initial steps focus on the modification of the C4 hydroxyl group and the conversion of the C6-O-trityl protected primary alcohol into a key aldehyde functionality.
Protocol 1: Oxidation of the C4-Hydroxyl Group
This protocol describes the oxidation of the free hydroxyl group at the C4 position to a ketone.
| Step | Procedure | Reagents and Conditions | Causality and Insights |
| 1 | To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) is added Dess-Martin periodinane (DMP, 1.5 eq). | Dess-Martin periodinane, CH₂Cl₂, Room Temperature, 2 h | DMP is a mild and selective oxidizing agent suitable for converting the secondary alcohol to a ketone without affecting the other protecting groups. The reaction is typically fast and clean. |
| 2 | The reaction mixture is stirred at room temperature for 2 hours, monitoring by TLC until the starting material is consumed. | ||
| 3 | The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. | The quenching step neutralizes the acidic byproducts and reduces the excess DMP. | |
| 4 | The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. | ||
| 5 | The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the corresponding ketone. |
Protocol 2: Detritylation and Oxidation to the Aldehyde
This protocol outlines the selective removal of the trityl group and subsequent oxidation to form the crucial aldehyde.
| Step | Procedure | Reagents and Conditions | Causality and Insights |
| 1 | The ketone from Protocol 1 (1.0 eq) is dissolved in a mixture of DCM and methanol (1:1, 0.1 M). p-Toluenesulfonic acid (p-TsOH, 0.1 eq) is added. | p-TsOH, DCM/MeOH, Room Temperature, 4 h | The trityl group is labile to mild acid, and p-TsOH provides the necessary acidity for its selective cleavage without removing the isopropylidene group. |
| 2 | The reaction is stirred at room temperature for 4 hours, monitoring by TLC. | ||
| 3 | The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is concentrated to remove the organic solvents. | ||
| 4 | The aqueous residue is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude primary alcohol is used in the next step without further purification. | ||
| 5 | The crude primary alcohol is dissolved in DCM (0.1 M), and DMP (1.5 eq) is added. | Dess-Martin periodinane, CH₂Cl₂, Room Temperature, 1 h | The primary alcohol is oxidized to the aldehyde using DMP. This aldehyde is a key intermediate for the introduction of the remaining carbon atoms of the target molecule. |
| 6 | The reaction is stirred at room temperature for 1 hour and worked up as described in Protocol 1, steps 3-5, to yield the pure aldehyde. |
Part 2: Elaboration of the Side Chain and Lactone Formation
With the key aldehyde in hand, the next phase of the synthesis involves building the styryl side chain and forming the lactone ring.
Protocol 3: Horner-Wadsworth-Emmons Olefination
This protocol describes the formation of the α,β-unsaturated ester, which will ultimately become part of the lactone ring.
| Step | Procedure | Reagents and Conditions | Causality and Insights |
| 1 | To a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). | NaH, Triethyl phosphonoacetate, THF, 0 °C to RT, 30 min | The strongly basic NaH deprotonates the phosphonate to generate the Horner-Wadsworth-Emmons reagent in situ. |
| 2 | The mixture is stirred at 0 °C for 15 minutes and then allowed to warm to room temperature for 15 minutes. | ||
| 3 | The reaction mixture is cooled to 0 °C, and a solution of the aldehyde from Protocol 2 (1.0 eq) in THF (0.5 M) is added dropwise. | The phosphonate carbanion undergoes a nucleophilic addition to the aldehyde, followed by elimination to form the trans-alkene with high stereoselectivity. | |
| 4 | The reaction is stirred at room temperature for 3 hours, then quenched with a saturated aqueous solution of NH₄Cl. | ||
| 5 | The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. | ||
| 6 | The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the α,β-unsaturated ester. |
Protocol 4: Lactone Formation and Deprotection
This final protocol details the reduction of the ketone, cyclization to the lactone, and removal of the isopropylidene protecting group.
| Step | Procedure | Reagents and Conditions | Causality and Insights |
| 1 | The α,β-unsaturated ester from Protocol 3 (1.0 eq) is dissolved in methanol (0.1 M) and cooled to 0 °C. Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. | NaBH₄, MeOH, 0 °C, 30 min | NaBH₄ is a mild reducing agent that selectively reduces the ketone to a hydroxyl group. This new hydroxyl group is positioned to form the lactone ring. |
| 2 | The reaction is stirred at 0 °C for 30 minutes and then quenched by the addition of acetone. The mixture is concentrated under reduced pressure. | ||
| 3 | The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. | ||
| 4 | The crude alcohol is dissolved in toluene (0.05 M), and a catalytic amount of p-TsOH is added. The mixture is heated to reflux with a Dean-Stark trap. | p-TsOH, Toluene, Reflux | The acidic conditions catalyze the intramolecular transesterification (lactonization) to form the bicyclic lactone. |
| 5 | After 2 hours, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. | ||
| 6 | The crude lactone is dissolved in a mixture of trifluoroacetic acid (TFA) and water (9:1, 0.1 M) and stirred at room temperature for 1 hour. | TFA/H₂O, Room Temperature, 1 h | The strong acidic conditions of TFA are required to cleave the stable isopropylidene protecting group to reveal the diol. |
| 7 | The reaction mixture is concentrated under reduced pressure, and the residue is co-evaporated with toluene (3x) to remove residual TFA. | ||
| 8 | The final product, (+)-goniopypyrone, is purified by flash column chromatography (silica gel, DCM/methanol gradient). |
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of (+)-goniopypyrone from the protected 2,5-anhydro-D-glucitol derivative.
Caption: Synthetic scheme for (+)-goniopypyrone.
Conclusion
This application note has detailed the strategic utility of this compound as a valuable chiral synthon in the total synthesis of the bioactive natural product, (+)-goniopypyrone. The carefully chosen protecting groups allow for a high degree of control over the reactivity of the various hydroxyl groups, enabling a linear and efficient synthetic sequence. The protocols provided herein offer a practical guide for researchers in the fields of organic synthesis and medicinal chemistry, highlighting the power of carbohydrate-based synthons in the construction of complex molecular architectures. The successful synthesis of (+)-goniopypyrone serves as a compelling example of how the inherent chirality of readily available starting materials can be harnessed to achieve elegant and efficient solutions to challenging synthetic problems.
References
The Strategic Application of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol in Medicinal Chemistry: A Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol. This selectively protected sugar analog serves as a crucial chiral scaffold in the synthesis of complex, biologically active molecules, particularly in the realm of antiviral and anticancer nucleoside analogs. We will delve into the strategic synthesis of this key intermediate, its subsequent chemical manipulations, and its role in the development of potent therapeutic agents.
Introduction: The Significance of Chiral Scaffolds in Drug Discovery
The three-dimensional architecture of a drug molecule is paramount to its interaction with biological targets. Chiral scaffolds, such as this compound, provide a rigid and stereochemically defined framework upon which pharmacophoric elements can be precisely arranged. The 2,5-anhydro-D-glucitol core mimics the furanose ring of natural nucleosides, making it an excellent starting point for the synthesis of nucleoside analogs. These synthetic analogs can act as competitive inhibitors or chain terminators of viral or cellular polymerases, thereby exerting potent antiviral or anticancer effects.
The strategic placement of protecting groups on the D-glucitol scaffold is a testament to the elegance of synthetic organic chemistry. The bulky trityl (triphenylmethyl) group selectively protects the primary C-6 hydroxyl, while the isopropylidene group protects the C-1 and C-3 hydroxyls. This orthogonal protection scheme allows for the selective deprotection and functionalization of the remaining hydroxyl groups, providing a versatile platform for the introduction of various functionalities, including nucleobases.
Synthesis of the Key Intermediate: this compound
The synthesis of the closely related 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-mannitol involves the acidic dehydration of D-mannitol to a mixture of anhydro derivatives, followed by isopropylidenation and subsequent tritylation. A single component, the desired protected anhydro-D-mannitol, crystallizes from the reaction mixture. This approach highlights the feasibility of obtaining the D-glucitol analog through a similar synthetic sequence.
Application in the Synthesis of Antiviral Nucleoside Analogs
The true value of this compound lies in its role as a precursor to potent antiviral agents. The general strategy involves the selective deprotection of the hydroxyl groups, followed by the introduction of a nucleobase.
General Workflow for Nucleoside Analog Synthesis
The following diagram illustrates the general synthetic workflow from the protected 2,5-anhydro-D-glucitol scaffold to a target nucleoside analog.
Caption: General workflow for the synthesis of nucleoside analogs.
Detailed Protocols
Protocol 1: Selective Detritylation of this compound
The selective removal of the acid-labile trityl group can be achieved under mild acidic conditions, leaving the isopropylidene group intact.
-
Reagents and Materials:
-
This compound
-
80% Acetic Acid in water
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the starting material in 80% aqueous acetic acid.
-
Heat the reaction mixture at a controlled temperature (e.g., 85°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual acetic acid.
-
Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the product by silica gel column chromatography to yield 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol.
-
Protocol 2: Introduction of a Nucleobase via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the formation of C-N bonds under mild conditions with inversion of stereochemistry. This reaction can be employed to couple a nucleobase to the free hydroxyl group of the deprotected glucitol scaffold.
-
Reagents and Materials:
-
Deprotected 2,5-anhydro-D-glucitol derivative (with a free hydroxyl group)
-
Nucleobase (e.g., thymine, adenine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the deprotected glucitol derivative and the nucleobase in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add triphenylphosphine to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected nucleoside analog.
-
Protocol 3: Final Deprotection of the Isopropylidene Group
The final step in the synthesis of the nucleoside analog is the removal of the isopropylidene protecting group, which is typically achieved under acidic conditions.
-
Reagents and Materials:
-
Protected nucleoside analog
-
Trifluoroacetic acid (TFA)
-
Water
-
Methanol or other suitable solvent
-
-
Procedure:
-
Dissolve the protected nucleoside analog in a mixture of TFA and water.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Co-evaporate the residue with methanol or another suitable solvent to remove residual TFA.
-
The crude product can be purified by recrystallization or chromatography to yield the final nucleoside analog.
-
Biological Activity of Derived Nucleoside Analogs
Nucleoside analogs derived from 2,5-anhydro-D-glucitol scaffolds have demonstrated significant biological activity. For instance, several 2',5'-anhydro analogues of 3'-azido-3'-deoxythymidine (AZT) and related compounds have shown potent anti-HIV-1 activity.[1]
| Compound | Anti-HIV-1 Activity (IC₅₀ in µM)[1] |
| 2',5'-Anhydro-3'-azido-3'-deoxythymidine | 0.56 |
| 2',5'-Anhydro-3'-azido-2',3'-dideoxyuridine | 4.95 |
These results underscore the potential of the 2,5-anhydro-D-glucitol scaffold in the design of novel antiviral agents. The rigid conformation of the anhydrohexitol ring system can lead to favorable interactions with the active site of viral polymerases, resulting in potent inhibition of viral replication.
Conclusion
This compound is a strategically designed and highly valuable chiral building block in medicinal chemistry. Its orthogonal protecting group strategy allows for the controlled and sequential functionalization of the D-glucitol core, making it an ideal starting material for the synthesis of complex nucleoside analogs. The protocols outlined in this guide provide a framework for the utilization of this versatile scaffold in the development of novel therapeutic agents with potential antiviral and anticancer activities. Further exploration of the chemical space accessible from this intermediate is anticipated to yield a new generation of potent and selective drug candidates.
References
Application Note: An Orthogonal Deprotection Strategy for Trityl and Isopropylidene Groups in Complex Molecule Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry, the judicious use of protecting groups is paramount. An effective strategy relies on "orthogonal sets," where specific protecting groups can be removed under distinct conditions without affecting others.[1][2] This application note provides a detailed guide for the orthogonal deprotection of two widely used acid-labile protecting groups: the trityl (Tr) ether and the isopropylidene acetal (acetonide). We will explore the mechanistic basis for their differential lability and provide validated, step-by-step protocols for their selective and global removal, empowering researchers to navigate complex synthetic pathways with precision and efficiency.
Introduction: The Principle of Orthogonal Protection
The synthesis of complex molecules often requires the sequential modification of multiple reactive sites. Protecting groups serve as temporary masks for functional groups, preventing unwanted side reactions. The power of this approach is fully realized when employing an orthogonal protection strategy. This principle allows for the selective deprotection of one group in a specific order, leaving others intact for future transformations.[1]
The trityl and isopropylidene groups are both staples in the synthetic chemist's toolbox, primarily for protecting hydroxyl groups. Both are categorized as acid-labile, yet they possess a crucial difference in their reactivity towards acid-catalyzed cleavage. The trityl group is exceptionally sensitive to acid, while the isopropylidene group is significantly more robust.[3][4][5] This kinetic differential is the cornerstone of their orthogonal relationship, enabling a two-tiered deprotection strategy.
Protecting Group Profiles: A Mechanistic Overview
The Trityl (Triphenylmethyl, Tr) Group
The trityl group is a bulky protecting group predominantly used for primary alcohols, owing to its steric hindrance which often prevents the protection of more crowded secondary or tertiary alcohols.[6] Its defining characteristic is its extreme acid lability.
Mechanism of Deprotection: The deprotection proceeds via an SN1-type mechanism.[6] Protonation of the ether oxygen by a Brønsted acid is followed by cleavage of the C-O bond.[6] This process is highly favorable due to the formation of the trityl carbocation, which is exceptionally stable due to the resonance delocalization of the positive charge across the three phenyl rings.[6][7] This stable intermediate is the key to the group's high sensitivity to acid.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: A Researcher's Guide to the Formation of Isopropylidene Acetals in Sugars
This guide provides an in-depth exploration of the reaction conditions for the formation of isopropylidene acetals, a cornerstone protecting group strategy in carbohydrate chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, enabling rational experimental design and troubleshooting.
Strategic Overview: The Role of Isopropylidene Acetals in Carbohydrate Synthesis
The selective modification of polyhydroxylated molecules like sugars is a formidable challenge in synthetic chemistry. Isopropylidene acetals, also known as acetonides, are among the most valuable tools for the temporary protection of hydroxyl groups. Their utility stems from several key features:
-
Ease of Formation and Cleavage: They are typically formed under acidic conditions and readily cleaved by mild acid hydrolysis, leaving other protecting groups like ethers and esters intact.[1]
-
Stereoelectronic Selectivity: Their formation is highly dependent on the stereochemical arrangement of the hydroxyl groups, often leading to predictable and regioselective protection of cis-diols on five-membered rings or 1,3-diols on six-membered rings.[2]
-
Enhanced Solubility: The introduction of two lipophilic isopropylidene groups often increases the solubility of polar sugars in organic solvents, facilitating subsequent reactions.
-
Conformational Rigidity: The resulting bicyclic systems lock the sugar in a specific conformation, which can be exploited to direct the stereochemical outcome of further transformations.
A prime example of their strategic importance is the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as 'diacetone glucose'. This versatile intermediate masks four of the five hydroxyl groups of glucose, leaving only the C3 hydroxyl available for chemical modification, making it an invaluable building block for complex carbohydrate derivatives and pharmaceuticals.[3]
The Reaction Mechanism: A Tale of Kinetic and Thermodynamic Control
The formation of an isopropylidene acetal is an acid-catalyzed process involving the reaction of a diol with an acetone source. The reaction proceeds through a hemiacetal intermediate and is reversible.[4] Understanding the mechanism is crucial for controlling the outcome.
The Acid-Catalyzed Pathway
The generally accepted mechanism involves the following steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of acetone, activating it towards nucleophilic attack.
-
Nucleophilic Attack: A hydroxyl group from the sugar attacks the protonated carbonyl carbon, forming a hemiketal intermediate.
-
Proton Transfer & Water Elimination: The hemiketal is protonated, allowing for the elimination of a water molecule to form a stabilized oxocarbenium ion.
-
Ring Closure: The second hydroxyl group of the diol attacks the oxocarbenium ion intramolecularly.
-
Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the cyclic isopropylidene acetal.
References
Monitoring the progress of trityl deprotection by TLC
Topic: Monitoring the Progress of Trityl Deprotection by Thin-Layer Chromatography (TLC)
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Trityl Group and In-Process Monitoring
The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group, indispensable in the multi-step synthesis of complex organic molecules such as nucleosides, carbohydrates, and peptides.[1][2] Its steric hindrance allows for the selective protection of primary alcohols, a feature heavily exploited in synthetic chemistry.[1][3] The ease of its removal under mild acidic conditions is a key advantage, preventing the degradation of sensitive functional groups elsewhere in the molecule.[1][3]
However, the very lability that makes the trityl group so useful also necessitates careful monitoring of the deprotection step. Incomplete reactions can lead to low yields and complex purification challenges, while overly harsh conditions or prolonged reaction times can result in the formation of unwanted byproducts.[4] Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for real-time monitoring of these reactions, providing crucial insights into reaction progression, completion, and the presence of side products.[5]
This guide provides a detailed protocol for monitoring trityl deprotection reactions by TLC, grounded in the chemical principles of the reaction and the separation technique.
Part 1: The Chemistry of Trityl Deprotection and TLC Separation
Mechanism of Acid-Catalyzed Trityl Deprotection
The removal of the trityl group is typically achieved by treatment with a Brønsted or Lewis acid.[1] The reaction proceeds through the protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond to release the free alcohol and the highly stable trityl carbocation.[1] This carbocation is stabilized by the delocalization of the positive charge across the three phenyl rings.
The stability of the trityl cation is a double-edged sword. While it facilitates the deprotection, the reactive cation can also lead to side reactions if not properly managed.[1] In many protocols, a "scavenger," such as triisopropylsilane (TIS), is added to the reaction mixture to trap the trityl cation, preventing it from reattaching to the deprotected alcohol or reacting with other nucleophiles present.[4]
Derivatives of the trityl group, such as the 4,4'-dimethoxytrityl (DMT) group, are even more acid-labile due to the electron-donating nature of the methoxy groups, which further stabilize the resulting carbocation.[6] The formation of the DMT cation is often accompanied by the appearance of a characteristic bright orange-red color, providing a useful visual indicator of reaction initiation.[6]
Principles of TLC Separation for Trityl Deprotection
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[5] In the context of trityl deprotection, the key to successful TLC monitoring lies in the significant polarity difference between the starting material and the product.
-
Trityl-protected compound (Starting Material): This molecule is relatively nonpolar due to the large, hydrophobic trityl group. It will have a weaker affinity for the polar silica gel and will travel further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf) value.[5][7]
-
Deprotected alcohol (Product): The free hydroxyl group makes the product significantly more polar than the starting material. It will have a stronger affinity for the silica gel, causing it to move more slowly up the plate, resulting in a lower Rf value.[5][7]
-
Byproducts: Triphenylmethanol, a common byproduct formed from the trityl cation reacting with water, is also relatively nonpolar and will have an Rf value similar to or slightly lower than the starting material. The trityl cation itself, if present on the acidic silica plate, can sometimes be visualized as a colored streak.
By observing the disappearance of the starting material spot and the appearance of the product spot, one can effectively monitor the progress of the deprotection reaction.
Part 2: Experimental Protocol
This protocol provides a step-by-step guide for monitoring a typical trityl deprotection reaction.
Materials
-
Silica gel TLC plates (with fluorescent indicator F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heat gun
-
Forceps
-
Pencil
-
Reaction mixture aliquots
-
Reference standards (starting material and, if available, the expected product)
-
Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Visualization reagent (e.g., p-anisaldehyde stain, potassium permanganate stain)
Step-by-Step Procedure
-
Prepare the TLC Plate:
-
With a pencil, gently draw a straight line across a TLC plate, approximately 1 cm from the bottom. This is the origin line.[8]
-
Mark small, evenly spaced ticks on the origin line where you will spot your samples. It is common practice to spot the starting material (SM), a co-spot (a mixture of SM and the reaction mixture), and the reaction mixture (Rxn) in separate lanes.[9]
-
-
Spot the TLC Plate:
-
Using a capillary tube, draw up a small amount of the diluted starting material solution.
-
Gently touch the capillary tube to the corresponding tick mark on the origin line to apply a small, concentrated spot (1-2 mm in diameter).[8]
-
For the reaction mixture lane, withdraw a small aliquot from the reaction at a specific time point (e.g., t=0, 15 min, 30 min, etc.). It may be necessary to dilute the aliquot with a suitable solvent before spotting.
-
For the co-spot lane, apply a spot of the starting material, allow it to dry, and then apply a spot of the reaction mixture directly on top of it. This helps to differentiate between spots with very similar Rf values.[9]
-
-
Develop the TLC Plate:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[10]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures better separation.
-
Using forceps, carefully place the spotted TLC plate into the chamber and replace the lid.[8]
-
Allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during development.[8]
-
When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[8]
-
-
Visualize the TLC Plate:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Visualization: View the plate under a UV lamp (254 nm). The trityl group, being aromatic, allows the starting material to be visualized as a dark spot on a fluorescent background.[11][12] Circle the observed spots with a pencil.
-
Chemical Staining:
-
p-Anisaldehyde Stain: This is an excellent stain for visualizing alcohols, which typically appear as colored spots (e.g., pink, purple, or blue) upon heating.[11] Dip the plate into the stain solution, wipe off the excess, and gently heat with a heat gun until spots appear.[12]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that can visualize a wide range of organic compounds, including the trityl group and the deprotected alcohol.[13] Compounds will appear as yellow-brown spots on a purple background.[13]
-
Acidic Stains: In some cases, spraying the plate with a dilute acidic solution can reveal the trityl cation as a yellow or orange spot.
-
-
Workflow Diagram
Caption: Workflow for monitoring trityl deprotection by TLC.
Part 3: Interpretation of Results
The key to monitoring the reaction is observing the changes in the TLC plate over time.
| Time Point | Expected Observation on TLC Plate | Interpretation |
| t = 0 | A single, high-Rf spot in the "Rxn" lane, corresponding to the starting material. | The reaction has not yet begun. |
| Intermediate | A diminishing high-Rf spot (starting material) and a new, growing low-Rf spot (product). | The reaction is in progress. |
| Completion | The high-Rf spot of the starting material has completely disappeared, and only the low-Rf product spot is visible. | The deprotection is complete. |
Visualizing Byproducts: The trityl cation itself may appear as a yellow streak originating from the baseline, especially on the acidic silica gel. Triphenylmethanol, if formed, will be a nonpolar spot with a high Rf, often close to the starting material.
Diagram of TLC Plate Interpretation
Caption: Interpreting a typical TLC plate for trityl deprotection.
Part 4: Troubleshooting
Effective troubleshooting is crucial for obtaining clear and reliable TLC results.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | - Sample is too concentrated.[10][14]- The mobile phase is too polar for the compound.- The compound is acidic or basic and is interacting strongly with the silica. | - Dilute the sample before spotting.[10]- Decrease the polarity of the mobile phase.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[10] |
| No spots are visible | - The sample is too dilute.[10]- The compound is not UV-active and the chosen stain is inappropriate.- The compound is volatile and evaporated from the plate. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10]- Use a more universal stain, such as potassium permanganate or phosphomolybdic acid.[11] |
| Spots remain on the origin line | - The mobile phase is not polar enough to move the compounds.[10][15] | - Increase the polarity of the mobile phase (e.g., by adding more methanol to a dichloromethane solution).[15] |
| All spots run with the solvent front | - The mobile phase is too polar.[10][15] | - Decrease the polarity of the mobile phase (e.g., by adding more hexane to an ethyl acetate solution).[15] |
| A persistent yellow/orange streak from the origin | - Excess trityl cation is present in the reaction mixture and is streaking on the acidic silica gel. | - This is a direct visualization of a reaction component. Ensure a scavenger is used in the reaction if this is problematic for purification. |
Conclusion
Thin-Layer Chromatography is an invaluable tool for the real-time monitoring of trityl deprotection reactions. Its simplicity, speed, and the wealth of information it provides on reaction progress make it an essential technique in synthetic organic chemistry. By understanding the principles of the reaction and the TLC separation, and by following a systematic protocol, researchers can optimize reaction conditions, ensure complete conversion, and streamline subsequent purification efforts.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. rua.ua.es [rua.ua.es]
- 4. benchchem.com [benchchem.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. benchchem.com [benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. TLC stains [reachdevices.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Protected 2,5-Anhydro-D-glucitol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of protected 2,5-anhydro-D-glucitol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of carbohydrate synthesis. 2,5-Anhydro-D-glucitol and its derivatives are valuable chiral building blocks, but their synthesis is often fraught with challenges ranging from protecting group strategy to achieving efficient cyclization.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common problems. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that researchers frequently encounter.
Q1: My overall yield for the multi-step synthesis of 2,5-anhydro-D-glucitol is consistently low. What are the most critical stages to scrutinize?
A1: Low overall yield in a multi-step synthesis is a common and frustrating issue. The most critical stages to investigate are typically the intramolecular cyclization and the purification steps.
-
Intramolecular Cyclization: This is the key bond-forming reaction and is highly sensitive to reaction conditions. Incomplete conversion, formation of polymeric side products, or generation of isomeric anhydro-sugars (e.g., 2,5-anhydro-D-mannitol) can drastically reduce the yield of the desired D-glucitol isomer.[1] For instance, when using di-epoxide precursors derived from D-mannitol, the cyclization must proceed with the correct regioselectivity. Cationic polymerization can be a significant side reaction, leading to insoluble gels and loss of material.[2][3]
-
Protecting Group Manipulations: Each protection and deprotection step can contribute to yield loss. Ensure reactions go to completion using TLC analysis before workup. Incomplete protection can lead to unwanted side reactions in subsequent steps, while harsh deprotection conditions can cleave the target molecule itself.
-
Purification: Carbohydrates are notoriously difficult to purify due to their high polarity and tendency to streak on silica gel. Significant material loss can occur during column chromatography. Optimizing your solvent system and using a high-quality silica gel is paramount.
Q2: How do I select an appropriate orthogonal protecting group strategy for a polyol like D-glucitol or its precursors?
A2: An orthogonal protecting group strategy is essential for selectively masking and unmasking the various hydroxyl groups.[4] The choice depends on the reaction conditions of the subsequent steps. The primary hydroxyls (C1 and C6) are sterically most accessible and can often be selectively protected first.
-
For Primary Alcohols (C1, C6): Bulky silyl ethers like tert-butyldiphenylsilyl (TBDPS) or trityl (Tr) ethers are excellent choices for selectively protecting the primary hydroxyls over the secondary ones.[4][5]
-
For Secondary Alcohols (C3, C4): Once the primary alcohols are masked, the remaining hydroxyls can be protected. Benzyl (Bn) ethers are a robust choice as they are stable to a wide range of acidic and basic conditions and can be removed under neutral conditions via hydrogenolysis.[4][6]
-
For Vicinal Diols: If your strategy requires protecting a cis-diol pair, an acetonide (isopropylidene ketal) is a standard choice. For trans-diols or to create a more rigid conformational constraint, a benzylidene acetal can be used.[4][5]
The key is to choose groups that can be removed without affecting others. For example, a TBDPS group (removed by fluoride), a benzyl group (removed by H₂/Pd), and an acetate group (removed by base) constitute a classic orthogonal set.
Table 1: Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Stability & Notes |
| Benzyl | Bn | NaH, BnBr | H₂, Pd/C; or Birch reduction | Stable to most acids/bases. Can be challenging to remove in presence of sulfur. |
| p-Methoxybenzyl | PMB | NaH, PMBCl | DDQ or CAN | Stable to base, mild acid. Cleaved oxidatively, orthogonal to Benzyl.[4] |
| tert-Butyldimethylsilyl | TBS/TBDMS | TBSCl, imidazole | TBAF; or mild acid (e.g., AcOH) | Good general-purpose silyl ether. Labile to strong acid.[4] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, imidazole | TBAF | More stable to acid than TBS. Very bulky, selective for primary OHs.[4] |
| Benzoyl | Bz | Benzoyl chloride, pyridine | NaOMe in MeOH; or LiOH | Removed by base. Can participate in neighboring group effects, influencing stereochemistry.[7] |
| Isopropylidene (Acetonide) | - | Acetone, acid catalyst (e.g., H₂SO₄) | Aqueous acid (e.g., AcOH/H₂O) | Protects cis-diols. Forms a 5-membered ring.[4] |
Q3: My purification by column chromatography results in poor separation and significant product loss. What techniques can improve this?
A3: This is a classic problem in carbohydrate chemistry. Here are several strategies:
-
Solvent System Optimization: Avoid highly polar solvents like pure methanol, which can dissolve the silica gel. Instead, use a gradient of ethyl acetate/hexanes and slowly introduce methanol or ethanol as a modifier (e.g., starting with 1-2%). A common eluent system is a gradient of dichloromethane to dichloromethane/methanol.
-
Add a Tailing Reducer: The free hydroxyl groups on your compound can interact strongly with the acidic silanol groups on the silica surface, causing streaking. Adding a small amount of a weak base like triethylamine or pyridine (~0.1-1%) to your eluent can cap these sites and improve peak shape.
-
Reverse-Phase Chromatography: If your protected compound has sufficient hydrophobic character (e.g., multiple benzyl or silyl groups), reverse-phase (C18) chromatography can provide excellent separation, eluting with a water/acetonitrile or water/methanol gradient.
-
Derivative Formation: If the final unprotected compound is difficult to purify, consider purifying a protected intermediate that is less polar and more amenable to standard silica gel chromatography. Well-protected carbohydrates are often easier to handle and crystallize than their free-sugar counterparts.[8]
Part 2: Detailed Troubleshooting Guide by Synthetic Stage
This section provides specific troubleshooting advice for discrete stages of a typical synthesis starting from D-mannitol.
Stage 1: Preparation of the Acyclic Precursor (e.g., 1,6-di-O-Tosyl-D-mannitol)
-
Problem: Incomplete or non-selective tosylation/mesylation at the C1 and C6 positions.
-
Probable Cause: Steric hindrance or insufficient reactivity of the sulfonylating agent. The secondary hydroxyls can also compete, leading to a mixture of products.
-
Troubleshooting Protocol:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -15 °C) in pyridine. Add the tosyl chloride or mesyl chloride dropwise to the solution of D-mannitol. Low temperatures enhance the kinetic selectivity for the more reactive primary hydroxyls.
-
Stoichiometry: Use a slight excess (2.1-2.2 equivalents) of the sulfonylating agent to drive the reaction to completion for the two primary hydroxyls, but avoid a large excess which promotes reaction at the secondary positions.
-
Monitor Closely: Follow the reaction progress by TLC. If the reaction stalls, allow it to warm slowly to room temperature. Quench the reaction as soon as the di-substituted product is maximized.
-
Alternative: Protection/Deprotection: For ultimate selectivity, first protect the C3 and C4 hydroxyls using a benzylidene acetal, then tosylate the remaining four hydroxyls, and finally selectively remove the primary tosylates if needed, though direct selective tosylation of the primary positions is more common.
-
-
Stage 2: Intramolecular Cyclization via a Dianhydro Intermediate
The conversion of a di-O-sulfonyl precursor to a di-epoxide, followed by acid- or base-catalyzed ring-opening and cyclization, is a common route.
-
Problem: The cyclization to form the 2,5-anhydro ring fails or gives extremely low yield.
-
Probable Cause (A): Ineffective Di-epoxide Formation. The initial SN2 reaction to form the 1,2:5,6-dianhydro-D-mannitol from the di-tosylate may be incomplete.
-
Solution (A): Ensure a strong, non-nucleophilic base (like sodium methoxide in methanol) and anhydrous conditions are used. Heat may be required to drive the reaction to completion. Verify the formation of the di-epoxide by NMR or mass spectrometry before proceeding.
-
Probable Cause (B): Incorrect Cyclization Conditions. The subsequent ring-opening and 5-endo-tet cyclization is highly specific. Using the wrong catalyst or pH can prevent the reaction or lead to undesired products.[1]
-
Solution (B): Acid-catalyzed cyclization is common. Catalysts like BF₃·OEt₂ can be effective.[2][9] The pH can be critical; for some substrates, the reaction is highly sensitive and requires careful buffering.[1] A systematic screen of Lewis or Brønsted acid catalysts may be necessary.
-
-
Problem: Polymerization or insoluble gel formation is observed during cyclization.
-
Probable Cause: This is a known issue, particularly with certain catalytic systems like anionic initiators (t-BuOK), which can favor intermolecular polymerization over intramolecular cyclization.[2][3] Cationic polymerization can also occur, especially with strong Lewis acids.
-
Troubleshooting Protocol:
-
High Dilution: Perform the cyclization reaction under high-dilution conditions. This favors the intramolecular reaction pathway by decreasing the probability of intermolecular encounters. Use a syringe pump to add the substrate slowly to a large volume of solvent containing the catalyst.
-
Catalyst Choice: Switch from an anionic catalyst system to a cationic one (e.g., BF₃·OEt₂) which is reported to produce the desired 2,5-anhydro-D-glucitol units, although it can still lead to hyperbranched polymers if not controlled.[2][3]
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize side reactions.
-
-
Stage 3: Deprotection of the Final Product
-
Problem: During debenzylation via catalytic hydrogenation, the reaction is slow or stalls completely.
-
Probable Cause: Catalyst poisoning or poor catalyst activity. Sulfur-containing compounds (from previous steps or contaminated reagents) are potent poisons for palladium catalysts. The catalyst itself (e.g., Pearlman's catalyst, Pd(OH)₂/C) may also be old or inactive.
-
Troubleshooting Protocol:
-
Use a Fresh Catalyst: Always use fresh, high-quality catalyst. Pearlman's catalyst is often more effective than standard Pd/C for carbohydrate debenzylations.
-
Solvent Choice: Ensure the solvent system (often ethanol, methanol, or ethyl acetate) fully dissolves the substrate. Adding a small amount of acid (e.g., a drop of acetic acid or HCl) can sometimes accelerate the reaction, but must be used with caution to avoid cleaving acid-labile groups.[6]
-
Check for Poisons: If poisoning is suspected, try passing the substrate through a small plug of silica gel or activated carbon before the hydrogenation step to remove impurities.
-
Increase Pressure: If the reaction is slow at atmospheric pressure, use a Parr hydrogenator to increase the H₂ pressure to 50-60 psi.
-
-
-
Problem: Attempting to remove silyl ethers with TBAF results in a complex mixture of products.
-
Probable Cause: The fluoride ion source (TBAF) is basic and can cause acyl group migration or elimination side reactions, especially if the reaction is heated or run for an extended period.
-
Solution:
-
Buffered Fluoride Source: Use a buffered fluoride source like HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF), which are less basic than TBAF.
-
Acidic Cleavage: If no other acid-sensitive groups are present, use an acidic method. A solution of acetic acid in THF/water is often sufficient to remove TBS ethers without affecting more robust groups.[4]
-
-
Part 3: Visualized Workflows and Protocols
Diagram 1: Decision Tree for Orthogonal Protection Strategy
This diagram helps visualize the selection process for protecting groups based on the required stability.
Caption: Decision workflow for selecting a protecting group strategy.
Diagram 2: Troubleshooting a Failed Cyclization Reaction
This workflow guides the researcher through a logical sequence of checks when the key ring-forming step fails.
Caption: Troubleshooting workflow for the intramolecular cyclization step.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alchemyst.co.uk [alchemyst.co.uk]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 2,5-Anhydro-D-glucitol synthesis - chemicalbook [chemicalbook.com]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Yield Optimization for 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol Synthesis
Welcome to the technical support center for the synthesis of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. As a key chiral building block in glycobiology and medicinal chemistry, achieving high yields and purity of this molecule is paramount.[1][2][3] This document moves beyond simple protocols to provide in-depth, mechanistic explanations and field-proven troubleshooting strategies to help you optimize every step of your experiment.
Synthetic Pathway Overview
The synthesis of the target molecule from D-glucitol (sorbitol) is a strategic sequence of intramolecular cyclization and selective protection. The overall transformation relies on exploiting the inherent reactivity differences between the primary and secondary hydroxyl groups and the stereochemical favorability of forming cyclic protecting groups.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Part 1: Isopropylidene Ketal (Acetonide) Formation
The protection of the 1,3-diol of 2,5-Anhydro-D-glucitol as an isopropylidene ketal is a critical step that leverages the formation of a thermodynamically stable six-membered ring.[4]
Question 1: My isopropylidene protection reaction is slow, incomplete, or results in a low yield. What are the common causes and solutions?
Answer: This is a common issue often related to equilibrium and reaction conditions. The formation of an acetal or ketal is an acid-catalyzed equilibrium reaction that produces water as a byproduct.[5]
-
Causality: According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (the diol), preventing the reaction from reaching completion. Furthermore, an insufficient amount or inappropriate choice of acid catalyst will result in a slow reaction rate.[5][6]
-
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry your glassware and solvents. Use anhydrous acetone. A superior method is to use 2,2-dimethoxypropane, which acts as both the acetone source and a water scavenger, driving the reaction to completion.[7][8]
-
Select the Right Catalyst: A catalytic amount of a non-nucleophilic acid is required. p-Toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) are standard choices.[9] If the reaction is still sluggish, a stronger Lewis acid like anhydrous zinc chloride or iron(III) chloride can be employed, although this may require more careful control to avoid side reactions.[10][11]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. An incomplete reaction will show a persistent spot for the more polar 2,5-Anhydro-D-glucitol.
-
Caption: Decision workflow for troubleshooting low acetonide yield.
Question 2: I am observing the formation of multiple products. How can I favor the formation of the 1,3-O-isopropylidene product?
Answer: 2,5-Anhydro-D-glucitol possesses multiple diol pairings (1,3- and 3,4-). The formation of the desired 1,3-acetonide over other possibilities is governed by thermodynamic stability.
-
Causality: The reaction of a diol with acetone can form five-membered rings (1,3-dioxolanes from 1,2-diols) or six-membered rings (1,3-dioxanes from 1,3-diols).[4] For acyclic systems like glucitol derivatives, the formation of a six-membered 1,3-dioxane ring is often thermodynamically favored over other potential cyclic ketals. The cis-relationship of the 1 and 3 hydroxyls on the 2,5-anhydro scaffold further promotes the formation of a stable, chaired conformation of the resulting dioxane ring.
-
Optimization Strategy:
-
Allow the reaction to stir for a longer period at room temperature or with gentle heating. This ensures the reaction reaches thermodynamic equilibrium, favoring the most stable 1,3-protected product.
-
Purification via column chromatography is typically effective at separating constitutional isomers if they do form.
-
Part 2: Selective 6-O-Tritylation
The protection of the primary C-6 hydroxyl with the bulky triphenylmethyl (trityl) group is a highly selective process.
Question 3: The tritylation of the primary alcohol is incomplete. How can I drive the reaction to completion?
Answer: Incomplete tritylation is usually due to reagent stoichiometry, reagent quality, or insufficient activation.
-
Causality: The reaction proceeds via an SN1 mechanism, where trityl chloride first dissociates to form a stable trityl cation, which is then attacked by the alcohol.[12][13][14] A base is required to neutralize the HCl byproduct, driving the reaction forward.[13][14]
-
Troubleshooting Steps & Solutions:
-
Reagent Quality: Use fresh, high-purity trityl chloride (TrCl). Old TrCl can hydrolyze to triphenylcarbinol, which is unreactive.
-
Solvent and Base: Use anhydrous pyridine as both the solvent and the base. It effectively scavenges the HCl generated. Ensure the starting diol is completely dissolved and dry before adding TrCl.[13]
-
Stoichiometry: Use a slight excess of trityl chloride (typically 1.1 to 1.5 equivalents) to ensure complete consumption of the starting material.[12][13]
-
Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, accelerating the reaction significantly.[14]
-
Temperature: The reaction is typically run at room temperature but can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor carefully by TLC to avoid potential side reactions.
-
| Parameter | Recommended Condition | Rationale |
| Trityl Chloride | 1.1 - 1.5 equivalents | Drives reaction to completion. |
| Solvent | Anhydrous Pyridine | Acts as both solvent and acid scavenger.[13][14] |
| Base | Pyridine (solvent) | Neutralizes HCl byproduct. |
| Catalyst | DMAP (0.05 - 0.1 equiv) | Accelerates the rate of tritylation.[14] |
| Temperature | Room Temperature to 40 °C | Balances reaction rate with stability. |
| Atmosphere | Inert (N₂ or Argon) | Prevents moisture from quenching reagents. |
Question 4: My final product is contaminated with triphenylcarbinol. How can I effectively remove this byproduct?
Answer: Triphenylcarbinol (TrOH) is the primary byproduct, formed from the hydrolysis of trityl chloride or the trityl cation. Its polarity is often similar to the product, making separation challenging.
-
Causality: Any moisture present in the reaction will react with trityl chloride or the intermediate trityl cation to form TrOH.
-
Purification Strategy:
-
Aqueous Workup: After quenching the reaction (typically with methanol), perform a standard aqueous workup. TrOH is less soluble in nonpolar solvents than the desired product.
-
Column Chromatography: This is the most reliable method. A gradient elution on silica gel, typically with a hexane/ethyl acetate solvent system, is effective. TrOH is slightly more polar than the tritylated product and will elute later.
-
Crystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent method for removing residual TrOH.
-
Question 5: What is the mechanistic basis for the high selectivity of trityl chloride for the primary C-6 hydroxyl group?
Answer: The selectivity is almost exclusively due to steric hindrance.[12][14]
-
Mechanistic Explanation: The trityl group, with its three bulky phenyl rings, creates a highly congested environment. The primary hydroxyl at the C-6 position is sterically much more accessible than the secondary hydroxyl at C-4. The electrophilic trityl cation can be readily approached by the C-6 primary alcohol, whereas approach to the C-4 secondary alcohol is severely hindered. This difference in steric accessibility leads to a significant difference in reaction rates, allowing for highly selective protection of the primary position.[12][13][15]
Part 3: General FAQs
Question 6: Are there alternative protecting groups I could use for the C-6 primary alcohol?
Answer: Yes, while trityl is excellent, silyl ethers are common alternatives, each with different stability profiles. The choice depends on the requirements of your subsequent reaction steps.[16]
| Protecting Group | Silylating Agent | Key Advantages | Cleavage Conditions |
| Trityl (Tr) | Trityl Chloride | High selectivity for 1° alcohols; Stable to base. | Mild acid (e.g., 80% Acetic Acid, dilute TFA).[14][17] |
| TBDMS | TBDMS-Cl | Good stability; Commonly used. | Fluoride (TBAF); Acid (stronger than for Tr).[18] |
| TIPS | TIPS-Cl | More sterically hindered and acid-stable than TBDMS. | Fluoride (TBAF); Harsher acid conditions.[18] |
| TBDPS | TBDPS-Cl | Very high acid stability. | Fluoride (TBAF).[18] |
Question 7: How are the protecting groups on the final product typically removed?
Answer: The isopropylidene and trityl groups are both acid-labile, but their removal can be performed selectively due to differential reactivity.
-
Selective Detritylation: The trityl group is significantly more sensitive to acid than the isopropylidene group. It can be selectively cleaved using mild acidic conditions, such as 80% aqueous acetic acid or a very dilute solution of trifluoroacetic acid (TFA) in dichloromethane, leaving the acetonide intact.[17]
-
Complete Deprotection: To remove both groups simultaneously, stronger acidic conditions are used, such as treatment with a stronger concentration of TFA in water or using an acidic ion-exchange resin in methanol.[19]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol (Intermediate 2)
-
To a solution of 2,5-Anhydro-D-glucitol (1.0 equiv) in anhydrous acetone or 2,2-dimethoxypropane (used as solvent), add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere (N₂).
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The product will be less polar than the starting material.
-
Once the starting material is consumed (typically 4-12 hours), quench the reaction by adding a few drops of triethylamine or a small amount of solid sodium bicarbonate to neutralize the acid.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound (Final Product)
-
Dissolve 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol (1.0 equiv) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂).
-
Add trityl chloride (1.2 equiv) to the solution in one portion, followed by a catalytic amount of DMAP (0.05 equiv).
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion (typically 6-24 hours), cool the reaction mixture in an ice bath and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure to remove most of the pyridine.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with cold 1M HCl (to remove residual pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure title compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol | BIO Pharma Production [biopharmaproduction.com]
- 3. This compound | Delchimica [delchimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. Acetonides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
Welcome to the technical support center for the synthesis of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential byproduct formation during this multi-step synthesis. Drawing upon established principles of carbohydrate chemistry and practical laboratory experience, this document provides in-depth solutions to frequently encountered issues.
Introduction to the Synthesis
The synthesis of this compound is a key process in glycobiology and medicinal chemistry, yielding a versatile building block for various applications.[1][2][3][4] The synthetic route typically involves two main transformations of the starting material, 2,5-anhydro-D-glucitol: regioselective protection of the 1- and 3-hydroxyl groups as an isopropylidene acetal, followed by the selective protection of the primary 6-hydroxyl group with a bulky trityl group. While seemingly straightforward, each step presents unique challenges that can lead to the formation of undesired byproducts, impacting yield and purity.
This guide will address these challenges in a question-and-answer format, providing both the underlying chemical reasoning and actionable troubleshooting steps.
Troubleshooting Guide & FAQs
Part 1: Isopropylidenation of 2,5-Anhydro-D-glucitol
The first stage of the synthesis involves the acid-catalyzed reaction of 2,5-anhydro-D-glucitol with an acetone source, typically 2,2-dimethoxypropane or acetone with a Lewis acid. The desired product is the 1,3-O-isopropylidene acetal.
Question 1: My reaction is sluggish and incomplete, leaving a significant amount of unreacted 2,5-anhydro-D-glucitol. What could be the cause?
Answer:
Incomplete isopropylidenation is a common issue often related to catalyst activity or reaction equilibrium.
-
Causality: The formation of the isopropylidene acetal is a reversible reaction. The presence of water, either in the solvent, reagents, or from atmospheric moisture, can shift the equilibrium back towards the starting materials. Additionally, an insufficiently active catalyst will result in slow reaction rates.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., acetone, DMF) and ensure your 2,5-anhydro-D-glucitol is dry.
-
Catalyst Choice and Activation: While various Lewis and Brønsted acids can be used, ensure your chosen catalyst (e.g., p-toluenesulfonic acid, zinc chloride) is fresh and active. For solid catalysts, activation by heating under vacuum may be necessary.
-
Use a Dehydrating Agent: The inclusion of a dehydrating agent like 2,2-dimethoxypropane not only serves as the acetone source but also drives the reaction forward by consuming the water byproduct to form methanol and acetone.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Question 2: I've isolated a mixture of products, and I suspect the formation of other isopropylidene acetals. Is this possible?
Answer:
Yes, the formation of regioisomeric isopropylidene acetals is a potential side reaction, although the 1,3-acetal is generally favored due to the formation of a stable six-membered ring.
-
Causality: While the 1,3-diol is kinetically and thermodynamically favored to form a six-membered ring acetal, other diol pairs (e.g., 3,4- or 4,6-) could potentially react to form five or seven-membered rings, respectively, though these are generally less stable.
-
Troubleshooting and Characterization:
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity.
-
Purification: Careful column chromatography is typically required to separate the desired 1,3-O-isopropylidene isomer from other potential regioisomers. A gradient elution system may be necessary.
-
Structural Verification: The structure of the desired product and any isolated byproducts should be confirmed by NMR spectroscopy (¹H, ¹³C, and COSY) to verify the position of the isopropylidene group.
-
Part 2: Tritylation of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol
The second step involves the selective protection of the primary hydroxyl group at the C-6 position with trityl chloride in the presence of a base.
Question 3: My tritylation reaction is incomplete, and I have a significant amount of the starting diol remaining. How can I improve the yield?
Answer:
Incomplete tritylation can be due to several factors, including reagent stoichiometry, base strength, and reaction time.
-
Causality: The tritylation reaction is an S_N1-type reaction that proceeds via a stable trityl cation. The reaction rate is dependent on the concentration of the reactants and the effectiveness of the base in scavenging the HCl byproduct. Insufficient base or a base that is not strong enough can lead to a buildup of HCl, which can protonate the starting alcohol and inhibit the reaction.
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Use a slight excess of trityl chloride (1.1-1.2 equivalents) to ensure complete consumption of the starting diol.
-
Base Selection: Pyridine is a commonly used base and solvent for this reaction. Ensure it is dry. For a more reactive system, a stronger, non-nucleophilic base like triethylamine or diisopropylethylamine can be used in a solvent like dichloromethane (DCM).
-
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Reaction Time and Temperature: Tritylation reactions can be slow. Allow for sufficient reaction time (monitor by TLC) and consider gentle heating if the reaction is sluggish at room temperature.
-
Question 4: I've observed a byproduct with a higher Rf value on TLC than my desired product. What could this be?
Answer:
A higher Rf byproduct in a tritylation reaction often suggests over-reaction or reaction at an undesired position.
-
Causality: While the primary hydroxyl at C-6 is sterically more accessible and therefore more reactive towards the bulky trityl group, it is possible, under forcing conditions, to get some degree of reaction at the secondary hydroxyl group at C-4, leading to a di-tritylated byproduct. Another possibility is the formation of triphenylmethanol from the reaction of trityl chloride with any residual water.
-
Troubleshooting and Mitigation:
-
Control Stoichiometry: Avoid using a large excess of trityl chloride.
-
Reaction Temperature: Perform the reaction at room temperature or below to enhance the selectivity for the primary hydroxyl group.
-
Purification: The di-tritylated byproduct, being more nonpolar, can usually be separated from the desired mono-tritylated product by column chromatography. Triphenylmethanol can also be removed by chromatography.
-
Question 5: During workup, I seem to be losing my trityl group. Why is this happening?
Answer:
The trityl group is sensitive to acidic conditions and can be inadvertently cleaved during workup.
-
Causality: The trityl ether is labile to acid. The mechanism of deprotection involves protonation of the ether oxygen, followed by cleavage to form the alcohol and the stable trityl cation.[5] Even weak acids can catalyze this process.
-
Preventative Measures:
-
Neutral or Basic Workup: Ensure that all aqueous washes during the workup are neutral or slightly basic. A wash with a saturated sodium bicarbonate solution is recommended to neutralize any residual acid.
-
Avoid Strong Acids: Do not use strong acids for quenching or pH adjustment.
-
Solvent Choice for Chromatography: While silica gel is acidic, it is generally acceptable for the chromatography of trityl-protected compounds. However, if significant deprotection is observed on the column, consider neutralizing the silica gel with triethylamine before use or using a different stationary phase like alumina.
-
Summary of Potential Byproducts and Their Identification
| Potential Byproduct | Formation Stage | Reason for Formation | Identification (TLC/NMR) | Mitigation Strategy |
| Unreacted 2,5-Anhydro-D-glucitol | Isopropylidenation | Incomplete reaction due to moisture or inactive catalyst. | Lower Rf than product on TLC. Absence of isopropylidene signals in NMR. | Ensure anhydrous conditions, use fresh catalyst. |
| Regioisomeric Isopropylidene Acetals | Isopropylidenation | Reaction at other diol positions. | Similar Rf to product on TLC. Different chemical shifts and coupling constants in NMR. | Optimize reaction temperature, careful chromatography. |
| Unreacted 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol | Tritylation | Incomplete reaction. | Lower Rf than product on TLC. Absence of trityl signals in NMR. | Use slight excess of TrCl, stronger base, or DMAP catalyst. |
| Di-tritylated Product | Tritylation | Over-reaction at the C-4 hydroxyl group. | Higher Rf than product on TLC. Integration of trityl protons in ¹H NMR will be double the expected value. | Control stoichiometry, lower reaction temperature. |
| Triphenylmethanol | Tritylation | Hydrolysis of trityl chloride. | Can often be visualized on TLC. Characteristic signals in NMR. | Ensure anhydrous reaction conditions. |
| 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol (from deprotection) | Workup/Purification | Acid-catalyzed cleavage of the trityl group. | Same as the starting material for the tritylation step. | Maintain neutral or basic conditions during workup. |
Experimental Workflow Diagrams
Synthesis Pathway
Caption: Overall synthetic route.
Troubleshooting Logic: Incomplete Tritylation
Caption: Decision tree for troubleshooting.
References
- 1. 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol | BIO Pharma Production [biopharmaproduction.com]
- 2. fishersci.be [fishersci.be]
- 3. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,5-Anhydro-L-idose, a product of the acid hydrolysis of 1,2-O-isopropylidene-5, 6-anhydro-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing acyl migration during deprotection of acetylated and tritylated carbohydrates
A Guide to Preventing Acyl Migration During Deprotection of Acetylated and Tritylated Carbohydrates
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who work with complex carbohydrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to address one of the most persistent challenges in carbohydrate synthesis: acyl migration.
Acyl migration during the removal of acetyl (Ac) and trityl (Tr) protecting groups can lead to the formation of complex isomeric mixtures, significantly reducing the yield of your target molecule and complicating purification. This guide provides in-depth answers to common problems and questions, ensuring the integrity of your synthetic route.
Troubleshooting Guide
This section addresses specific experimental issues. The answers are designed to help you diagnose the problem and implement an immediate, effective solution.
Q1: My NMR and TLC analysis show multiple spots/peaks after a standard Zemplén deacetylation. What is happening and how can I fix it?
A1: This is a classic symptom of acyl migration. During deacetylation under basic conditions (like sodium methoxide in methanol, i.e., Zemplén conditions), a substituent acetyl group can migrate to a neighboring free hydroxyl group.
The Underlying Mechanism: The reaction proceeds through a five-membered cyclic orthoester intermediate, which can then open to yield either the original isomer or the migrated product. This process is particularly rapid when a C2-acetyl group migrates to a C3-hydroxyl, or vice-versa, due to the favorable energetics of the intermediate.
Diagram: Mechanism of Base-Catalyzed Acyl Migration
Technical Support Center: Purification of Polar Carbohydrate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the purification of polar carbohydrate derivatives. Carbohydrates and their derivatives are fundamental in drug discovery and development, but their inherent physicochemical properties often turn purification into a significant bottleneck.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - The Core Challenges
This section addresses the fundamental issues that make purifying polar carbohydrate derivatives a unique challenge.
Q1: Why are polar carbohydrate derivatives so difficult to purify compared to other small molecules?
A1: The difficulty stems from several intrinsic properties of carbohydrates:
-
Extreme Polarity: The high density of hydroxyl (-OH) groups makes these molecules extremely polar and hydrophilic. This leads to strong interactions with polar stationary phases and high solubility in polar solvents like water, but poor retention on traditional reversed-phase (RP) columns.[1][3]
-
Structural Complexity and Isomerism: Carbohydrates exhibit immense structural diversity, including constitutional isomers, stereoisomers (enantiomers, diastereomers), and anomers (α and β forms).[1] These closely related structures often have very similar physical properties, making them difficult to resolve chromatographically.
-
Lack of a UV Chromophore: Most simple carbohydrates do not absorb UV light, rendering standard UV-Vis detectors ineffective for monitoring purification.[4] This necessitates the use of alternative detection methods like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).[3][4][5]
-
Solubility Mismatches: Unprotected (deprotected) carbohydrates have poor solubility in the non-polar organic solvents typically used for normal-phase chromatography on silica gel.[1] Conversely, hydrophobic, protected carbohydrates are well-suited for normal-phase but not for aqueous systems.
Q2: What is the purpose of using "protecting groups" in carbohydrate chemistry, and how does it affect purification?
A2: Protecting groups are chemical moieties temporarily attached to the reactive hydroxyl or amino groups on a carbohydrate.[1] Their primary role is to control regioselectivity during synthesis, but they also play a crucial role in purification.
By masking the polar hydroxyl groups with non-polar protecting groups (e.g., acetyl, benzyl, benzoyl), the overall polarity of the carbohydrate derivative is drastically reduced.[1][4] This strategic modification makes the molecule soluble in organic solvents and allows for purification using well-established normal-phase flash chromatography on silica gel, a technique that would be impossible with the unprotected polar sugar.[4] After purification, the protecting groups are chemically removed (deprotection) to yield the final polar compound.
Caption: Workflow showing how protecting groups alter polarity to enable purification.
Part 2: Troubleshooting Chromatographic Purification
Chromatography is the most powerful tool for carbohydrate purification.[6][7] However, the unique nature of these compounds means that common problems frequently arise.
Guide 1: Reversed-Phase (RP) Chromatography
Q: My polar carbohydrate derivative shows no retention on a C18 column and elutes in the void volume. What is happening and how can I fix it?
A: This is a classic problem. A C18 column has a non-polar, hydrophobic stationary phase.[1] Highly polar analytes have little to no affinity for this phase and are swept through the column by the polar mobile phase, resulting in no retention.[1]
Troubleshooting Steps:
-
Confirm Applicability: Standard RP chromatography is generally unsuitable for highly polar, unprotected carbohydrates. It is the logical choice only for derivatives that have been made hydrophobic through the addition of protecting groups.[1][4]
-
Consider Ion-Pair Chromatography: If your derivative is charged (e.g., sugar phosphates, uronic acids), you can add an ion-pairing reagent to the mobile phase. This reagent contains a hydrophobic "tail" that interacts with the C18 phase and a charged "head" that pairs with your analyte, effectively increasing its retention.[4] Be aware that ion-pair reagents can be difficult to remove from the final product and the HPLC system.[4]
-
Switch to a More Appropriate Technique: For truly polar, neutral carbohydrates, RP is not the ideal method. The recommended approach is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[3][8]
Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the premier technique for separating polar compounds and is highly effective for carbohydrate derivatives.[9][10][11] It utilizes a polar stationary phase (e.g., amide, amino, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][12]
Caption: A typical experimental workflow for HILIC purification.
Q: I'm using HILIC, but my peaks are broad and show splitting. Why?
A: This is often due to anomerization . The reducing end of a sugar can exist as two stereoisomers, the α- and β-anomers, which can interconvert in solution. HILIC can sometimes be efficient enough to partially or fully separate these two anomers, leading to peak broadening or distinct split peaks.[1][11]
Troubleshooting Steps:
-
Increase Column Temperature: Gently increasing the column temperature (e.g., to 40-60 °C) can accelerate the rate of anomer interconversion. If the conversion becomes fast relative to the chromatographic timescale, the two anomers will elute as a single, sharper peak.[9]
-
Chemical Modification: If isolating the original carbohydrate is not required for downstream applications, the anomeric center can be eliminated by reducing the aldehyde/ketone at the reducing end to an alcohol (forming an alditol) with a reducing agent like sodium borohydride.[1] This creates a single, non-anomerizing species.
-
Mobile Phase pH Control: The rate of anomerization can be pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase may help coalesce the peaks.
Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Separation Mechanism | Best For... | Key Challenge |
| Reversed-Phase (RP) | Non-polar (C18, C8) | Polar (Water/Methanol or Acetonitrile) | Partitioning | Hydrophobic, protected carbohydrate derivatives.[1][4] | Poor retention of polar, unprotected compounds.[1] |
| Normal-Phase (NP) | Polar (Silica, Alumina) | Non-polar (Hexane/Ethyl Acetate) | Adsorption | Non-polar, protected carbohydrate derivatives.[4][13] | Poor solubility of polar, unprotected compounds.[1] |
| HILIC | Very Polar (Amide, Amino, Diol) | High Organic + Aqueous Buffer | Partitioning & H-bonding | Polar, unprotected carbohydrate derivatives.[3][8] | Anomer separation can cause peak splitting; requires careful solvent management.[9][11] |
Part 3: Troubleshooting Sample Preparation and Post-Purification Steps
Guide 3: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a valuable technique for removing interfering impurities (like salts or non-polar byproducts) before final purification or analysis.[14][15]
Q: I need to remove excess non-polar reagents and byproducts from my aqueous reaction mixture before HILIC purification. How can I use SPE for this?
A: This is an ideal application for SPE. You can use a reversed-phase SPE cartridge (e.g., C18) to bind the non-polar impurities while your desired polar carbohydrate derivative passes through in the aqueous solution.
Protocol: SPE Cleanup of a Polar Carbohydrate from Non-Polar Impurities
-
Select Cartridge: Choose a reversed-phase SPE cartridge (e.g., C18, PPL). The sorbent mass depends on the amount of impurities you need to remove.[15]
-
Conditioning: Wash the cartridge with a water-miscible organic solvent (e.g., 1-2 column volumes of methanol) to wet the sorbent.
-
Equilibration: Flush the cartridge with 1-2 column volumes of deionized water to prepare the sorbent for the aqueous sample.
-
Sample Loading: Load your aqueous sample mixture onto the cartridge. The non-polar impurities will be retained by the C18 sorbent, while your polar carbohydrate passes through. Collect this "flow-through."
-
Wash & Elute (Optional): Wash the cartridge with more water and combine it with the initial flow-through to ensure complete recovery of your polar product. The non-polar impurities remain bound.
-
Verification: Analyze the collected aqueous fraction. It should now be enriched in your polar compound and free of the non-polar contaminants, ready for lyophilization and subsequent HILIC purification.
Guide 4: Recrystallization
Q: My attempt to recrystallize a polar carbohydrate derivative resulted in a thick, non-crystalline syrup or oil. What should I do?
A: "Oiling out" is a common problem when recrystallizing highly polar, hydroxyl-rich compounds.[16] It happens when the compound's melting point is lower than the temperature of the saturated solution, or when the solubility curve is not steep enough.
Troubleshooting Steps:
-
Change Solvent System: The choice of solvent is critical.[16] For polar carbohydrates, single-solvent systems are often ineffective. Try a binary solvent system, such as ethanol/water, methanol/dichloromethane, or acetone/water.[16][17] Dissolve the syrup in a minimum amount of the "good" solvent (the one it's highly soluble in, e.g., water or methanol) at an elevated temperature. Then, slowly add the "poor" solvent (the one it's insoluble in, e.g., acetone or dichloromethane) until persistent cloudiness appears. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" of the pure compound if available.[16]
-
Lower the Temperature: Ensure cooling is slow and gradual. Sometimes, moving the flask to a refrigerator or freezer after it has reached room temperature is necessary to induce crystallization.
Guide 5: Lyophilization (Freeze-Drying)
Q: After HILIC purification, I lyophilized my fractions, but the resulting powder looks collapsed and has a glassy, melted appearance. Is the product degraded?
A: This is known as cake collapse . It occurs when the product temperature during primary drying exceeds its critical collapse temperature (Tc).[18] Above this temperature, the amorphous solid loses its structure and flows like a viscous liquid. The product is likely not chemically degraded but will be difficult to handle and may have poor long-term stability.[18][19]
Troubleshooting Steps:
-
Optimize the Freezing Step: Ensure the product is frozen completely and solidly before applying a vacuum. A slower, controlled freezing rate can produce larger ice crystals, which facilitates more efficient sublimation during primary drying.
-
Lower the Shelf Temperature: The primary cause of collapse is a shelf temperature that is too high. You must keep the product temperature below its Tc. Determine the Tc of your formulation (using a freeze-drying microscope or differential scanning calorimetry) and set the shelf temperature several degrees below that value during primary drying.[18]
-
Increase Primary Drying Time: A lower shelf temperature means sublimation will be slower. You must compensate by extending the duration of the primary drying phase to ensure all ice is removed before proceeding to secondary drying.[18][19]
-
Consider Formulation: For very difficult compounds, adding a bulking agent with a high collapse temperature (e.g., mannitol, or a small amount of a higher molecular weight carbohydrate) to the solution before lyophilization can provide a stable structural scaffold and prevent collapse.[20]
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 8. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. Separation of carbohydrates using hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. polylc.com [polylc.com]
- 12. lcms.cz [lcms.cz]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 15. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rubingroup.org [rubingroup.org]
- 17. researchgate.net [researchgate.net]
- 18. Pharmaceutical protein solids: drying technology, solid-state characterization and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 20. etheses.bham.ac.uk [etheses.bham.ac.uk]
Technical Support Center: Tritylation of Primary Alcohols in Carbohydrates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the selective protection of primary alcohols in carbohydrates using the trityl group. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic step. This resource moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only troubleshoot effectively but also optimize your reactions for success.
The Unrivaled Utility of the Trityl Group
The triphenylmethyl (trityl, Tr) group is an indispensable tool in carbohydrate chemistry, primarily due to its remarkable selectivity for primary hydroxyl groups. [1][2][3]This selectivity is a direct consequence of its significant steric bulk; the three phenyl rings create a sterically hindered environment that favors reaction with the least sterically encumbered primary alcohol (typically at the C-6 position in hexopyranoses). [1][3][4]This chemoselectivity allows for the strategic manipulation of carbohydrate structures, a cornerstone of drug development and complex oligosaccharide synthesis. [5][6] The tritylation reaction typically proceeds via an SN1 mechanism. [4][7]In the presence of a base like pyridine, trityl chloride (TrCl) dissociates to form a stable, resonance-stabilized trityl cation. [4]This electrophilic cation is then attacked by the primary hydroxyl group of the carbohydrate, leading to the formation of a trityl ether. [4]
Troubleshooting Common Issues in Tritylation
Even with a well-established procedure, incomplete tritylation can be a frustrating obstacle. This section provides a systematic approach to diagnosing and resolving common problems.
dot
Caption: Troubleshooting workflow for incomplete tritylation.
Frequently Asked Questions (FAQs)
Q1: My tritylation reaction is very slow or gives a low yield. What are the most likely causes?
A1: Low yields are often traced back to issues with reagents or reaction conditions. [8]
-
Reagent Quality: Trityl chloride is highly sensitive to moisture. The presence of water will hydrolyze it to triphenylcarbinol, an unreactive alcohol, thereby reducing the effective concentration of your tritylating agent. [8]Similarly, the solvent, typically anhydrous pyridine, must be strictly dry.
-
Base and Catalyst: Pyridine serves a dual role as both a solvent and a base to neutralize the HCl byproduct. [4][9][10]While pyridine can act as a nucleophilic catalyst, its primary role in this context is as a base. [11][12]For more challenging substrates or to accelerate the reaction, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. [7][13]DMAP is a more potent nucleophilic catalyst than pyridine.
-
Reaction Temperature and Time: While many tritylations proceed well at room temperature over 16-24 hours, sluggish reactions can often be encouraged by gentle heating (e.g., 40-60°C). [4][8]It is crucial to monitor the reaction's progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time. [4][8]
Q2: I see multiple spots on my TLC plate. What are these byproducts and how can I avoid them?
A2: The appearance of multiple spots can indicate side reactions or incomplete reaction.
-
Unreacted Starting Material: This is the most common "spot" and indicates an incomplete reaction. See Q1 for troubleshooting.
-
Triphenylcarbinol: As mentioned, this forms from the reaction of trityl chloride with water. It often appears as a less polar spot on TLC than the desired product. The solution is to use rigorously anhydrous conditions.
-
Di-tritylated Product: While the trityl group has a strong preference for primary alcohols, protection of secondary alcohols can occur, especially under forcing conditions (higher temperatures, longer reaction times). [1][9]This is more likely if a large excess of trityl chloride is used. To minimize this, use a smaller excess of the tritylating agent (e.g., 1.1-1.2 equivalents). [4]
Q3: How do I effectively monitor the progress of my tritylation reaction using TLC?
A3: TLC is an indispensable tool for monitoring the reaction. [4][5]
-
Prepare your TLC plate: Use a pencil to draw a baseline and mark three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM). [14]2. Spot the plate:
-
Lane 1 (SM): A dilute solution of your starting carbohydrate.
-
Lane 2 (C): Spot the starting material first, then carefully spot the reaction mixture directly on top of it. [14] * Lane 3 (RM): The reaction mixture.
-
-
Develop the plate: Use an appropriate solvent system. A common starting point for protected carbohydrates is a mixture of hexanes and ethyl acetate. [4]4. Visualize: The tritylated product, being much less polar than the starting polyol, will have a significantly higher Rf value. The reaction is complete when the starting material spot in the RM lane has disappeared. The co-spot lane is crucial to confirm that the spot at the Rf of the starting material is indeed unreacted substrate and not a byproduct with a similar Rf. [14]
Q4: Purification of my tritylated carbohydrate is proving difficult. What are the best practices?
A4: Proper work-up and purification are critical for obtaining a pure product.
-
Quenching: Once the reaction is complete, it should be quenched to destroy any remaining trityl chloride. This is typically done by adding a small amount of methanol. [4]2. Work-up: The pyridine is usually removed under reduced pressure. The residue is then dissolved in a solvent like dichloromethane (DCM) and washed with aqueous solutions such as saturated sodium bicarbonate to remove any pyridinium hydrochloride, followed by brine. [4]3. Purification: The gold standard for purifying tritylated carbohydrates is silica gel column chromatography. [4][15]The choice of eluent (e.g., a gradient of hexane/ethyl acetate) will depend on the polarity of the product and any impurities. [4]For highly crystalline products, recrystallization from a suitable solvent like ethanol can be an effective purification method. [8]
Q5: Can I tritylate a secondary alcohol if needed?
A5: While tritylation strongly favors primary alcohols, protecting secondary alcohols is possible, though it often requires more forcing conditions. [1][9]This can be achieved by using more reactive tritylating agents or by employing activating agents like silver salts (e.g., AgNO3) to generate a higher concentration of the trityl cation. [9]However, for carbohydrates with multiple secondary alcohols, achieving regioselectivity can be extremely challenging.
Experimental Protocols & Data
Protocol 1: General Procedure for Selective Tritylation of a Primary Hydroxyl Group
This protocol is a general guideline for the monotritylation of a primary hydroxyl group in a methyl pyranoside.
Materials:
-
Methyl α-D-glucopyranoside (1.0 eq)
-
Anhydrous Pyridine
-
Trityl Chloride (1.2 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dry the methyl α-D-glucopyranoside under high vacuum for several hours.
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the dried carbohydrate in anhydrous pyridine.
-
Add DMAP, followed by the portion-wise addition of trityl chloride at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 16-24 hours). [4]5. Upon completion (disappearance of starting material), cool the flask in an ice bath and quench the reaction by the slow addition of methanol. [4]6. Remove the pyridine under reduced pressure (co-evaporate with toluene to remove the last traces).
-
Dissolve the resulting residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. [4]9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. [4]10. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 6-O-tritylated product. [4]
Data Summary: Factors Influencing Tritylation
The choice of solvent and base can significantly impact the reaction outcome. The following table summarizes key considerations.
| Parameter | Reagent/Condition | Rationale & Causality |
| Tritylating Agent | Trityl Chloride (TrCl) | Standard, commercially available reagent. Highly moisture-sensitive. [8] |
| Trityl Alcohol/(CF₃CO)₂O | In situ generation of a highly reactive tritylium trifluoroacetate. Avoids moisture-sensitive TrCl. [9] | |
| Base | Pyridine | Acts as solvent and acid scavenger. Can be a limiting factor in reaction rate due to coordination with the trityl cation. [9][10] |
| DIEA / DBU | Non-coordinating bases that can lead to higher yields compared to pyridine. [9] | |
| Catalyst | DMAP | A highly effective nucleophilic catalyst that accelerates the reaction, especially for hindered alcohols. [7] |
| Solvent | Pyridine | Traditional solvent, but others can be more effective. |
| Dichloromethane (DCM) | Often found to be a highly effective solvent, leading to better yields and shorter reaction times. [5][6] | |
| Tetrahydrofuran (THF) | Good solvent choice, particularly in newer methods, showing high selectivity for mono-tritylation. [9] |
Visualization of the Tritylation Mechanism
The SN1 mechanism is central to understanding the tritylation reaction.
dot
Caption: The SN1 mechanism for the tritylation of an alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
- 15. teledynelabs.com [teledynelabs.com]
Technical Support Center: Navigating the Acidic Cleavage of Trityl Ethers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the side reactions encountered during the acidic cleavage of trityl (triphenylmethyl) ethers. Our goal is to equip you with the expertise to anticipate, mitigate, and resolve challenges in your synthetic workflows, ensuring the integrity and yield of your target molecules.
Understanding the Core Challenge: The Trityl Cation
The acidic deprotection of a trityl ether proceeds via the formation of a highly stable trityl carbocation.[1][2] This stability, a consequence of charge delocalization across the three phenyl rings, is a double-edged sword. While it facilitates the cleavage of the C-O bond under mild acidic conditions, the resulting electrophilic trityl cation is also highly reactive and can lead to a variety of undesirable side reactions if not properly managed.[1][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My trityl deprotection is sluggish or incomplete. What are the primary factors to consider for optimization?
Incomplete cleavage is a common hurdle. Several factors can be systematically adjusted to drive the reaction to completion:
-
Acid Strength and Concentration: The rate of trityl ether cleavage is directly proportional to the strength and concentration of the acid employed. If you are experiencing incomplete deprotection with a weak acid like acetic acid, a switch to a stronger acid such as trifluoroacetic acid (TFA) is a logical next step.[1][2] A stepwise increase in the acid concentration can also enhance the reaction rate.
-
Reaction Time and Temperature: Extending the reaction duration or moderately increasing the temperature can often improve cleavage efficiency. However, exercise caution, as prolonged exposure to harsh acidic conditions or elevated temperatures can jeopardize other acid-sensitive functional groups within your molecule.
-
Scavengers: The trityl cation exists in equilibrium with the starting material. The addition of a "cation scavenger" is critical to trap the liberated trityl cation, thereby shifting the equilibrium towards the deprotected product and preventing its re-attachment to the substrate or other nucleophilic sites.[2][3][4][5]
Q2: I'm observing unexpected byproducts in my reaction mixture. What are the likely side reactions, and how can I prevent them?
The generation of byproducts is almost always attributable to the reactivity of the trityl cation. Here are the most common side reactions and their remedies:
-
Re-tritylation: The electrophilic trityl cation can react with the newly liberated hydroxyl group, leading to the reformation of the starting trityl ether.
-
Alkylation of Nucleophilic Residues: In the context of peptide or oligonucleotide synthesis, nucleophilic amino acid side chains (e.g., tryptophan, methionine, cysteine, and tyrosine) are susceptible to alkylation by the trityl cation.[3][7] This can lead to undesired modifications of the target molecule.
-
Solution: Again, the inclusion of scavengers is paramount. A well-formulated "cleavage cocktail" containing a scavenger is essential. For peptides containing sensitive residues, a combination of scavengers may be necessary.[7]
-
Scavenger Selection and Cleavage Cocktails
The choice of scavenger and the composition of the cleavage cocktail are critical for a successful trityl deprotection.
Commonly Used Scavengers:
| Scavenger | Function & Use Cases |
| Triisopropylsilane (TIS/TIPS) | Highly effective at reducing the trityl cation to triphenylmethane. A scavenger of choice for general applications.[3][5] |
| Triethylsilane (TES) | Similar to TIS, but can sometimes lead to the reduction of tryptophan indole side chains.[8] |
| Water | Can act as a nucleophile to trap the trityl cation, forming triphenylcarbinol.[3] |
| 1,2-Ethanedithiol (EDT) | Particularly useful for deprotecting trityl groups from cysteine residues, as it helps to prevent oxidation of the free thiol.[3] |
| Phenol | Can act as a scavenger and is often used to protect tyrosine and tryptophan residues from modification.[3] |
Standard Cleavage Cocktail Formulations:
For the deprotection of trityl groups in the context of solid-phase peptide synthesis (SPPS), a standard cleavage cocktail is employed. The exact composition can be tailored based on the peptide sequence.
| Reagent | Typical Composition (v/v) | Purpose |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for complex peptides. |
| TFA/TIS/Water | 95:2.5:2.5 | A common, less odorous alternative for many sequences. |
Experimental Protocols
Protocol 1: General Procedure for Trityl Ether Cleavage with Trifluoroacetic Acid (TFA)
This protocol is suitable for the cleavage of trityl ethers from a wide range of small molecules.
-
Preparation: Dissolve the trityl-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Addition of Scavenger: Add an appropriate scavenger (e.g., 1-5 equivalents of TIS) to the solution.
-
Initiation of Cleavage: Add TFA dropwise to the reaction mixture at 0 °C. The amount of TFA will depend on the substrate and may range from a few equivalents to using TFA as the solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the addition of a non-nucleophilic base (e.g., pyridine) or by co-evaporation with a neutral solvent like toluene to remove excess TFA.
-
Purification: Purify the crude product by flash column chromatography to separate the deprotected compound from triphenylmethane and other byproducts.
Protocol 2: On-Resin Trityl Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the cleavage of a peptide from the resin and the simultaneous removal of the trityl protecting group from a sensitive amino acid like histidine.[7]
-
Resin Preparation: Swell the peptide-bound resin in DCM.
-
Cleavage Cocktail Addition: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) to the resin. Use a volume of 10-20 mL per gram of resin.[9]
-
Reaction: Gently agitate the suspension at room temperature for 2-4 hours. The solution may develop a characteristic yellow or orange color due to the formation of the trityl cation.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[7][10]
-
Isolation and Washing: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and cleavage byproducts.[7]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Reaction Pathways
Diagram 1: Acidic Cleavage of a Trityl Ether and the Role of a Scavenger
Caption: Acid-mediated trityl deprotection and scavenger mechanism.
Diagram 2: Troubleshooting Workflow for Incomplete Trityl Deprotection
Caption: Decision tree for troubleshooting incomplete trityl deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. benchchem.com [benchchem.com]
- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Technical Support Center: Optimizing Solvent Systems for Chromatography of Protected Sugars
Welcome to the technical support center dedicated to the purification of protected carbohydrates. The successful isolation of a target molecule is paramount in synthetic chemistry, and the chromatography of protected sugars presents unique challenges due to their diverse polarity, potential for anomeric mixtures, and the lability of certain protecting groups.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights in a direct question-and-answer format to troubleshoot and optimize your separations.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the chromatography of protected sugars. Each problem is presented with probable causes and actionable solutions, grounded in the principles of chromatographic theory.
Q1: My compound stays at the baseline (Rf ≈ 0) on a silica TLC plate. What should I do?
Probable Cause: The eluent (solvent system) is not polar enough to move the compound up the polar silica gel stationary phase. Your compound has a stronger affinity for the silica gel than for the mobile phase.
Step-by-Step Solution:
-
Increase Eluent Polarity Systematically: The most common approach is to increase the proportion of the more polar solvent in your mixture. For a standard ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate.[4] For instance, move from 10% EtOAc/Hexane to 20%, 30%, and so on, until the desired Rf is achieved.
-
Switch to a Stronger Polar Solvent: If you are already at 100% ethyl acetate and retention is still too high, a stronger solvent system is needed. A common next step is a mixture of dichloromethane (DCM) and methanol (MeOH).[5] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and increase as needed.
-
Consider Reversed-Phase: If your compound has several free hydroxyl groups or is otherwise highly polar despite protection, it may be better suited for reversed-phase chromatography.[7]
Q2: My compound runs with the solvent front (Rf ≈ 1). How can I increase its retention?
Probable Cause: The eluent is too polar. The compound has a much higher affinity for the mobile phase than the stationary phase, resulting in it being washed up the plate without sufficient interaction for separation.[4]
Step-by-Step Solution:
-
Decrease Eluent Polarity: Reduce the concentration of the polar component in your solvent system. For example, if you are using 50% ethyl acetate/hexane, try decreasing it to 30% or 20%.[4]
-
Use a Weaker Non-Polar/Polar Combination: If reducing polarity in your current system isn't effective, switch to a less polar overall system. For instance, if DCM/MeOH is too strong, revert to EtOAc/Hexane. For very non-polar compounds, systems like ether/hexane or even pure hexane might be necessary.[5]
Q3: My spots are streaking or tailing on the TLC plate. What's wrong?
Probable Causes & Solutions:
-
Sample Overloading: You have spotted too much material. The stationary phase becomes saturated, leading to poor partitioning.
-
Solution: Dilute your sample solution and re-spot a smaller amount.[4] For column chromatography, this translates to loading less crude material onto the column.
-
-
Compound Instability: The compound may be decomposing on the acidic silica gel. This is common for molecules with acid-labile protecting groups (e.g., silyl ethers, acetals).[8]
-
Inappropriate Solvent for Spotting: The solvent used to dissolve the sample for spotting is too strong (too polar) and interferes with the initial binding to the silica.
-
Solution: Dissolve your sample in a less polar solvent if possible (e.g., DCM instead of methanol). Ensure the spot is completely dry before developing the plate.[9]
-
-
High Polarity and Hydrogen Bonding: Very polar compounds, especially those with free hydroxyl groups, can interact very strongly and unevenly with silica.
-
Solution: Add a small amount of a polar, protic solvent like methanol or acetic acid to the eluent. This can occupy the most active sites on the silica, leading to more uniform interactions and sharper spots.
-
Q4: Two compounds have the same Rf value. How can I separate them?
Probable Cause: The chosen solvent system has the right polarity but lacks the necessary selectivity to differentiate between the two compounds. Chromatographic separation depends on the sum of all interactions (polar, dipole-dipole, hydrogen bonding, etc.), and in your current system, these interactions are too similar for both molecules.
Step-by-Step Solution:
-
Change Solvent Class: This is the most effective strategy. The goal is to introduce different types of molecular interactions.[6]
-
If you are using an ester-based system (e.g., Ethyl Acetate/Hexane), switch to one with an ether (e.g., Diethyl Ether/Hexane), a chlorinated solvent (e.g., Dichloromethane/Hexane), or an aromatic solvent (e.g., Toluene/Ethyl Acetate).
-
Expert Insight: Toluene-based systems are particularly effective for compounds containing aromatic protecting groups like benzyl ethers, as they can engage in π-π stacking interactions, adding another dimension to the separation mechanism.[6]
-
-
Utilize a Ternary Mixture: Adding a third solvent can fine-tune selectivity. Small amounts of methanol, acetone, or acetonitrile added to a binary system like EtOAc/Hexane can sometimes resolve closely running spots.
-
Switch Chromatographic Mode: If normal-phase options are exhausted, the compounds may have different hydrophobic properties that can be exploited in reversed-phase chromatography.[7]
Q5: I'm seeing two spots for my product, which should be a single compound. Is this an impurity?
Probable Cause: You are likely observing the separation of anomers (α and β forms of the sugar).[1][10] In solution, reducing sugars exist in equilibrium between these two forms (a process called mutarotation).[10] If the interconversion is slow compared to the chromatography timescale, two distinct spots or peaks can appear.
Solutions:
-
To Confirm Anomer Separation: Scrape one of the spots from the TLC plate, re-dissolve it in a suitable solvent, and re-spot it on a new TLC plate. If you again see two spots after development, it confirms they are interconverting anomers.
-
To Coalesce the Peaks (if separation is not desired):
-
Increase Temperature: Running HPLC at a higher temperature (e.g., 60-80 °C) can accelerate the rate of anomer interconversion, causing the two peaks to merge into a single, sharper peak.[11][12]
-
Modify pH: High pH conditions can also speed up mutarotation. For HPLC, adding a small amount of a basic modifier can help coalesce the peaks.
-
-
To Purify a Single Anomer:
-
If the goal is to isolate a single, pure anomer, you must optimize the system for maximum separation. This often requires high-efficiency techniques like HPLC, potentially using specialized stationary phases.[1]
-
Q6: My compound appears to be decomposing during column chromatography. How can I prevent this?
Probable Cause: The compound is unstable to the acidic nature of standard silica gel. This is a significant issue for compounds bearing acid-sensitive protecting groups such as trityl (Tr), tert-butyldimethylsilyl (TBDMS), or acetals (e.g., benzylidene).[8]
Step-by-Step Solution:
-
Neutralize the Mobile Phase: As with TLC streaking, add a basic modifier like triethylamine (Et₃N) or pyridine (0.1-1.0% v/v) to your eluent.[6] This deactivates the acidic silanol sites. Always perform a small-scale test on TLC first to ensure this doesn't negatively impact the separation.
-
Use Neutralized or Deactivated Silica: You can purchase commercially available deactivated silica gel, or you can prepare it by washing standard silica with a dilute solution of triethylamine in your non-polar solvent, followed by drying.
-
Switch to an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica for acid-sensitive compounds. However, be aware that its chromatographic properties are different, and you will need to re-optimize your solvent system from scratch.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent system for a new protected sugar?
The ethyl acetate (EtOAc) / hexane system is the universal starting point for normal-phase chromatography of moderately polar organic compounds, including most protected sugars.[5]
-
Start with TLC: Prepare three TLC chambers with different ratios:
-
20% EtOAc / 80% Hexane (for less polar compounds)
-
40% EtOAc / 60% Hexane (a good middle ground)
-
60% EtOAc / 40% Hexane (for more polar compounds)
-
-
Analyze the Results:
-
If the compound stays at the baseline, it's very polar. Try a stronger system like 5% Methanol/DCM.[5]
-
If the compound runs to the solvent front, it's non-polar. Try 5% EtOAc/Hexane or 5% Ether/Hexane.[5]
-
The ideal system will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.
-
Q2: When should I switch from normal-phase (silica) to reversed-phase (RP) chromatography?
You should consider switching to RP-HPLC under the following circumstances:
-
High Polarity: The compound has too many unprotected hydroxyl groups and shows very high retention even in polar normal-phase systems (e.g., Methanol/DCM).[7]
-
High Purity Required: For pharmaceutical applications, purity levels of ≥99.5% are often necessary. RP-HPLC, especially with high-performance columns, can provide the resolution needed to remove trace impurities, regioisomers, or separate anomers that are inseparable by flash chromatography.[1][13]
-
Aromatic Protecting Groups: Compounds with benzyl (Bn) or other aromatic protecting groups can be separated with exceptional resolution on RP columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl, PFP).[14] These phases allow for π-π interactions, adding a powerful selectivity mechanism.[1][14]
Caption: Decision tree for choosing the primary chromatographic mode.
Q3: How do I translate my TLC results to a flash column?
The relationship between TLC Rf (Retardation factor) and column volumes (CV) is inversely proportional. A compound with a lower Rf on TLC will take more solvent (more column volumes) to elute from a flash column.
Rule of Thumb: A target compound with an Rf of 0.25-0.35 on TLC will typically elute from a flash column in approximately 3-4 column volumes .
-
If Rf is too high (>0.5): The compound will elute very quickly, likely co-eluting with less polar impurities. Decrease the polarity of the eluent for the column run.
-
If Rf is too low (<0.15): The compound will take a very long time and a large volume of solvent to elute, leading to broad peaks and wasted solvent. Increase the eluent polarity for the column run.
Q4: What is the benefit of using Methanol over Acetonitrile in RP-HPLC for protected sugars?
For general reversed-phase chromatography, both are excellent organic modifiers. However, for protected sugars, especially those with aromatic protecting groups like benzyl ethers, methanol is often superior when using phenyl-based stationary phases (PFP or Phenyl-Hexyl) .[1][14]
The Mechanism: Phenyl-based columns separate compounds based on hydrophobic interactions and π-π interactions. Acetonitrile has a carbon-nitrogen triple bond, which contains π electrons. This allows the solvent itself to interact with the stationary phase, potentially disrupting or inhibiting the crucial π-π interactions between your analyte and the column.[1][14] Methanol, lacking π-bonds, does not interfere in this way, allowing for stronger and more selective analyte-stationary phase interactions, which often leads to better separation.[1][14]
Part 3: Experimental Protocols & Data
Protocol: Systematic TLC Solvent System Screening
Caption: Workflow for systematic TLC solvent system development.
-
Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane (DCM).
-
Spotting: Using a capillary tube, carefully spot the solution on the baseline of several silica gel TLC plates. Make the spots as small and concentrated as possible.
-
Initial Development: Place each plate in a separate, covered chamber containing one of the starting solvent systems listed in the table below. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining with a carbohydrate-active stain (e.g., p-anisaldehyde, permanganate, or ceric ammonium molybdate).
-
Analysis & Iteration: Calculate the Rf value for your target compound in each system. Choose the system that gives the best separation with the target Rf between 0.2-0.4. If separation is poor, change the solvent class (see table) and repeat. If the Rf is simply too high or low, adjust the polarity of the most promising system.
Data Tables
Table 1: Common Normal-Phase Solvent Systems for Protected Sugars
| Solvent System (Polarity increases downwards) | Primary Interaction Type | Best For... | Notes |
| Hexane / Diethyl Ether | Dipole-Dipole (Ether) | Non-polar compounds, separating compounds of similar polarity where EtOAc/Hex fails. | Ether is highly volatile. |
| Hexane / Ethyl Acetate (EtOAc) | Dipole-Dipole (Ester) | The universal workhorse system for most protected sugars.[5] | Good for resolving a wide range of polarities. |
| Toluene / Ethyl Acetate | π-π Stacking, Dipole-Dipole | Compounds with aromatic protecting groups (e.g., Benzyl).[6] | Toluene can change selectivity compared to hexane. |
| Dichloromethane (DCM) / Acetone | Dipole-Dipole (Ketone) | Good alternative to EtOAc systems for changing selectivity. | Provides different selectivity than ester-based systems. |
| Dichloromethane (DCM) / Methanol (MeOH) | Hydrogen Bonding, Dipole-Dipole | More polar protected sugars, especially those with one or two free hydroxyls.[5] | Use <10% MeOH to avoid dissolving silica.[5][6] |
Table 2: Recommended Starting Gradients for RP-HPLC of Protected Sugars
| Stationary Phase | Analyte Characteristics | Recommended Mobile Phase | Typical Starting Gradient (20-30 min) |
| C18 | General purpose, highly polar or ionic sugars. | A: H₂O (+0.1% Formic Acid) B: Acetonitrile (+0.1% Formic Acid) | 5% B to 95% B |
| Phenyl-Hexyl | Oligosaccharides with aromatic protecting groups (e.g., Benzyl, Naphthyl).[14] | A: H₂O B: Methanol | 40% B to 100% B |
| Pentafluorophenyl (PFP) | Monosaccharides with aromatic protecting groups; separating closely related isomers.[14] | A: H₂O B: Methanol | 30% B to 90% B |
References
- 1. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 13. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of the Isopropylidene Group: A Technical Guide for Synthetic Chemists
Welcome to the Technical Support Center for the Isopropylidene Protecting Group. As seasoned researchers, scientists, and drug development professionals, you understand the critical role of protecting groups in the elegant execution of multi-step syntheses. The isopropylidene group, or acetonide, is a valued member of the synthetic chemist's toolkit for the protection of 1,2- and 1,3-diols, prized for its general robustness and ease of installation.[1][2] However, its behavior towards various reagents is nuanced, and a deep understanding of its stability profile is paramount to preventing unexpected deprotection or side reactions.
This guide is structured to address the practical challenges and questions that arise during its use. We move beyond simple protocols to explore the "why" behind the "how," providing you with the expert insights needed to troubleshoot your reactions and design more robust synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isopropylidene group was unexpectedly cleaved during a reaction. What are the most common culprits?
A1: The primary culprit for unintended isopropylidene group cleavage is exposure to acidic conditions, even trace amounts.[1][2] This protecting group is, by design, acid-labile. The acid catalyzes the hydrolysis of the ketal, reverting it back to the diol and acetone.
Common Sources of Acidity:
-
Reagents: Many reagents are inherently acidic or can generate acidic byproducts. For example, some grades of chloroform can contain trace amounts of HCl.
-
Chromatography: Silica gel is naturally acidic and can cause partial or complete deprotection during purification, especially with extended exposure.
-
Reaction Conditions: Certain reactions, even if not explicitly acidic, can generate protons. For instance, the workup of a reaction with an ammonium chloride quench can be sufficiently acidic to cause issues.
Troubleshooting & Prevention:
-
Reagent Purity: Use freshly distilled or high-purity solvents and reagents.
-
Neutralize Silica Gel: For chromatography, consider neutralizing your silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in your eluent system.
-
Buffered Conditions: If possible, run your reaction in the presence of a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to scavenge any stray protons.
-
Aqueous Workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during your workup to neutralize any latent acidity before concentrating your product.
Q2: I'm struggling with incomplete or sluggish deprotection of my isopropylidene group. How can I drive the reaction to completion?
A2: Incomplete deprotection is a common frustration, often stemming from insufficient acid strength, steric hindrance, or suboptimal reaction conditions.[1][3]
Potential Causes & Solutions:
-
Insufficient Acid Strength: If you are using a mild acid like aqueous acetic acid and the reaction is stalling, consider moving to a stronger Brønsted acid (e.g., dilute HCl, sulfuric acid) or a Lewis acid (e.g., FeCl₃, CuCl₂).[1][2]
-
Steric Hindrance: A sterically congested isopropylidene group will hydrolyze more slowly. Increasing the reaction temperature can provide the necessary energy to overcome this barrier.[3]
-
Inadequate Water: Remember, this is a hydrolysis reaction. Ensure sufficient water is present in your reaction medium.[3] For reactions in organic solvents, a biphasic system or the use of a cosolvent like THF or DME can be beneficial.[4]
-
Reaction Time: Some deprotections, particularly on complex substrates, may simply require longer reaction times. Monitor your reaction by TLC or LC-MS to track its progress.
Q3: Can I selectively deprotect one of two different isopropylidene groups in my molecule?
A3: Yes, regioselective deprotection is a powerful strategy, especially in carbohydrate chemistry. The key principle is exploiting differences in steric hindrance and electronic environment. Terminal isopropylidene groups, being less sterically hindered, are generally more labile to acid-catalyzed hydrolysis than internal ones.
Strategies for Selective Deprotection:
-
Mild Acidic Conditions: Using carefully controlled, mild acidic conditions (e.g., 60% aqueous acetic acid, pyridinium p-toluenesulfonate (PPTS)) can often achieve selective cleavage of the more accessible terminal acetonide.
-
Lewis Acids: Certain Lewis acids have shown excellent selectivity. For example, copper(II) chloride (CuCl₂) in ethanol or cobalt(II) chloride (CoCl₂) in acetonitrile can preferentially hydrolyze terminal isopropylidene ketals.[5]
Stability Profile of the Isopropylidene Group
The following table summarizes the stability of the isopropylidene group towards a range of common reagents and reaction conditions. This is intended as a general guide; stability can be substrate-dependent.
| Reagent/Condition Class | Specific Examples | Stability | Comments & Causality |
| Strongly Acidic | HCl, H₂SO₄, TFA (conc.) | Labile | Rapid acid-catalyzed hydrolysis. The ketal oxygen is protonated, initiating cleavage.[1][2] |
| Mildly Acidic | Acetic Acid (aq.), p-TsOH, PPTS | Labile | Cleavage occurs, but at a slower rate than with strong acids. Allows for more controlled or selective deprotection.[1] |
| Lewis Acids | FeCl₃, CuCl₂, InCl₃, SbCl₃ | Labile | Coordinate to the ketal oxygens, activating the group for nucleophilic attack by water.[5][6] |
| Basic Conditions | NaOH, KOH, NaOMe, t-BuOK | Stable | The ketal is not susceptible to nucleophilic attack by bases.[1] |
| Reducing Agents | NaBH₄, LiAlH₄ | Stable | Hydride reagents do not react with the ketal functionality. |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Stable | Generally stable, although prolonged exposure to acidic media with some catalysts could be problematic. |
| Oxidizing Agents | PCC, PDC, Swern, Dess-Martin | Stable | The isopropylidene group is inert to common oxidizing agents used for converting alcohols to aldehydes/ketones. |
| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable | These strong nucleophiles and bases do not react with the ketal. This stability is a key reason for its use as a protecting group. |
| Wittig Reaction | Ylides (Ph₃P=CHR) | Stable | The basic conditions and the nature of the ylide are compatible with the isopropylidene group.[7] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Stable | The conditions of the Mitsunobu reaction are generally mild enough not to affect the isopropylidene group.[8][9][10] |
Visualizing Key Concepts
Mechanism of Protection and Deprotection
The formation and cleavage of an isopropylidene group is a reversible, acid-catalyzed process. Understanding this mechanism is key to troubleshooting reactions.
Caption: Acid-catalyzed mechanism for isopropylidene formation and cleavage.
Orthogonal Protection: Isopropylidene vs. Silyl Ethers
A common strategy in complex molecule synthesis is the use of orthogonal protecting groups, which can be removed under different conditions. Isopropylidene groups (acid-labile) and silyl ethers like TBDMS (fluoride-labile) are an excellent orthogonal pair.
Caption: Orthogonal deprotection of isopropylidene and TBDMS ethers.
Experimental Protocols
Protocol 1: Protection of a 1,2-Diol as an Isopropylidene Ketal
This protocol describes a general procedure for the protection of a diol using 2,2-dimethoxypropane as both the acetone source and a water scavenger.
Materials:
-
1,2-Diol (1.0 equiv)
-
2,2-Dimethoxypropane (3-5 equiv)
-
Anhydrous acetone (as solvent)
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) (0.01-0.05 equiv)
-
Anhydrous sodium sulfate (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of the diol in anhydrous acetone, add 2,2-dimethoxypropane.
-
Add the catalytic amount of p-TsOH or PPTS to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a small amount of solid sodium bicarbonate or a few drops of triethylamine.
-
Filter the mixture if necessary, and then concentrate under reduced pressure to remove the solvent and excess 2,2-dimethoxypropane.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude protected diol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of an Isopropylidene Ketal under Mildly Acidic Conditions
This protocol is suitable for substrates that may be sensitive to stronger acids.
Materials:
-
Isopropylidene-protected diol (1.0 equiv)
-
Acetic acid
-
Water
-
A suitable co-solvent (e.g., THF, methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
Procedure:
-
Dissolve the isopropylidene-protected compound in a mixture of acetic acid, water, and the co-solvent (e.g., a 3:1:1 mixture of THF:AcOH:H₂O).
-
Stir the reaction at room temperature or warm gently (e.g., 40-50 °C) to increase the rate of reaction.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the acetic acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Orthogonal Synthesis: Comparing Trityl and Silyl Protecting Groups for Primary Alcohols in Carbohydrates
In the complex architectural landscape of carbohydrate synthesis, the strategic masking and unmasking of hydroxyl groups is a critical element for success. Among the myriad of choices, trityl (triphenylmethyl, Tr) and silyl ethers stand out for their preferential protection of sterically accessible primary alcohols, such as the C-6 hydroxyl of pyranosides.[1] This guide offers an in-depth, objective comparison of these two classes of protecting groups, grounded in experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The selection between a trityl or a silyl protecting group is not arbitrary; it is a decision dictated by the downstream reaction pathways.[2] Key differentiators lie in their stability profiles and the conditions required for their removal, which forms the very basis of orthogonal strategies in the assembly of complex oligosaccharides.[2]
At a Glance: Key Performance Indicators
| Feature | Trityl (Tr) Group | Silyl Ethers (e.g., TBDMS, TBDPS) |
| Selectivity for 1° Alcohols | High, due to significant steric bulk.[1] | Good to Excellent, dependent on the steric bulk of the silyl group (e.g., TBDPS > TBDMS).[1] |
| Stability Profile | Stable to basic, neutral, and hydrogenolytic conditions.[1] | Stable across a wide range of conditions, but sensitive to fluoride ions.[2] |
| Primary Deprotection Method | Mild acidic conditions (e.g., 80% acetic acid, TFA).[1][3] | Fluoride ion sources (e.g., TBAF).[2] |
| Orthogonality | Orthogonal to silyl ethers, benzyl ethers, and esters.[1][2] | Orthogonal to trityl ethers and other acid-labile groups.[2] |
| Key Advantage | Robustness and straightforward acidic cleavage. | Mild and highly selective deprotection with fluoride.[2] |
| Potential Issues | Acid-lability can be a limitation in certain synthetic routes. | Potential for migration under various conditions.[4][5] |
The Trityl Group: A Bulwark of Stability with an Acid-Sensitive Switch
The trityl group's large steric profile, a result of its three phenyl rings, makes it exceptionally selective for the less hindered primary hydroxyl groups on a carbohydrate scaffold.[1][6] This steric hindrance is a cornerstone of its utility, allowing for the differential protection of hydroxyls with varying reactivities.[1]
Mechanism of Protection and Deprotection
Tritylation of an alcohol typically proceeds through an SN1 mechanism, facilitated by the remarkable stability of the intermediate trityl cation.[3][6] Deprotection is readily achieved under mild acidic conditions, which protonate the ether oxygen and lead to the cleavage of the C-O bond, once again forming the stable trityl cation.[1][3]
Experimental Workflow: Tritylation and Detritylation
Caption: Workflow for trityl protection and deprotection.
Silyl Ethers: Tunable Stability and Mild Fluoride-Mediated Deprotection
Silyl ethers offer a versatile platform for hydroxyl protection due to the ability to modulate their stability by altering the substituents on the silicon atom.[7][8] Bulky silyl groups, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), exhibit excellent selectivity for primary alcohols due to steric hindrance.[1][9]
Stability and Deprotection
A key feature of silyl ethers is their characteristic cleavage by fluoride ions, a method prized for its mildness and high selectivity.[2] Their stability to acid is variable and depends on the steric bulk of the silicon substituents, allowing for fine-tuning of protection strategies.[2][9] For instance, the relative stability to acid hydrolysis follows the order: TBDPS > TIPS > TBDMS > TES > TMS.[9]
Experimental Workflow: Silylation and Desilylation
Caption: Workflow for silyl protection and deprotection.
Head-to-Head Comparison: Experimental Data
The following tables summarize typical experimental data for the protection and deprotection of the C-6 primary alcohol of methyl α-D-glucopyranoside.
Table 1: Protection of Methyl α-D-glucopyranoside
| Protecting Group | Reagents | Solvent | Reaction Time | Typical Yield (%) |
| Trityl (Tr) | Trityl chloride, Pyridine | Pyridine | 12-24 hours | ~85-95 |
| TBDMS | TBDMS-Cl, Imidazole | DMF | 2-4 hours | >90 |
Note: Yields are highly dependent on reaction conditions and substrate.
Table 2: Deprotection of 6-O-Protected Methyl α-D-glucopyranoside
| Protecting Group | Reagents | Solvent | Reaction Time | Typical Yield (%) |
| Trityl (Tr) | 80% Acetic Acid (aq) | Water/Acetic Acid | 2-4 hours at 60-80°C | High |
| TBDMS | Tetrabutylammonium fluoride (TBAF) | THF | < 1 hour | >95 |
Strategic Selection: An Orthogonal Approach
The true power of these protecting groups is realized in orthogonal synthetic strategies, where one can be selectively removed in the presence of the other.[2] This allows for a stepwise unveiling of hydroxyl groups, enabling complex, multi-step syntheses.
Caption: Orthogonal deprotection of trityl and silyl ethers.
When to Choose Trityl:
-
When subsequent reaction steps involve fluoride-sensitive groups.[2]
-
When a robust protecting group stable to basic and nucleophilic reagents is required.[2]
-
When mild acidic deprotection is compatible with other functionalities in the molecule.[2]
When to Choose a Bulky Silyl Ether:
-
When subsequent steps require acidic conditions that would cleave a trityl ether.[2]
-
When a very mild and highly selective deprotection using fluoride ions is desired.[2]
-
As part of an orthogonal strategy in combination with acid-labile protecting groups for the synthesis of complex oligosaccharides.[2]
Field-Proven Insights and Potential Pitfalls
While both protecting groups are workhorses in carbohydrate chemistry, it is crucial to be aware of potential side reactions. For instance, both trityl and silyl groups have the potential to migrate to adjacent hydroxyl groups under certain conditions, which can complicate synthetic outcomes.[4][5] The likelihood of silyl group migration is influenced by the specific silyl group and the reaction conditions.[4][10]
Furthermore, the choice of protecting group can influence the reactivity of the carbohydrate in subsequent glycosylation reactions.[11][12][13] The electronic and steric properties of the protecting groups can affect the conformation of the pyranose ring and the nucleophilicity of the remaining free hydroxyls.[13][14]
Conclusion
The choice between trityl and silyl protecting groups for primary alcohols in carbohydrates is a strategic one, guided by the overall synthetic plan. Trityl groups offer robustness and straightforward acid-lability, while silyl ethers provide tunable stability and exceptionally mild, fluoride-mediated deprotection. A thorough understanding of their respective stabilities, deprotection conditions, and potential for side reactions is paramount for the rational design and successful execution of complex carbohydrate syntheses.[2]
Experimental Protocols
Protocol 1: 6-O-Tritylation of Methyl α-D-glucopyranoside[2]
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine.
-
Add trityl chloride (1.1-1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 6-O-trityl-α-D-glucopyranoside.
Protocol 2: Deprotection of Methyl 6-O-trityl-α-D-glucopyranoside[2]
-
Dissolve methyl 6-O-trityl-α-D-glucopyranoside (1.0 eq) in 80% aqueous acetic acid.
-
Heat the solution at 60-80°C for 2-4 hours, monitoring the reaction's progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual acetic acid.
-
Purify the resulting crude product by flash column chromatography or recrystallization to obtain methyl α-D-glucopyranoside.
Protocol 3: 6-O-TBDMS Silylation of Methyl α-D-glucopyranoside[2]
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of Methyl 6-O-tert-butyldimethylsilyl-α-D-glucopyranoside[2]
-
To a solution of methyl 6-O-tert-butyldimethylsilyl-α-D-glucopyranoside (1.0 eq) in tetrahydrofuran (THF), add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.2 eq).
-
Stir the reaction mixture at room temperature for less than 1 hour, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Purify the residue by flash column chromatography on silica gel to yield methyl α-D-glucopyranoside.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Stereoselectivity: 2,5-Anhydro-D-glucitol Derivatives vs. Established Chiral Auxiliaries in Asymmetric Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is equipped with a variety of chiral synthons and auxiliaries. The strategic choice of a chiral directing group is paramount in orchestrating the desired stereochemical outcome of a reaction. This guide provides an in-depth comparison of the stereodirecting potential of a carbohydrate-derived chiral synthon, 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol , against two of the most robust and widely utilized classes of chiral auxiliaries: Evans oxazolidinones and camphor-derived auxiliaries .
This analysis moves beyond a mere cataloging of reagents, delving into the mechanistic underpinnings of stereocontrol and providing practical, data-supported insights to inform your synthetic strategies.
The Foundation: Understanding Stereocontrol in Asymmetric Synthesis
The ability to selectively create one stereoisomer over another is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is intrinsically linked to its three-dimensional structure. Chiral synthons, derived from the "chiral pool" of readily available natural products, and chiral auxiliaries, which are temporarily installed to direct a stereoselective transformation, are two powerful strategies to achieve this control.
An ideal chiral directing group should offer:
-
High levels of stereoselectivity: Predictably favoring the formation of one diastereomer.
-
Reliable and predictable outcomes: Based on well-understood stereochemical models.
-
Facile attachment and cleavage: Allowing for efficient incorporation and removal without compromising the newly formed stereocenter.
-
Availability and cost-effectiveness: Both enantiomers should ideally be accessible.
This guide will evaluate our target synthons against these critical criteria.
Section 1: The Carbohydrate-Based Synthon: this compound
Carbohydrates represent a rich source of chiral building blocks due to their inherent stereochemical complexity and abundance in nature. The rigid furanoid core of 2,5-anhydro-D-glucitol derivatives presents a unique scaffold for asymmetric transformations.
1.1. Structural Features and Synthesis
The title compound, this compound, possesses a bicyclic furanoid structure fused with a 1,3-dioxolane ring (from the isopropylidene group). This rigidifies the conformation of the five-membered ring. The primary alcohol at C6 is protected with a bulky trityl group, while the C4 position bears a free hydroxyl group, which can be oxidized to a ketone or an aldehyde, providing a handle for stereoselective additions.
The synthesis of the parent 2,5-anhydro-D-glucitol can be achieved from D-mannitol through acid-catalyzed cyclization. Subsequent protection of the hydroxyl groups affords the target molecule.
Caption: Structure of the chiral synthon.
1.2. Predicted Stereoselectivity in Reactions at C4
While specific experimental data for stereoselective reactions at the C4 position of this exact molecule is scarce in the literature, we can predict the likely outcomes based on established principles of stereocontrol in rigid cyclic systems. Oxidation of the C4-hydroxyl group would generate a prochiral ketone. Subsequent nucleophilic addition or reduction would be influenced by the steric and electronic environment of the bicyclic system.
Facial Selectivity: The fused 1,3-dioxolane ring and the overall concave shape of the molecule are expected to create a significant steric bias. Nucleophilic attack on a C4-carbonyl is likely to occur from the less hindered exo face, away from the bicyclic ring system. The bulky trityl group on the C6 side chain would further reinforce this facial bias.
Caption: Predicted pathway for nucleophilic addition.
Chelation Control: In the case of reductions with hydride reagents that can chelate with neighboring oxygen atoms, the stereochemical outcome can be influenced by the formation of a rigid cyclic intermediate. For instance, reduction of a β-hydroxyketone derived from this synthon could be directed by chelation to the hydroxyl group, leading to a specific diastereomer.
1.3. Comparison with other Carbohydrate-Derived Synthons
Other carbohydrate-derived synthons, such as those derived from D-mannitol or D-glucose with different protecting group patterns, offer alternative scaffolds for asymmetric synthesis. The choice of protecting groups significantly influences the conformational rigidity and steric environment, thereby affecting the stereoselectivity of reactions.[1]
Section 2: Evans Oxazolidinones: The Gold Standard in Acyclic Stereocontrol
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries for a variety of asymmetric transformations, most notably aldol reactions.[2]
2.1. Mechanism of Stereocontrol
Evans auxiliaries are typically N-acylated, and upon enolization, they form a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile (e.g., an aldehyde) to the opposite face. This leads to a highly predictable and diastereoselective formation of a new stereocenter.[3]
Caption: Workflow of an Evans Aldol Reaction.
2.2. Experimental Data and Performance
The Evans aldol reaction is renowned for its high diastereoselectivity, often exceeding 99:1. The stereochemical outcome is highly predictable based on the Zimmerman-Traxler model for a six-membered ring transition state.[4]
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Aldol Addition | Benzaldehyde | >99:1 | [4] |
| Aldol Addition | Isobutyraldehyde | >99:1 | |
| Alkylation | Benzyl Bromide | >98:2 | [5] |
2.3. Experimental Protocol: Asymmetric Aldol Reaction using an Evans Auxiliary
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous DCM at 0 °C, add n-butyllithium dropwise. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and purify by column chromatography to obtain the N-propionyl oxazolidinone.
-
Enolization: Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C. Add Bu₂BOTf followed by the dropwise addition of Et₃N. Stir for 30 minutes.
-
Aldol Reaction: Add the aldehyde (e.g., isobutyraldehyde) dropwise to the enolate solution at -78 °C. Stir for 1 hour at -78 °C and then for 1 hour at 0 °C.
-
Work-up: Quench the reaction with a pH 7 buffer. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Section 3: Camphor-Derived Auxiliaries: Rigidity and Predictability from a Natural Product
Camphor, a readily available bicyclic monoterpene, serves as a versatile chiral starting material for the synthesis of a variety of chiral auxiliaries, with Oppolzer's camphorsultam being a prominent example.[6]
3.1. Stereocontrol through Steric Shielding
Similar to Evans auxiliaries, camphor-derived auxiliaries control stereoselectivity through steric hindrance. The rigid, C₂-symmetric backbone of camphor creates a well-defined chiral environment. When attached to a prochiral substrate, one face is effectively blocked, directing the approach of a reagent to the other.
References
A Researcher's Guide to the NMR Spectral Analysis of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbohydrate chemistry and drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol, a key protected form of D-glucitol. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide will employ a comparative and predictive approach. By dissecting the known effects of the isopropylidene and trityl protecting groups on the NMR spectra of similar carbohydrate scaffolds, we will construct a detailed predicted spectral analysis. This guide will also offer a comparison with related structures for which experimental data is available, providing a robust framework for researchers working with this and analogous compounds.
The Significance of Protecting Groups in Carbohydrate NMR
The strategic use of protecting groups is a cornerstone of carbohydrate synthesis. However, these groups significantly influence the magnetic environment of the carbohydrate's protons and carbons, leading to characteristic shifts in NMR spectra. Understanding these effects is crucial for accurate spectral interpretation.
The isopropylidene group , forming a five-membered ring across the 1,3-hydroxyls, induces conformational rigidity. This constraint affects the dihedral angles between protons on adjacent carbons, which in turn alters their coupling constants (³JHH). Furthermore, the two methyl groups of the isopropylidene moiety typically appear as distinct singlets in the ¹H NMR spectrum, providing a clear diagnostic signal.
The trityl (triphenylmethyl) group , a bulky protecting group for the primary hydroxyl at C-6, exerts a significant deshielding effect on nearby protons due to the anisotropic magnetic field generated by its three phenyl rings. This typically shifts the signals of the C-6 protons downfield. The aromatic protons of the trityl group itself produce a complex multiplet in the downfield region of the ¹H NMR spectrum (typically around 7.2-7.5 ppm).
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum is based on the analysis of chemical shift and coupling constant data from structurally related compounds. The furanose ring structure of the 2,5-anhydro-D-glucitol core, along with the protecting groups, dictates the expected spectral features.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-1a, H-1b | ~3.8 - 4.2 | dd, dd | Jgem ≈ 10-12, J1,2 ≈ 4-6 | Protons on the carbon bearing the isopropylidene group, diastereotopic. |
| H-2 | ~4.3 - 4.6 | m | Coupled to H-1a, H-1b, and H-3. | |
| H-3 | ~4.5 - 4.8 | m | Part of the isopropylidene ring system, coupled to H-2 and H-4. | |
| H-4 | ~4.0 - 4.3 | m | Coupled to H-3 and H-5. | |
| H-5 | ~4.1 - 4.4 | m | Coupled to H-4, H-6a, and H-6b. | |
| H-6a, H-6b | ~3.2 - 3.6 | dd, dd | Jgem ≈ 10-12, J5,6 ≈ 3-5 | Diastereotopic protons adjacent to the bulky trityl group, deshielded. |
| Isopropylidene CH₃ | ~1.3 - 1.5 | s, s | Two distinct singlets for the non-equivalent methyl groups. | |
| Trityl Ar-H | ~7.2 - 7.5 | m | Complex multiplet for the 15 aromatic protons. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum is predicted based on the expected electronic effects of the substituents on the carbon skeleton. The chemical shifts of carbons involved in the ether linkages and those bearing the protecting groups are particularly diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~70 - 75 | Carbon in the furanose ring, attached to the isopropylidene group. |
| C-2 | ~80 - 85 | Carbon in the furanose ring. |
| C-3 | ~75 - 80 | Carbon in the furanose ring, attached to the isopropylidene group. |
| C-4 | ~78 - 83 | Carbon in the furanose ring. |
| C-5 | ~72 - 77 | Carbon in the furanose ring. |
| C-6 | ~63 - 68 | Carbon bearing the trityl ether, shifted slightly downfield. |
| Isopropylidene C | ~110 - 115 | Quaternary carbon of the isopropylidene group. |
| Isopropylidene CH₃ | ~25 - 30 | Methyl carbons of the isopropylidene group. |
| Trityl C (quat) | ~86 - 90 | Quaternary carbon of the trityl group. |
| Trityl C (ipso) | ~143 - 145 | Aromatic carbons directly attached to the quaternary carbon. |
| Trityl C (ortho, meta, para) | ~127 - 130 | Aromatic carbons of the trityl group. |
Comparative Analysis with Related Structures
To substantiate our predictions, a comparison with experimentally determined NMR data of related molecules is essential.
-
1,2:5,6-di-O-isopropylidene-D-mannitol : The isopropylidene groups in this molecule provide a reference for the chemical shifts of the isopropylidene carbons and protons. The symmetry in this molecule simplifies its spectrum compared to our target molecule.
-
6-O-Trityl-D-glucose : The NMR data for this compound is particularly useful for understanding the influence of the trityl group on the C-6 protons and carbon, as well as the characteristic signals of the trityl group itself.[1]
-
2,5-Anhydro-D-mannitol : While lacking the protecting groups, the NMR of this core structure helps in assigning the signals of the furanose ring protons and carbons, which are expected to be in a similar region in our target molecule.
By comparing the predicted spectra with the experimental data of these analogs, researchers can gain confidence in their assignments for this compound.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data, the following protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Optimize acquisition parameters, including the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (D1, typically 1-2 seconds), and spectral width.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required (typically 256 or more) due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system, which is crucial for tracing the connectivity of the glucitol backbone.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This is a powerful tool for assigning carbon signals based on the more easily assigned proton signals.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is invaluable for confirming the overall structure, including the placement of the protecting groups.[3]
-
Visualizing the Molecular Structure and Analytical Workflow
To aid in the conceptualization of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
References
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Tritylated Sugars
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate analysis, where structural elucidation is paramount, mass spectrometry (MS) stands as a cornerstone technique. The strategic use of protecting groups is often essential for controlling reactivity and improving analytical outcomes. Among these, the trityl (triphenylmethyl) group is a bulky and acid-labile moiety frequently employed for the selective protection of primary hydroxyls in sugars. Understanding how this bulky group influences the fragmentation behavior of sugars in the mass spectrometer is critical for accurate structural interpretation and method development.
This guide provides an in-depth, objective comparison of the mass spectrometric fragmentation patterns of tritylated sugars, supported by experimental data and mechanistic insights. We will explore the characteristic fragmentation pathways and compare them to alternative protecting group strategies, offering a valuable resource for researchers navigating the complexities of carbohydrate analysis.
The Trityl Group: A Double-Edged Sword in Mass Spectrometry
The trityl group's utility in synthetic carbohydrate chemistry is well-established, primarily due to its steric bulk, which favors the regioselective protection of the less hindered primary hydroxyl groups. However, its impact on mass spectrometric analysis is a crucial consideration. The defining characteristic of the trityl group in the gas phase is its propensity to form a highly stable triphenylmethyl cation (Tr
+
) upon fragmentation. This stability profoundly directs the fragmentation pathways of the parent molecule.
The exceptional stability of the trityl cation (m/z 243.12) often leads to its observation as the base peak or a significantly abundant ion in the MS/MS spectra of tritylated compounds. This can be both an advantage and a disadvantage. While the prominent trityl cation provides a clear diagnostic marker for the presence of a trityl group, its overwhelming abundance can sometimes suppress the formation of other structurally informative fragment ions from the carbohydrate backbone.
Fragmentation Deep Dive: Tritylated vs. Silylated Sugars
To illustrate the unique fragmentation behavior of tritylated sugars, we will compare the hypothetical collision-induced dissociation (CID) mass spectrum of a 6-O-tritylated glucose with that of its 6-O-silylated (e.g., tert-butyldimethylsilyl, TBDMS) counterpart.
Table 1: Comparison of Key Fragment Ions in the ESI-MS/MS of Derivatized Glucose
| Fragment Ion | Tritylated Glucose (Hypothetical m/z) | Silylated (TBDMS) Glucose (Hypothetical m/z) | Interpretation |
[M+Na]
| 445.16 | 317.16 | Sodiated precursor ion |
| Trityl cation | 243.12 (High Abundance) | - | Characteristic fragment of the trityl group |
[M-Trityl+H]
| 203.05 | - | Loss of the trityl group with proton transfer |
| TBDMS cation | - | 57.07 (Low Abundance) | Characteristic fragment of the TBDMS group |
[M-TBDMS+H]
| - | 203.05 | Loss of the TBDMS group with proton transfer |
| Glycosidic Cleavages | Lower Abundance | Higher Abundance | Fragmentation of the sugar ring system |
| Cross-ring Cleavages | Lower Abundance | Higher Abundance | Fragmentation across the sugar ring |
The Dominance of the Trityl Cation
As depicted in the table, the most striking difference is the expected dominance of the trityl cation at m/z 243.12 in the spectrum of the tritylated glucose. The high stability of this resonance-stabilized carbocation makes its formation a very favorable fragmentation pathway.
Diagram 1: Fragmentation of 6-O-Trityl-Glucose
Caption: Fragmentation pathway of tritylated glucose.
This dominant pathway can be contrasted with the fragmentation of a silylated sugar, where the corresponding silyl cation (e.g., t-butyl cation from TBDMS at m/z 57.07) is generally observed with much lower intensity. The fragmentation of silylated sugars tends to yield a richer spectrum of ions derived from the carbohydrate itself, including more prominent glycosidic and cross-ring cleavage fragments.
Implications for Structural Elucidation
The consequence of this dominant fragmentation pathway for tritylated sugars is a trade-off. The unambiguous identification of the trityl group is straightforward. However, obtaining detailed structural information about the carbohydrate backbone, such as linkage positions in oligosaccharides or the presence of other modifications, can be more challenging due to the lower abundance of other fragment ions. In contrast, while silyl groups can be more labile under certain ionization conditions, their fragmentation patterns often provide more comprehensive structural detail of the sugar moiety.
Experimental Protocol: ESI-MS Analysis of a Tritylated Sugar
This section provides a general workflow for the analysis of a tritylated sugar by Electrospray Ionization Mass Spectrometry (ESI-MS).
Diagram 2: ESI-MS Workflow for Tritylated Sugars
A Senior Application Scientist's Guide to Lewis Acid Catalysis in Isopropylidene Acetal Formation
For researchers, synthetic chemists, and professionals in drug development, the protection of diol functionalities is a cornerstone of multistep synthesis. Among the myriad of protecting groups, the isopropylidene acetal (or acetonide) stands out for its stability, ease of introduction, and straightforward removal. The formation of this cyclic ketal is most commonly facilitated by an acid catalyst. This guide provides an in-depth comparison of various Lewis acids for this pivotal transformation, moving beyond a simple recitation of protocols to explore the causality behind catalyst selection and performance.
The Enduring Importance of the Isopropylidene Acetal
The strategic protection of 1,2- and 1,3-diols as isopropylidene acetals is a fundamental tactic in modern organic synthesis. This transformation prevents unwanted side reactions of the hydroxyl groups under a variety of conditions, including oxidations, reductions, and reactions with organometallic reagents. The resulting 1,3-dioxolane or 1,3-dioxane ring system also imparts conformational rigidity, which can be exploited to direct the stereochemical outcome of subsequent reactions.
The Role of the Lewis Acid: Activating the Carbonyl
The formation of an isopropylidene acetal from a diol and acetone (or its equivalent, 2,2-dimethoxypropane) is an equilibrium process that requires an acid catalyst to proceed at a reasonable rate. Lewis acids, as electron-pair acceptors, play a crucial role in activating the carbonyl group of acetone. By coordinating to the carbonyl oxygen, the Lewis acid withdraws electron density, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol.
Caption: Lewis acid activation of acetone for isopropylidene acetal formation.
A Comparative Analysis of Common Lewis Acids
The choice of Lewis acid can have a profound impact on the efficiency, selectivity, and practicality of isopropylidene acetal formation. Below, we compare the performance of several common Lewis acids, supported by experimental data.
Performance Comparison of Lewis Acids
| Lewis Acid | Catalyst Loading | Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
| FeCl₃ | Catalytic | 1,2-Diphenyl-1,2-ethanediol | Acetone | Not specified | Not specified | High | [1] |
| Sc(OTf)₃ | Catalytic | Various carbonyls | 2-Mercaptoethanol | CH₂Cl₂ | Fast | High | [2] |
| Bi(OTf)₃ | 0.1 mol% | Alcohols/Diols | Dihydropyran | Solvent-free | Not specified | High | [3] |
| Montmorillonite K-10 | 300 mg per mmol | Carbonyl compound | Ethylene glycol | Benzene/Toluene | 0.5 - 7 h | Excellent | [3] |
Note: The reaction conditions and substrates in the cited literature vary, and this table is intended to provide a comparative overview rather than a direct, standardized comparison.
In-Depth Catalyst Profiles
Ferric Chloride (FeCl₃): The Workhorse Lewis Acid
Anhydrous ferric chloride is a classical, cost-effective, and readily available Lewis acid that has long been used for acetal formation. Its strong Lewis acidity effectively activates ketones for nucleophilic attack.
Mechanism of Action: The iron(III) center coordinates to the carbonyl oxygen of acetone, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This facilitates the sequential attack of the diol's hydroxyl groups.
Advantages:
-
Low cost and wide availability.
-
High catalytic activity for a range of substrates.
Limitations:
-
Hygroscopic nature requires careful handling of the anhydrous form.
-
Can be overly harsh for sensitive substrates, potentially leading to side reactions.
-
Often requires stoichiometric amounts for efficient conversion.
Scandium Triflate (Sc(OTf)₃): The High-Performance Catalyst
Scandium triflate has emerged as a highly efficient and versatile Lewis acid catalyst in organic synthesis. Its remarkable catalytic activity, often at very low loadings, combined with its water tolerance and reusability, makes it an attractive option for modern synthetic applications.
Mechanism of Action: The scandium(III) ion is a powerful Lewis acid that strongly activates the carbonyl group. The triflate counterion is non-coordinating, which enhances the Lewis acidity of the scandium center.
Advantages:
-
Exceptional catalytic activity at low loadings.[4]
-
Tolerant to water, allowing for less stringent reaction conditions.[2]
-
Can be recovered and reused, improving process economy.[2]
-
Often promotes reactions under mild conditions.[2]
Limitations:
-
Higher cost compared to traditional Lewis acids like FeCl₃.
Bismuth Triflate (Bi(OTf)₃): The Green and Mild Alternative
Bismuth triflate is a relatively non-toxic, air- and moisture-insensitive Lewis acid, positioning it as an environmentally benign catalyst.[3] It has demonstrated high efficiency in a variety of organic transformations, including acetal formation.
Mechanism of Action: Similar to other metal triflates, the bismuth(III) center activates the carbonyl substrate. Its tolerance to aqueous conditions is a significant practical advantage.
Advantages:
-
Environmentally friendly and relatively non-toxic.[3]
-
Insensitive to air and moisture, simplifying handling.[3]
-
Effective at low catalyst loadings.[3]
-
Can often be used under solvent-free conditions.[3]
Limitations:
-
May exhibit lower activity for very sterically hindered or electron-deficient substrates compared to stronger Lewis acids.
Montmorillonite K-10: The Heterogeneous and Reusable Catalyst
Montmorillonite K-10 is an acidic clay that functions as a heterogeneous catalyst. It possesses both Brønsted and Lewis acid sites, making it effective for a wide range of acid-catalyzed reactions, including acetal formation.[5][6]
Mechanism of Action: The acidic sites on the clay surface protonate or coordinate to the carbonyl oxygen, activating it for reaction. The heterogeneous nature of the catalyst simplifies product purification.
Advantages:
-
Inexpensive and readily available.[6]
-
Heterogeneous nature allows for easy separation from the reaction mixture by filtration.[3]
-
Can be recycled and reused, enhancing its green credentials.[6]
-
Often effective under mild reaction conditions.
Limitations:
-
Requires higher catalyst loading compared to homogeneous metal triflates.
-
Reaction times can be longer.[3]
-
The activity can vary depending on the source and preparation of the clay.
Experimental Protocols
Representative Protocol for Isopropylidene Acetal Formation using Montmorillonite K-10
This protocol is adapted from a literature procedure for the acetalization of a carbonyl compound with a diol.[3]
Materials:
-
Diol (1.0 mmol)
-
Acetone (or 2,2-dimethoxypropane) (2.0 mmol)
-
Montmorillonite K-10 (300 mg)
-
Toluene (20 mL)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the diol, acetone (or 2,2-dimethoxypropane), Montmorillonite K-10, and toluene.
-
Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap.
-
Once the reaction is complete (typically 0.5-7 hours), cool the mixture to room temperature.
-
Remove the catalyst by filtration through a pad of celite.
-
Wash the celite pad with additional toluene.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude isopropylidene acetal.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: A typical experimental workflow for isopropylidene acetal formation.
Conclusion and Future Outlook
The choice of a Lewis acid for isopropylidene acetal formation is a critical decision that balances factors of reactivity, selectivity, cost, and environmental impact. While traditional Lewis acids like FeCl₃ remain valuable for their cost-effectiveness, modern catalysts such as Sc(OTf)₃ and Bi(OTf)₃ offer significant advantages in terms of catalytic efficiency, mildness, and reusability. For applications where ease of separation and green chemistry principles are paramount, heterogeneous catalysts like Montmorillonite K-10 present a compelling alternative.
The ongoing development of novel Lewis acid catalysts, including chiral variants for asymmetric acetalization, continues to expand the synthetic chemist's toolkit. As the demand for more efficient and sustainable chemical processes grows, the rational design and application of these catalysts will undoubtedly play an even more crucial role in the synthesis of complex molecules for research, medicine, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lewis Acid Rather than Brønsted Acid Sites of Montmorillonite K10 Act as a Powerful and Reusable Green Heterogeneous Catalyst for Rapid Cyanosilylation of Ketones [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of 2,5-Anhydro-D-glucitol Scaffolds in Asymmetric Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, the quest for stereochemical control remains a paramount objective, particularly in the development of pharmaceuticals and other bioactive molecules. Chiral building blocks, often sourced from the abundant "chiral pool" of naturally occurring molecules, offer an efficient and economical strategy to introduce asymmetry. Among these, carbohydrate-derived synthons have garnered significant attention due to their inherent chirality, rigid conformational structures, and densely functionalized frameworks. This guide provides an in-depth technical comparison of the efficacy of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and its derivatives as chiral building blocks, benchmarked against other common carbohydrate-derived auxiliaries and established synthetic standards.
Introduction to Carbohydrate-Derived Chiral Building Blocks
Carbohydrates, such as D-glucose, are among the most abundant and inexpensive chiral raw materials available to chemists.[1] Their well-defined stereochemistry and the presence of multiple hydroxyl groups provide a versatile platform for the synthesis of complex chiral molecules. The rigid pyranose or furanose ring systems of monosaccharides offer a predictable scaffold for directing stereoselective reactions. However, the polyhydroxylated nature of these molecules necessitates sophisticated protection/deprotection strategies to achieve regioselectivity, which can sometimes be a drawback.[2]
The target molecule of this guide, This compound , is a strategically protected derivative of D-glucitol. The 2,5-anhydro bridge locks the furanoid ring into a more rigid conformation compared to its open-chain or pyranoid counterparts. The isopropylidene and trityl protecting groups serve to mask specific hydroxyl groups, leaving others available for synthetic manipulation. This pre-organized and selectively protected structure is key to its potential as a chiral directing group.
The 2,5-Anhydro-D-glucitol Scaffold in Asymmetric Synthesis: A Focus on Stereocontrol
While direct experimental data on the use of this compound as a chiral auxiliary in common asymmetric reactions like aldol additions or Diels-Alder reactions is not extensively reported in readily accessible literature, we can infer its potential efficacy by examining the performance of closely related 2,5-anhydro-D-glucitol and other carbohydrate-derived scaffolds in stereoselective transformations. The core principle lies in the ability of the chiral scaffold to create a biased steric environment, forcing incoming reagents to approach from a specific trajectory.
A key application of chiral auxiliaries is in the synthesis of stereochemically defined lactams, which are core structures in many antibiotics. For instance, the diastereoselective synthesis of highly functionalized γ-lactams has been achieved with excellent stereocontrol using strategies that could conceptually be adapted to employ carbohydrate-based chiral auxiliaries.[3] The rigid furanoid ring of a 2,5-anhydro-D-glucitol derivative, with its defined spatial arrangement of substituents, can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as Michael additions.[4]
Comparative Analysis with Other Chiral Building Blocks
To contextualize the potential efficacy of the 2,5-anhydro-D-glucitol scaffold, it is instructive to compare it with other widely used chiral building blocks, particularly those also derived from D-glucose and the well-established Evans oxazolidinone auxiliaries.
Alternative Glucose-Derived Chiral Auxiliaries
One of the most common and well-studied chiral building blocks derived from D-glucose is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose , often referred to as "diacetone glucose." The strategic protection of the hydroxyl groups leaves the C3-hydroxyl group free for modification. This allows for the attachment of a prochiral substrate, and the rigid furanose ring then directs subsequent stereoselective reactions.
| Chiral Auxiliary/Building Block | Source | Key Structural Feature | Common Applications | Reported Stereoselectivity |
| 2,5-Anhydro-D-glucitol derivatives | D-Glucose | Rigid 2,5-anhydro furanoid ring | Potential for various asymmetric reactions | High diastereoselectivity anticipated due to rigid scaffold |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | D-Glucose | Free C3-hydroxyl for substrate attachment | Synthesis of chiral ketones, lactones, and other intermediates | Moderate to high, dependent on the specific reaction |
| D-Glucose derived diphosphite ligands | D-Glucose | Chiral backbone for metal catalysts | Asymmetric hydrogenation of α,β-unsaturated acids | Excellent enantioselectivities (up to >99% ee)[1] |
Table 1: Comparison of selected D-glucose derived chiral building blocks and their applications.
The modular nature of glucose-derived ligands, such as the diphosphites mentioned in Table 1, allows for fine-tuning of the steric and electronic properties of the catalyst, leading to exceptionally high levels of enantioselectivity in specific reactions.[1] This highlights a key advantage of carbohydrate-derived systems: the potential for rational design and optimization.
Benchmarking against Evans Auxiliaries
Evans oxazolidinones are a class of highly effective and widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol reactions. They provide a reliable standard against which other chiral auxiliaries can be measured.
| Chiral Auxiliary | Reaction Type | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans Oxazolidinone | Aldol Addition | Propionyl-oxazolidinone + Isobutyraldehyde | β-hydroxy ketone | 85 | 99:1 |
| Evans Oxazolidinone | Alkylation | Propionyl-oxazolidinone + Benzyl bromide | α-benzyl propionyl derivative | 92 | 98:2 |
| (Anticipated) 2,5-Anhydro-D-glucitol derivative | Aldol Addition | Substrate attached to C4-OH | β-hydroxy derivative | (Not reported) | (Anticipated to be high) |
Table 2: Representative performance of Evans oxazolidinone auxiliaries in asymmetric synthesis. Data for the 2,5-anhydro-D-glucitol derivative is hypothetical and based on the expected performance of a rigid chiral scaffold.
The high diastereoselectivity observed with Evans auxiliaries is attributed to the formation of a well-defined, chelated transition state that effectively blocks one face of the enolate. A similarly rigid and well-defined transition state can be envisioned for substrates attached to the 2,5-anhydro-D-glucitol scaffold, suggesting the potential for comparable levels of stereocontrol.
Experimental Protocols
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Reaction Setup: To a stirred suspension of D-glucose (10 g, 55.5 mmol) in acetone (200 mL) in a round-bottom flask, add concentrated sulfuric acid (1 mL) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 24 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture by the slow addition of aqueous sodium hydroxide solution until the pH is approximately 7.
-
Extraction: Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the resulting syrup in dichloromethane and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to afford the pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Visualizing the Rationale for Stereocontrol
The efficacy of a chiral building block is fundamentally linked to its three-dimensional structure and how that structure influences the transition state of a reaction. Graphviz diagrams can help visualize these concepts.
References
- 1. Chiral diphosphites derived from D-glucose: new highly modular ligands for the asymmetric catalytic hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective Synthesis of Highly Functionalized γ-Lactams via Ugi Reaction/Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.blucher.com.br [pdf.blucher.com.br]
A Comparative Guide to the Deprotection of Trityl Ethers: Methods, Mechanisms, and Practical Considerations
The trityl (triphenylmethyl, Tr) group is a cornerstone in the strategic protection of alcohols, particularly primary alcohols, within the complex landscape of multistep organic synthesis.[1][2] Its steric bulk allows for the selective protection of primary hydroxyls, and its hydrophobicity is advantageous in the synthesis of polar molecules like carbohydrates.[1] However, the successful application of the trityl group is critically dependent on its efficient and selective removal. This guide provides a comprehensive comparison of the most common deprotection methods for trityl ethers, offering insights into their mechanisms, practical applications, and selectivity.
The Lability of the Trityl Group: A Double-Edged Sword
The utility of the trityl group stems from its acid-labile nature.[1] This lability is a direct consequence of the remarkable stability of the resulting trityl cation, a triphenylmethyl carbocation, which is stabilized by resonance across its three phenyl rings.[1] While this inherent reactivity allows for mild deprotection conditions, it also necessitates careful consideration of other acid-sensitive functional groups within the molecule.
I. Acid-Catalyzed Deprotection: The Workhorse Method
Acid-catalyzed hydrolysis is the most frequently employed method for the cleavage of trityl ethers. The reaction proceeds through protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to release the alcohol and the stable trityl cation.[1]
A. Brønsted Acids
A variety of Brønsted acids can be used, with the choice of acid and solvent dictating the reaction's selectivity and rate.
-
Trifluoroacetic Acid (TFA): A common and potent reagent for detritylation.[3][4] It is often used in dichloromethane (DCM) at room temperature. While effective, its strong acidity can lead to the cleavage of other acid-sensitive groups.
-
Formic Acid: A milder alternative to TFA, formic acid can selectively deprotect trityl ethers in the presence of other acid-labile groups like tert-butyldimethylsilyl (TBS) ethers.[1][5] A typical procedure involves treating the trityl-protected compound with cold 97+% formic acid for a short duration.[1]
-
Acetic Acid: Even milder than formic acid, acetic acid is often used for substrates with highly sensitive functionalities.[1][2] For instance, the deprotection of 5'-trityl-uridine in 80% acetic acid at room temperature is a classic example.[1]
-
Solid-Supported Acids: Reagents like Amberlyst 15 ion-exchange resin offer the advantage of simplified purification, as the acidic catalyst can be easily filtered off.[3]
Mechanism of Brønsted Acid-Catalyzed Deprotection:
Caption: Mechanism of Brønsted acid-catalyzed detritylation.
B. Lewis Acids
Lewis acids offer an alternative, often milder, pathway for detritylation.[1] They function by coordinating to the ether oxygen, which facilitates the cleavage of the C-O bond.[1] This approach can be particularly effective for substrates with neighboring groups capable of bidentate chelation, such as in carbohydrates.[1]
-
Boron Trifluoride Etherate (BF₃·OEt₂): A commonly used Lewis acid for this transformation.[6]
-
Zinc Bromide (ZnBr₂) and Magnesium Bromide (MgBr₂): These can be effective, especially when neighboring group participation is possible.[1][3]
-
Cerium(IV) Triflate (Ce(OTf)₄): This has been reported as an efficient catalyst for the deprotection of trityl ethers in acetonitrile.
A notable development is the use of a three-component system of a Lewis acid (like BF₃·Et₂O), a mild protic acid (hexafluoroisopropanol), and a reducing agent (triethylsilane) for rapid and mild deprotection of O-, N-, and S-trityl groups.[6][7]
Mechanism of Lewis Acid-Catalyzed Deprotection:
Caption: Mechanism of Lewis acid-catalyzed detritylation.
II. Hydrogenolysis: A Reductive Approach
Catalytic hydrogenolysis provides a reductive method for trityl ether cleavage. This method is particularly useful when the substrate is sensitive to acidic conditions but can tolerate reducing conditions.
-
Palladium on Carbon (Pd/C): This is the most common catalyst for hydrogenolysis.[2] The reaction is typically carried out under an atmosphere of hydrogen gas.
-
Inhibitors for Selectivity: In molecules containing other reducible functional groups (e.g., olefins, Cbz groups), the hydrogenolysis of benzyl ethers can be selectively inhibited by additives like ammonia, pyridine, or ammonium acetate, allowing for the potential for selective deprotection.[8]
It is important to note that the efficiency of hydrogenolysis can be influenced by the choice of catalyst, solvent, and substrate concentration.[9]
III. Oxidative and Other Methods
While less common, other methods for trityl deprotection have been developed for specific applications.
-
Photocatalytic Cleavage: A visible-light-mediated photocatalytic method has been developed for the cleavage of trityl ethers under pH-neutral conditions.[10][11] This approach is orthogonal to traditional acidic methods and tolerates a wide range of functional groups.[11]
-
Lithium Chloride in Methanol: A mild and inexpensive method for the deprotection of trityl ethers involves refluxing with lithium chloride in methanol.[12] This method is reported to be tolerant of other functional groups.[12]
-
Reductive Demercuration: A room-temperature deprotection method couples metal acid catalysis (e.g., HgCl₂) with sodium borohydride reduction.[13][14]
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Brønsted Acid | TFA, Formic Acid, Acetic Acid, Amberlyst 15 | Typically room temperature | Widely applicable, fast, various strengths for selectivity | Can cleave other acid-sensitive groups |
| Lewis Acid | BF₃·OEt₂, ZnBr₂, MgBr₂ | Mild, often room temperature | Mild conditions, can be highly selective | May require chelation for high efficiency |
| Hydrogenolysis | H₂, Pd/C | Typically room temperature, atmospheric pressure | Orthogonal to acid-labile groups | Can reduce other functional groups (e.g., alkenes, alkynes) |
| Photocatalysis | Photocatalyst, visible light | pH-neutral, room temperature | Highly selective, mild, environmentally friendly | Requires photochemical setup |
| LiCl/MeOH | Lithium Chloride | Reflux in methanol | Mild, inexpensive, good functional group tolerance | May require elevated temperatures |
Experimental Protocols
Protocol 1: Selective Deprotection of a Trityl Ether using Formic Acid
This protocol is adapted from a procedure for the deprotection of a nucleoside derivative.[1]
Preparation:
-
Dissolve the trityl-protected compound (e.g., 200 mg, 0.4 mmol) in cold (0 °C) 97+% formic acid (3 mL).
Reaction:
-
Stir the solution at room temperature for 3 minutes.
Work-up:
-
Evaporate the formic acid using an oil pump at room temperature.
-
Co-evaporate the residue twice with dioxane.
-
Subsequently, co-evaporate with ethanol and then diethyl ether.
Purification:
-
Extract the residue with warm water (10 mL).
-
Filter the insoluble triphenylcarbinol.
-
Evaporate the filtrate in vacuo to yield the deprotected product.
Protocol 2: Lewis Acid-Mediated Deprotection
This is a general procedure based on the use of Lewis acids like MgBr₂, ZnBr₂, or BF₃·OEt₂.[3]
Preparation:
-
Dissolve the O-trityl compound (0.05 mmol) in CH₂Cl₂ (1 mL) in a reaction vial.
-
Add the Lewis acid (e.g., MgBr₂, 1.5 equivalents) to the solution.
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC or TLC.
Work-up:
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of deprotection method for a trityl ether is a critical decision in organic synthesis that must be guided by the overall molecular architecture and the presence of other functional groups. While traditional Brønsted acid catalysis remains a robust and widely used technique, the development of milder Lewis acid-mediated, reductive, and photocatalytic methods has significantly expanded the synthetic chemist's toolkit. A thorough understanding of the mechanisms and careful consideration of the substrate's sensitivities are paramount to achieving successful and selective detritylation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 11. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 12. rua.ua.es [rua.ua.es]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity-Assessment of Synthesized 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
For researchers and professionals in drug development, the purity of synthesized intermediates is paramount. This guide provides an in-depth comparison of analytical methods for assessing the purity of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol, a key building block in glycobiology research.[1][2] We will explore the strengths and limitations of various techniques, offering field-proven insights to ensure the integrity of your research.
The structural integrity and purity of this protected monosaccharide directly impact the yield and success of subsequent glycosylation reactions. Impurities, which can arise from starting materials, side reactions, or incomplete reactions, can lead to the formation of undesired byproducts, complicating purification and potentially compromising the biological activity of the final compound.
Choosing the Right Analytical Tool: A Comparative Analysis
The selection of an appropriate analytical method is a critical decision in the workflow of synthesizing and utilizing this compound. The primary techniques employed for purity assessment of such carbohydrate derivatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the nature of the information it provides.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is a cornerstone technique for the analysis of non-volatile compounds like protected sugars.[3] It excels at separating complex mixtures with high resolution, making it ideal for detecting and quantifying impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: For highly polar analytes like sugar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation over traditional reversed-phase columns (e.g., C18).[4] Amino-bonded (NH2) or amide columns are commonly used as they provide good retention and selectivity for carbohydrates.[3][4] A pentafluorophenyl stationary phase has also been shown to be effective for the purification of protected monosaccharides.[5]
-
Mobile Phase: A typical mobile phase for HILIC is a mixture of a weak organic solvent (like acetonitrile) and a strong aqueous solvent (water). The gradient elution, where the proportion of the strong solvent is gradually increased, allows for the separation of compounds with a wide range of polarities.
-
Detection: Since simple sugars and their protected derivatives often lack a UV chromophore, a Refractive Index (RI) detector is a common choice. Alternatively, an Evaporative Light Scattering Detector (ELSD) or coupling the HPLC to a mass spectrometer (LC-MS) can provide higher sensitivity.[6]
Experimental Workflow for HPLC Analysis:
Caption: HPLC workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy, particularly proton (¹H NMR) and carbon-¹³ (¹³C NMR), is an indispensable tool for confirming the chemical structure of the synthesized compound.[7] Beyond structural confirmation, quantitative NMR (qNMR) has emerged as a powerful and accurate method for purity determination.[8][9]
Causality Behind Experimental Choices:
-
qNMR Principle: qNMR relies on the principle that the integrated signal intensity of a resonance is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[11]
-
Internal Standard Selection: The ideal internal standard should be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable. Common standards include maleic anhydride, dimethyl sulfone, and 1,3,5-trimethoxybenzene.
-
Advantages of qNMR: qNMR is a primary analytical method, meaning it does not require a reference standard of the analyte itself.[9] It is non-destructive and can often identify and quantify impurities in a single experiment.[8][9]
Logical Relationship in qNMR Purity Calculation:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol | BIO Pharma Production [biopharmaproduction.com]
- 3. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 4. Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns [sigmaaldrich.com]
- 5. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. mdpi.com [mdpi.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
This document provides a detailed protocol for the safe and compliant disposal of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol. As a complex protected monosaccharide derivative, this compound and its associated waste streams require careful handling to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and chemical principles.
Foundational Knowledge: Chemical Profile and Hazard Assessment
Understanding the chemical nature of a substance is the bedrock of its safe handling and disposal. This compound is a derivative of D-glucitol, a sugar alcohol, which is not considered hazardous. However, the presence of the bulky trityl and isopropylidene protecting groups, along with its use in organic synthesis, dictates that it be handled as a chemical waste product. The primary concern is not typically acute toxicity of the compound itself, but rather the potential for contamination with solvents and reagents used during a reaction, and the environmental impact of improper disposal.
While specific toxicological properties for this compound have not been thoroughly investigated, it is prudent to handle it with the care afforded to all laboratory chemicals.[1] It is intended for research and industrial use only, not for medicinal or edible purposes.[2]
Table 1: Key Chemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 65758-50-1 | [3] |
| Molecular Formula | C₂₈H₃₀O₅ | [3] |
| Appearance | Solid | [3] |
| Primary Hazards | Not classified as acutely hazardous, but handle with care. May cause irritation in sensitive individuals.[1] | [1][3] |
| Primary Disposal Route | Incineration or other methods in accordance with local, state, and federal regulations. | [1] |
The Core Principle: Containment and Segregation
The fundamental rule for all chemical waste is to prevent its release into the environment. This begins with immediate and proper containment at the point of generation. Never dispose of this chemical or its residues down the sink or in the regular trash.[4][5]
Causality: The sewer system is not designed to process complex organic molecules, which can harm aquatic ecosystems and interfere with water treatment processes.[6] Landfills are not equipped to contain non-degraded chemical waste, leading to potential soil and groundwater contamination.
Operational Mandate:
-
Use Designated Containers: All waste, including the solid compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solvent rinsates, must be collected in a designated hazardous waste container.[4][7]
-
Ensure Compatibility: The container must be made of a material compatible with the waste. For this solid and associated organic solvent waste, a high-density polyethylene (HDPE) or glass container is appropriate.[7]
-
Label Correctly: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][5] Note all components, including any solvents.
-
Keep Containers Closed: Waste containers must be securely sealed when not in use to prevent the release of vapors and to avoid spills.[4]
Disposal Pathways: A Decision Framework
There are two primary pathways for the disposal of this compound. The choice depends on laboratory capabilities, institutional policies, and the scale of the waste.
Pathway A: Direct Disposal (Standard & Recommended Protocol)
This is the most straightforward and universally accepted method. It involves collecting the chemical waste "as-is" for disposal by a licensed professional service.
Rationale: This pathway minimizes chemical manipulation by lab personnel, reducing the risk of exposure and eliminating the generation of secondary waste streams. It transfers the responsibility of final treatment to specialists equipped for large-scale chemical handling.
Pathway B: Pre-treatment via Hydrolytic Deprotection (Advanced Option for Waste Minimization)
For institutions with a strong focus on waste minimization, a pre-treatment step involving the cleavage of the protecting groups can be considered. The trityl and isopropylidene groups are acid-labile.[8][9][10][11] Mild acidic hydrolysis can break down the molecule into its constituent parts: D-glucitol, triphenylmethanol (from the trityl group), and acetone (from the isopropylidene group).
Rationale: This approach aligns with the principles of green chemistry by breaking a complex molecule into simpler, potentially less hazardous components before final disposal.[4]
-
D-glucitol (Sorbitol): A non-hazardous sugar alcohol.
-
Triphenylmethanol: A solid alcohol, which would still be collected as solid organic waste.
-
Acetone: A common solvent that can be collected with non-halogenated solvent waste.
Crucial Caveat: This pathway should only be undertaken if it is explicitly permitted by your institution's safety office. The process itself generates new waste streams (acidic aqueous solution, organic residues) that must still be collected and disposed of as hazardous waste. It does not eliminate the need for professional disposal but rather changes the form of the waste.
Standard Operating Procedures (SOPs) for Disposal
SOP 1: Disposal of Solid this compound
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Designate a Waste Container: Obtain a clearly labeled hazardous waste container for solid organic waste.
-
Transfer Waste: Carefully transfer the unwanted solid compound into the designated waste container using a spatula or powder funnel.
-
Seal and Store: Securely cap the container. Store it in a designated satellite accumulation area, away from incompatible materials.[4]
-
Arrange for Pickup: Once the container is ¾ full or has reached the institutional time limit (e.g., 150 days), request a pickup from your facility's Environmental Health and Safety (EHS) department.[4]
SOP 2: Disposal of Contaminated Labware and Consumables
-
Gross Decontamination: Scrape any visible solid residue from glassware into the solid hazardous waste container.
-
Solvent Rinse: Rinse the contaminated glassware with a minimal amount of an appropriate organic solvent (e.g., acetone, ethyl acetate).
-
Collect Rinsate: Collect this first rinse (rinsate) in a designated liquid hazardous waste container for non-halogenated organic solvents.[7] Subsequent rinses can be collected similarly.
-
Dispose of Consumables: Place contaminated gloves, weigh paper, and pipette tips directly into the solid hazardous waste container.[4]
-
Final Glassware Cleaning: After pre-cleaning, the glassware can typically be washed using standard laboratory procedures.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Decision workflow for segregating and containerizing laboratory waste.
References
- 1. eylabs.com [eylabs.com]
- 2. 65758-50-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. nswai.org [nswai.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. vumc.org [vumc.org]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Acetonides [organic-chemistry.org]
- 11. tsijournals.com [tsijournals.com]
Navigating the Safe Handling of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol: A Guide for Laboratory Professionals
For researchers and scientists engaged in the intricate world of drug development and glycobiology, the proper handling of specialized chemical reagents is paramount.[1] This guide provides essential, immediate safety and logistical information for the use of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol, a key intermediate in various synthetic pathways. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), a commitment to rigorous safety protocols is the bedrock of sound scientific practice.[2] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe and efficient laboratory environment.
Hazard Assessment and Risk Mitigation
A thorough hazard assessment is the first step in any laboratory procedure.[3][4] Although this compound is not classified as hazardous, it is important to consider the potential risks associated with its handling.[2] The primary concerns are the inhalation of dust particles if it is in solid form and potential contamination of the work area. Therefore, the safety protocols outlined below are designed to minimize these risks.
Key Physical and Chemical Properties
| Property | Value |
| CAS Number | 65758-50-1[5] |
| Molecular Formula | C28H30O5 |
| Appearance | Likely a white or off-white solid |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is a non-negotiable aspect of laboratory safety.[7][8][9] For handling this compound, the following PPE is mandatory:
-
Lab Coat: A clean, buttoned lab coat provides a removable barrier to protect your skin and clothing from potential splashes and spills.[7][8]
-
Safety Glasses: Safety glasses with side shields are the minimum requirement for eye protection.[3][7] They protect your eyes from airborne particles and accidental splashes.
-
Gloves: Disposable nitrile gloves are recommended for handling this compound.[3][7][8] It is crucial to change gloves immediately if they become contaminated. For tasks with a higher risk of splashing, consider double-gloving.
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following step-by-step guide details the best practices for handling this compound from receipt to disposal.
Preparation and Weighing
-
Work Area Preparation: Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered.
-
Donning PPE: Put on your lab coat, safety glasses, and nitrile gloves before handling the chemical container.
-
Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to minimize dust inhalation. Use a disposable weighing paper or boat.
Dissolution and Use in Reactions
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol. This compound is soluble in common organic solvents.[6]
-
Dissolution: Add the solvent to the vessel containing the weighed compound. Gently swirl or stir to dissolve. If necessary, use a sonicator.
-
Reaction Setup: Conduct all reactions within a fume hood. Ensure all glassware is properly secured.
Post-Reaction Work-up and Purification
-
Quenching and Extraction: Follow your specific protocol for quenching the reaction and extracting the product. Be mindful of the potential hazards of the other reagents used in your procedure.
-
Purification: If purification by column chromatography is required, pack and run the column in a well-ventilated area, preferably a fume hood.
The following diagram illustrates the recommended workflow for handling this compound:
Caption: Workflow for Safe Handling of this compound.
Spill Management and Waste Disposal
Accidents can happen, and a well-defined plan for spill management and waste disposal is crucial.
Spill Cleanup
-
Small Spills (Solid): If a small amount of solid is spilled, gently sweep it up with a brush and dustpan, avoiding the creation of dust. Place the collected material in a sealed container for disposal.
-
Small Spills (Liquid): If a solution containing the compound is spilled, absorb it with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad). Place the contaminated absorbent in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
Waste Disposal
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, should be disposed of as chemical waste. The trityl group can be removed with acids like trifluoroacetic acid (TFA), which may be a consideration for specific waste streams if required by your institution's waste management protocols.[10][11] Always follow your institution's guidelines for chemical waste disposal.
Conclusion: A Culture of Safety
While this compound is not classified as a hazardous material, a meticulous approach to safety is the hallmark of a professional laboratory. By adhering to the guidelines outlined in this document, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work. Remember that safety is a shared responsibility, and fostering a strong safety culture is essential for the success of any research endeavor.
References
- 1. 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol | BIO Pharma Production [biopharmaproduction.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uab.edu [uab.edu]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. How-to Cards: Personal Protective Equipment (PPE) [howto.lcsb.uni.lu]
- 8. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 9. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
